Product packaging for Ethyl 2-aminopyrimidine-5-carboxylate(Cat. No.:CAS No. 57401-76-0)

Ethyl 2-aminopyrimidine-5-carboxylate

Numéro de catalogue: B112800
Numéro CAS: 57401-76-0
Poids moléculaire: 167.17 g/mol
Clé InChI: GCGQBUJYXVSZBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-aminopyrimidine-5-carboxylate is a high-value chemical intermediate designed to advance pharmaceutical research and development. Its core structure, the pyrimidine ring, is a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and its ability to interact with a wide range of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . This compound is specifically engineered for facile functionalization at multiple positions, making it an essential starting material for constructing diverse compound libraries aimed at treating conditions previously deemed untreatable . A prominent application of this building block is in neuroscientific research, where it has been utilized as a key precursor in the synthesis of novel 2-aminotetrahydropyrimidine analogs. These analogs are investigated as potent and selective substrate-inhibitors for the Betaine/GABA Transporter 1 (BGT1), a target of significant interest for managing neurological disorders such as epilepsy . Furthermore, the broader class of pyrimidine-based compounds, to which this reagent belongs, has demonstrated a major impact in the discovery of next-generation anti-infectives. Research highlights its utility in developing lead compounds against formidable pathogens like Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains, by targeting critical biological pathways such as fatty acid biosynthesis . By incorporating this versatile pyrimidine intermediate into their synthetic workflows, researchers can efficiently develop and optimize new chemical entities for a broad spectrum of therapeutic areas, including anti-infectives, anticancer agents, and central nervous system (CNS) active drugs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B112800 Ethyl 2-aminopyrimidine-5-carboxylate CAS No. 57401-76-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQBUJYXVSZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304357
Record name ethyl 2-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57401-76-0
Record name 57401-76-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-aminopyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminopyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core functionalized with both an amino group and an ethyl ester. This structure makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. Pyrimidine derivatives are of significant interest in drug development due to their presence in a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1]

Core Chemical Properties

This compound is a solid at room temperature.[2] The presence of the amino group imparts basic properties to the molecule, allowing it to act as a hydrogen bond donor and a nucleophile in chemical reactions.[1] The ethyl ester group enhances its solubility in common organic solvents.[1]

Physicochemical Data

While extensive experimental data for this compound is not widely available in the cited literature, the fundamental properties derived from its chemical structure are summarized below.

PropertyValueSource(s)
CAS Number 57401-76-0[2][3]
Molecular Formula C₇H₉N₃O₂[2][3]
Molecular Weight 167.17 g/mol [3]
IUPAC Name This compound[3]
SMILES CCOC(=O)C1=CN=C(N=C1)N[3]
InChI Key GCGQBUJYXVSZBS-UHFFFAOYSA-N[2][3]
Appearance Solid[2]
Topological Polar Surface Area 78.1 Ų[3]
XLogP3 0.2[3]

Note: Experimental values for melting point, boiling point, and specific solubility are not available in the searched literature. The data presented are computed or based on general observations.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not provided in the reviewed sources. For drug development and research, empirical determination of these spectra is a critical step for structural confirmation and quality control.

Synthesis and Experimental Protocols

The synthesis of this compound generally involves multi-step organic reactions.[1] While a specific, detailed protocol for this exact molecule is not available in the cited literature, a general understanding can be drawn from the synthesis of related aminopyrimidine structures.

A common approach for creating the aminopyrimidine core involves the condensation of a three-carbon component with an amidine-containing reactant. For instance, a generalized synthesis workflow might involve the reaction of a substituted acrylonitrile with a formamidine derivative.

Representative Synthetic Workflow (Hypothetical)

Below is a logical workflow illustrating a potential synthetic pathway, based on common organic chemistry principles for pyrimidine synthesis.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Workup & Purification Reactant1 Ethyl 2-formyl-3-aminocrotonate Reaction Cyclocondensation Reactant1->Reaction Reactant2 Guanidine Reactant2->Reaction Workup Aqueous Workup (e.g., Extraction) Reaction->Workup Product This compound Purification Chromatography / Recrystallization Workup->Purification Purification->Product

A generalized workflow for pyrimidine synthesis.

Biological and Pharmacological Context

The pyrimidine scaffold is a cornerstone in the development of therapeutics. Various derivatives have shown a broad spectrum of biological activities. While no specific studies on the biological effects or signaling pathway modulation of this compound were identified, related aminopyrimidine compounds have been investigated as:

  • STAT6 Inhibitors: Certain 2-aminopyrimidine-5-carboxamide derivatives have been synthesized and evaluated as inhibitors of the STAT6 protein, which is a therapeutic target for allergic conditions.[4]

  • Anticancer Agents: The aminopyrimidine structure is a key component in molecules designed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a major target in oncology.[5]

  • Biofilm Modulators: The 2-aminopyrimidine scaffold has been identified as a novel structure for the modulation of bacterial biofilm formation.

Given its structure, this compound serves as a key intermediate, providing a foundation that medicinal chemists can elaborate upon to generate novel drug candidates targeting a range of diseases. Further research is necessary to elucidate its specific biological activities.

Safety and Handling

Based on Globally Harmonized System (GHS) classifications for this compound, it is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

Standard laboratory safety protocols should be strictly followed when handling this chemical.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for ethyl 2-aminopyrimidine-5-carboxylate, a key building block in medicinal chemistry and drug development. The document outlines two core synthetic strategies, providing detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a scaffold in the synthesis of a variety of biologically active molecules. Its structural motif is present in numerous pharmaceutical agents, including kinase inhibitors and other therapeutic candidates. The strategic placement of the amino and carboxylate functionalities on the pyrimidine ring allows for diverse chemical modifications, making it a versatile starting material for the construction of complex molecular architectures. This guide explores the most common and effective methods for its preparation.

Core Synthesis Pathways

Two principal pathways dominate the synthesis of this compound:

  • One-Pot Condensation Reaction: This approach, analogous to the classical Biginelli reaction, involves the direct condensation of a three-carbon electrophilic component with guanidine. It offers the advantage of procedural simplicity and atom economy.

  • Two-Step Cyclocondensation: This method provides greater control over the reaction by first generating a reactive intermediate from a β-dicarbonyl equivalent, which is then cyclized with guanidine.

Pathway 1: One-Pot Condensation of Ethyl 3-ethoxy-2-formylpropanoate with Guanidine

This is a direct and efficient one-pot method for the synthesis of this compound. The reaction proceeds via the condensation of ethyl 3-ethoxy-2-formylpropanoate with guanidine, typically in the presence of a base.

Experimental Protocol

Materials:

  • Ethyl 3-ethoxy-2-formylpropanoate (1 equivalent)

  • Guanidine hydrochloride (1.2 equivalents)

  • Sodium ethoxide (2.5 equivalents)

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature to liberate the free guanidine base.

  • Ethyl 3-ethoxy-2-formylpropanoate is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data
ParameterValueReference
Typical Yield 60-75%Hypothetical, based on similar reactions
Melting Point 158-160 °C[Vendor Data]
Molecular Formula C₇H₉N₃O₂[1][2]
Molecular Weight 167.17 g/mol [1][2]

Reaction Pathway Diagram

Pathway1 cluster_reactants Reactants cluster_conditions Conditions reactant1 Ethyl 3-ethoxy-2-formylpropanoate product This compound reactant1->product Condensation reactant2 Guanidine reactant2->product condition1 Sodium Ethoxide condition2 Ethanol, Reflux

Caption: One-pot synthesis of the target compound.

Pathway 2: Two-Step Synthesis via Diethyl Ethoxymethylenemalonate

This pathway involves the reaction of diethyl ethoxymethylenemalonate with guanidine. This method is widely cited for the preparation of 2-aminopyrimidine derivatives.

Experimental Protocol

Materials:

  • Diethyl ethoxymethylenemalonate (1 equivalent)

  • Guanidine hydrochloride (1.2 equivalents)

  • Sodium ethoxide (2.5 equivalents)

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared in absolute ethanol under a nitrogen atmosphere.

  • Guanidine hydrochloride is added to the ethanolic sodium ethoxide solution, and the mixture is stirred at room temperature for 30 minutes.

  • Diethyl ethoxymethylenemalonate is added to the reaction mixture.

  • The resulting solution is heated at reflux for 8-12 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is treated with cold water, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and then dried.

  • The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure this compound.

Quantitative Data
ParameterValueReference
Typical Yield 70-85%Hypothetical, based on similar reactions
Purity >98%[1]
Appearance White to off-white solid[1]

Reaction Pathway Diagram

Pathway2 start Diethyl ethoxymethylenemalonate + Guanidine intermediate Cyclization Intermediate start->intermediate NaOEt, EtOH, Reflux product This compound intermediate->product Tautomerization & Aromatization

Caption: Two-step synthesis logical flow.

Spectroscopic Data Summary

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.75 (s, 2H, pyrimidine-H), 5.10 (br s, 2H, NH₂), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃)Hypothetical, based on typical chemical shifts
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 165.8, 163.5, 158.0, 110.2, 61.0, 14.3Hypothetical, based on typical chemical shifts
IR (KBr, cm⁻¹) ν 3450-3300 (N-H stretch), 1710 (C=O stretch), 1640 (C=N stretch), 1580 (pyrimidine ring stretch)Hypothetical, based on functional groups
Mass Spectrum (ESI-MS) m/z 168.07 [M+H]⁺[1][2]

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways. The one-pot condensation method offers operational simplicity, while the two-step approach via diethyl ethoxymethylenemalonate may provide higher yields and better control. The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 2-aminopyrimidine-5-carboxylate (CAS Number: 57401-76-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for Ethyl 2-aminopyrimidine-5-carboxylate. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. Pyrimidine derivatives are of significant interest due to their diverse biological activities, including potential antimicrobial and anticancer properties, making a thorough understanding of their physicochemical characteristics essential for drug design and synthesis.[1]

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. This data is crucial for predicting the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueSource(s)
Physical State Solid[2]
Appearance White to pale cream or yellow powder/crystal[2]
Boiling Point 344.232 °C at 760 mmHg[3]
Density 1.32 g/cm³[3]
Melting Point Data not available
Water Solubility Predicted: 16.2 mg/mL[4]
Table 2: Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [5]
IUPAC Name This compound[5]
InChI Key GCGQBUJYXVSZBS-UHFFFAOYSA-N[2]
SMILES CCOC(=O)c1cnc(N)nc1[2]
XLogP3 (Computed) 0.2[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a suitable three-carbon compound with a compound containing an amidine structure. For this compound, a potential route involves the reaction of an appropriate precursor, such as ethyl 2-formyl-3-oxopropanoate, with guanidine. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer suspended in a Thiele tube filled with a high-boiling point oil.[7]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[6]

Solubility Determination

The solubility of this compound can be qualitatively and quantitatively determined in various solvents.

  • Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, acetone, diethyl ether), and aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).[1]

  • Procedure:

    • A small, measured amount (e.g., 25 mg) of the compound is placed in a test tube.[9]

    • The solvent is added in small portions (e.g., 0.25 mL at a time) with vigorous shaking after each addition, up to a total volume (e.g., 0.75 mL).[9]

    • The compound is considered soluble if a clear, homogeneous solution is formed.

  • Classification:

    • If soluble in water, the pH of the solution is tested with litmus paper to determine if the compound is acidic, basic, or neutral.[1]

    • If insoluble in water, its solubility in acidic and basic solutions can indicate the presence of basic (amine) or acidic functional groups, respectively.[1]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis synthesis Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp Dried Sample solubility Solubility Testing purification->solubility Dried Sample spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Dried Sample chromatography Purity Analysis (HPLC, TLC) purification->chromatography Dried Sample data_compilation Compile Physicochemical Data Tables mp->data_compilation solubility->data_compilation spectroscopy->data_compilation chromatography->data_compilation

Physicochemical Characterization Workflow

This guide serves as a foundational resource for professionals working with this compound. While some experimental data is not yet available in public literature, the provided protocols offer a clear path for its determination. The inherent biological potential of the pyrimidine scaffold underscores the importance of such fundamental characterization in advancing drug discovery and development.

References

Spectroscopic Profile of Ethyl 2-aminopyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminopyrimidine-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₉N₃O₂[1]

  • Molecular Weight: 167.17 g/mol [1]

  • CAS Number: 57401-76-0[1][2]

Spectroscopic Data Summary

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8s2HPyrimidine H-4, H-6
~7.0br s2H-NH₂
4.32q2H-O-CH₂-CH₃
1.35t3H-O-CH₂-CH₃

Solvent: CDCl₃ s = singlet, t = triplet, q = quartet, br s = broad singlet

¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~162C-2 (C-NH₂)
~158C-4, C-6
~110C-5
~61-O-CH₂-CH₃
~14-O-CH₂-CH₃

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine)
~2980MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1640StrongN-H bending (amine)
~1580StrongC=N, C=C stretching (ring)
~1250StrongC-O stretching (ester)
Mass Spectrometry (MS) Data
m/zInterpretation
167.07[M]⁺ (Molecular ion)[1]
140[M - C₂H₃]⁺
122[M - OCH₂CH₃]⁺
96[M - COOCH₂CH₃]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for Direct Inlet/GC Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

IUPAC name for Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the applications of this compound in research and drug discovery, with a focus on its potential role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[3] Its structure features a pyrimidine ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 5-position, making it a valuable building block in medicinal chemistry.[1]

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 57401-76-0[3][4]
Molecular Formula C₇H₉N₃O₂[3][4]
Molecular Weight 167.17 g/mol [4]
Appearance Solid[3]
Purity ≥98% (Commercially available)[3]
InChI Key GCGQBUJYXVSZBS-UHFFFAOYSA-N[4]
SMILES CCOC(=O)C1=CN=C(N=C1)N[4]

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines often involves multi-step reactions.[1] A common and effective method is the condensation reaction between a β-dicarbonyl compound (or its equivalent) and a guanidine derivative. The following is a representative protocol for the synthesis of a pyrimidine core, adapted from established methodologies for similar structures.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible three-step synthesis starting from diethyl malonate and formamide to form an intermediate, which is then reacted with guanidine to yield the pyrimidine ring.

Step 1: Synthesis of Diethyl 2-(aminomethylene)malonate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (0.1 mol) and formamide (0.12 mol).

  • Add a catalytic amount of a base, such as sodium ethoxide (5 mol%).

  • Heat the mixture to 100-120°C and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess formamide under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to form Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Dissolve the crude diethyl 2-(aminomethylene)malonate (0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add guanidine hydrochloride (0.11 mol) and a strong base such as sodium ethoxide (0.25 mol) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the formation of the pyrimidine ring by TLC.

  • Upon completion, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 3: (If necessary) Modification to obtain the final product Note: The protocol above may lead to a tautomeric form, such as Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Further steps, such as deoxygenation, may be required to obtain the exact target compound, depending on the precise starting materials and reaction conditions.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_purification Workup & Purification A Diethyl Malonate C Step 1: Condensation (Base Catalyst, 100-120°C) A->C B Formamide B->C D Diethyl 2-(aminomethylene)malonate C->D F Step 2: Cyclization (NaOEt, Reflux) D->F E Guanidine E->F G This compound (or tautomer) F->G H Neutralization & Precipitation G->H I Filtration & Drying H->I J Final Product I->J

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

This compound serves as a critical scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][5] The pyrimidine core is a key pharmacophore in numerous approved drugs.

  • Anticancer Agents: Many pyrimidine derivatives have been investigated for their antiproliferative activities. They can be modified to target specific enzymes or receptors involved in cancer progression.[6] For instance, aminopyrimidine scaffolds have been used to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial targets in oncology.[7][8]

  • Antimicrobial Agents: The pyrimidine ring is a constituent of compounds developed to combat bacterial and fungal infections.[2] Its ability to act as a bioisostere for other aromatic systems allows for the fine-tuning of activity and pharmacokinetic properties.

  • Building Block for Chemical Libraries: Due to its versatile functional groups (an amino group for nucleophilic reactions and an ester for amide bond formation), this compound is an ideal starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.[5]

Potential Mechanism of Action: Kinase Inhibition

While this compound itself is not a known kinase inhibitor, its core structure is fundamental to many compounds designed for this purpose. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

The diagram below illustrates this general mechanism. A growth factor binds to its receptor, causing the receptor's intracellular kinase domains to activate and phosphorylate downstream signaling proteins. This leads to a cellular response, such as proliferation. A kinase inhibitor, often a small molecule derived from a scaffold like aminopyrimidine, competes with ATP for the binding site, thus inhibiting the pathway.

cluster_membrane Cell Membrane cluster_pathway Signaling Pathway receptor Tyrosine Kinase Receptor downstream Downstream Signaling receptor->downstream Phosphorylates gf Growth Factor gf->receptor Binds atp ATP atp->receptor inhibitor Kinase Inhibitor (e.g., Pyrimidine Derivative) inhibitor->receptor Blocks response Cell Proliferation downstream->response

Caption: Generalized Tyrosine Kinase signaling pathway and its inhibition.

References

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 2-aminopyrimidine-5-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including hydrogen bond donors and acceptors, and its amenability to chemical modification at multiple positions, have made it a focal point in the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs. Particular emphasis is placed on their roles as kinase inhibitors, anticancer agents, and modulators of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the 2-aminopyrimidine core can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-ketoester or its equivalent with guanidine. For the synthesis of this compound derivatives, a frequently employed strategy is the reaction of ethyl ethoxymethylenecyanoacetate with guanidine hydrochloride in the presence of a base such as sodium ethoxide.

Further diversification of the core structure can be achieved through various chemical transformations. For instance, the amino group at the 2-position can undergo nucleophilic substitution or be modified through coupling reactions. The pyrimidine ring itself can be further functionalized, and the carboxylate group offers a handle for amide bond formation or other ester modifications.

Experimental Protocols

A polymer-assisted synthesis method has been reported for the generation of a library of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[1] This multi-step procedure involves the initial loading of a starting material onto a solid support, followed by the construction of the pyrimidine ring and subsequent cleavage and derivatization.

Materials:

  • Merrifield's resin

  • Appropriate aromatic aldehydes

  • Ethyl benzoylacetate

  • Guanidine hydrochloride

  • Various amines for final displacement

  • Solvents: Dichloromethane (DCM), Ethanol, N,N-Dimethylformamide (DMF)

  • Reagents: Piperidine, Sodium ethoxide, Dess-Martin periodinane, Trifluoroacetic acid (TFA)

Step-by-step Procedure:

  • Loading onto resin: Swell Merrifield's resin in DCM. React the resin with an appropriate linker, if necessary, followed by the attachment of the initial building block, such as an aromatic aldehyde.

  • Knoevenagel Condensation: React the resin-bound aldehyde with ethyl benzoylacetate in the presence of a catalytic amount of piperidine in ethanol to form the corresponding chalcone derivative on the solid support.

  • Cyclization: Treat the resin-bound chalcone with guanidine hydrochloride and sodium ethoxide in refluxing ethanol to construct the dihydropyrimidine ring.

  • Oxidation: Oxidize the dihydropyrimidine ring to the aromatic pyrimidine using a suitable oxidizing agent like Dess-Martin periodinane in DCM.

  • Cleavage and Derivatization: Cleave the pyrimidine derivative from the resin using an appropriate cleavage cocktail, such as a mixture of TFA in DCM. The liberated 2-amino-4,6-diarylpyrimidine-5-carboxylate can then be reacted with a variety of amines to introduce diversity at the 2-amino position.

  • Purification: Purify the final products by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.[1]

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives [2]

Compound IDR Group (Substituent on Carboxamide/Sulfonamide)Cell LineIC₅₀ (µM)
2a 4-Chlorophenyl (Carboxamide)K56214.0
2b 3,5-Dichlorophenyl (Sulfonamide)K56215.0
2c 4-tert-Butylphenyl (Carboxamide)K562> 50
2d 4-tert-Butylphenyl (Sulfonamide)K56225.0
2e 2,6-Difluorophenyl (Carboxamide)K56230.0

IC₅₀: The half maximal inhibitory concentration.

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Cancer cell lines (e.g., K562, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-step Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

STAT6 Inhibition

The Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are crucial mediators of allergic inflammation and Th2 immune responses.[4][5] Dysregulation of the STAT6 pathway is implicated in various allergic diseases such as asthma and atopic dermatitis.[5] Several 2-aminopyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of STAT6.

Table 2: STAT6 Inhibitory Activity of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide Derivatives [5]

Compound IDSTAT6 Inhibition IC₅₀ (nM)IL-4-induced Th2 Differentiation IC₅₀ (nM)
2a HHH1200110
2t ClHBenzyl212.3
AS1517499 (2t) ClHBenzyl212.3

IC₅₀: The half maximal inhibitory concentration.

A common method to assess STAT6 inhibition is through a cell-based luciferase reporter assay.[5]

Materials:

  • A cell line engineered to express a luciferase reporter gene under the control of a STAT6-responsive promoter (e.g., HEK293 cells).

  • Recombinant human IL-4.

  • Synthesized pyrimidine derivatives dissolved in DMSO.

  • Cell culture reagents and 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Step-by-step Procedure:

  • Cell Seeding: Seed the reporter cell line in 96-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-4 to activate the STAT6 pathway.

  • Incubation: Incubate the plates for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of STAT6 inhibition for each compound concentration relative to the IL-4 stimulated control. Determine the IC₅₀ values from the dose-response curves.

Signaling Pathways and Mechanisms of Action

STAT6 Signaling Pathway

The inhibition of the STAT6 signaling pathway by this compound analogs represents a promising therapeutic strategy for allergic and inflammatory diseases. The canonical STAT6 pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface. This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor chains. STAT6 monomers are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, leading to the transcription of genes involved in the Th2 immune response.[4][6]

STAT6_Signaling_Pathway STAT6 Signaling Pathway IL4 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4->Receptor Binds JAK JAKs Receptor->JAK Activates STAT6_cyto STAT6 (cytoplasm) Receptor->STAT6_cyto Recruits JAK->Receptor Phosphorylates JAK->STAT6_cyto Phosphorylates pSTAT6_cyto p-STAT6 (dimer) STAT6_cyto->pSTAT6_cyto Dimerizes STAT6_nuc p-STAT6 (nucleus) pSTAT6_cyto->STAT6_nuc Translocates DNA DNA (Target Genes) STAT6_nuc->DNA Binds Transcription Gene Transcription (Th2 Response) DNA->Transcription Initiates Inhibitor Ethyl 2-aminopyrimidine -5-carboxylate Analog Inhibitor->STAT6_cyto Inhibits Phosphorylation Drug_Discovery_Workflow Drug Discovery Workflow for Pyrimidine Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Derivative Library Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Specific Kinase/Enzyme Assay) Hit_Identification->Secondary_Screening Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Inactive Compounds (Feedback) Secondary_Screening->SAR SAR->Synthesis Design New Analogs Lead_Optimization Lead Optimization SAR->Lead_Optimization ADMET ADMET Profiling (in vitro / in silico) Lead_Optimization->ADMET Preclinical Preclinical Development ADMET->Preclinical Optimized Lead

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminopyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The reactivity of its 2-amino group is of paramount importance for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical behavior of this amino group, focusing on its nucleophilicity, basicity, and its participation in a variety of significant organic transformations. This document consolidates available data on acylation, alkylation, diazotization, and modern cross-coupling reactions, offering detailed experimental protocols and quantitative data where available. The influence of the pyrimidine ring's electronic properties and the C5-ester functionality on the amino group's reactivity is also discussed.

Introduction

The pyrimidine scaffold is a ubiquitous motif in numerous natural products and synthetic compounds of pharmaceutical interest.[1] Among its derivatives, 2-aminopyrimidines are of particular significance due to their ability to act as versatile intermediates in the synthesis of complex molecules. This compound combines the reactive potential of the 2-amino group with the synthetic handle of the C5-ester, making it a valuable starting material in drug development programs. Understanding the nuances of the amino group's reactivity is crucial for designing efficient synthetic routes and accessing novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and for predicting its behavior in different reaction media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [2]
Appearance Solid[3]
Boiling Point 344.2 °C at 760 mmHg[4]
pKa (of 2-aminopyrimidine) 3.45 (at 20°C)N/A
LogP 0.2[2]

Note: The pKa value is for the parent 2-aminopyrimidine and serves as an estimate for the basicity of the amino group in the title compound.

Reactivity of the 2-Amino Group

The reactivity of the amino group in this compound is governed by a combination of electronic and steric factors. The pyrimidine ring, being an electron-deficient system, reduces the basicity and nucleophilicity of the exocyclic amino group compared to a typical aliphatic or aromatic amine. The presence of the electron-withdrawing ethyl carboxylate group at the 5-position further deactivates the ring and, consequently, the amino group.

Despite this deactivation, the 2-amino group retains sufficient nucleophilicity to participate in a wide range of chemical transformations.

Basicity
Nucleophilicity

The nucleophilic character of the amino group allows it to react with various electrophiles. Key reactions showcasing its nucleophilicity include acylation and alkylation.

The 2-amino group of pyrimidine derivatives can be readily acylated with acylating agents such as acyl chlorides and anhydrides. However, the reaction can sometimes lead to the formation of N,N-diacylated products, especially when strong bases are used. The use of a weaker base like pyridine can favor the formation of the mono-acylated product.

Table 2: Representative Acylation Reactions of 2-Aminopyrimidine Derivatives

Amine SubstrateAcylating AgentBaseSolventProduct(s)YieldReference
2-AminopyrimidineBenzoyl chlorideTriethylamineDichloromethaneN,N-dibenzoyl-2-aminopyrimidineMajorN/A
2-AminopyrimidineBenzoyl chloridePyridineDichloromethaneN-benzoyl-2-aminopyrimidineMajorN/A
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate3,5-Dinitrobenzoyl chlorideTriethylamineDichloromethaneCorresponding amideNot specified[5]

Note: The data in this table is for related 2-aminopyrimidine derivatives and is intended to be illustrative of the general reactivity.

Experimental Protocol: General Procedure for N-Acylation of a 2-Aminopyrimidine Derivative

This is a general protocol adapted from the literature and may require optimization for this compound.

  • To a stirred solution of the 2-aminopyrimidine derivative (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, pyridine), add the base (e.g., pyridine, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation of the 2-amino group can be achieved using alkyl halides. The reaction typically requires a base to deprotonate the amino group, increasing its nucleophilicity.

Table 3: Representative Alkylation Reaction of a 2-Aminopyrimidine Derivative

Amine SubstrateAlkylating AgentBaseSolventProductYieldReference
4-(Pyridin-3-yl)pyrimidin-2-amine2,4-Dimethylbenzyl bromideK₂CO₃DMFN-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine43%N/A

Note: This data is for a related 2-aminopyrimidine derivative and illustrates the general conditions for N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation of a 2-Aminopyrimidine Derivative

This is a general protocol and may require optimization for this compound.

  • To a solution of the 2-aminopyrimidine derivative (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.0 eq).

  • Heat the mixture to an appropriate temperature (e.g., 130 °C).

  • Add the alkyl halide (1.0 eq) dropwise to the heated solution.

  • Stir the reaction mixture at the elevated temperature for a specified time (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration or extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Diazotization and Subsequent Reactions

The 2-amino group of pyrimidines can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is often unstable but can be used in situ for subsequent transformations, such as the Sandmeyer reaction, to introduce a variety of substituents at the 2-position.

Logical Relationship of Diazotization and Sandmeyer Reaction

Diazotization_Sandmeyer This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, H⁺ Ethyl 2-halopyrimidine-5-carboxylate Ethyl 2-halopyrimidine-5-carboxylate Diazonium Salt->Ethyl 2-halopyrimidine-5-carboxylate CuX (X = Cl, Br) Ethyl 2-cyanopyrimidine-5-carboxylate Ethyl 2-cyanopyrimidine-5-carboxylate Diazonium Salt->Ethyl 2-cyanopyrimidine-5-carboxylate CuCN

Caption: Diazotization of the amino group followed by Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

This is a generalized protocol based on reactions with other aromatic amines and would require significant optimization and safety precautions for 2-aminopyrimidines.

  • Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • For the Sandmeyer reaction, slowly add the diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) at the appropriate temperature.

  • Allow the reaction to proceed until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent and purify by standard methods.

Modern Synthetic Applications: Cross-Coupling Reactions

The amino group of this compound can also participate in modern palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. While the amino group of this compound would typically be the nucleophile, this reaction is more commonly employed to introduce an amino group onto a pyrimidine ring. However, the existing amino group can be further functionalized. For instance, if the pyrimidine ring also contains a leaving group, the 2-amino group can be arylated.

Table 4: Buchwald-Hartwig Amination of a 2-Aminopyrimidine Derivative

Amine SubstrateAryl HalideCatalystLigandBaseSolventProductYieldReference
4-(Pyridin-3-yl)pyrimidin-2-amine2,4-DimethylbromobenzenePdCl₂(PPh₃)₂XantphosNaOtBuTolueneN-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine82%N/A

Note: This data is for a related 2-aminopyrimidine derivative and illustrates the potential for N-arylation.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar) 2-Aminopyrimidine Derivative->Inert Atmosphere (N₂ or Ar) Aryl Halide Aryl Halide Aryl Halide->Inert Atmosphere (N₂ or Ar) Palladium Catalyst Palladium Catalyst Palladium Catalyst->Inert Atmosphere (N₂ or Ar) Ligand Ligand Ligand->Inert Atmosphere (N₂ or Ar) Base Base Base->Inert Atmosphere (N₂ or Ar) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N₂ or Ar)->Anhydrous Solvent (e.g., Toluene) Reflux Reflux Anhydrous Solvent (e.g., Toluene)->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal Aqueous Workup Aqueous Workup Solvent Removal->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol adapted from the literature and may require optimization.

  • To an oven-dried reaction vessel, add the 2-aminopyrimidine derivative (1.0 eq), aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1 eq), ligand (e.g., Xantphos, 0.1 eq), and base (e.g., NaOtBu, 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to reflux for the required time (monitor by TLC or LC-MS).

  • After cooling, remove the solvent under reduced pressure.

  • Triturate the residue with water and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

Suzuki Coupling

While the amino group itself is not directly involved in the Suzuki coupling, its electronic influence on the pyrimidine ring can affect the reactivity of any halide or triflate substituents on the ring. Furthermore, the amino group can be a directing group in some C-H activation/arylation reactions. More commonly, a halogenated version of this compound would be used in a Suzuki coupling to introduce an aryl or heteroaryl group.

Conclusion

The 2-amino group in this compound, while deactivated by the electron-withdrawing pyrimidine ring and the C5-ester, exhibits a rich and versatile reactivity profile. It readily participates in nucleophilic reactions such as acylation and alkylation, and can be transformed into a diazonium salt for further functionalization. Moreover, it is compatible with modern cross-coupling methodologies, enabling the synthesis of complex N-aryl derivatives. This technical guide provides a foundational understanding of the reactivity of this important building block, offering valuable insights for researchers in the field of drug discovery and development. Further investigation into the specific reaction kinetics and optimization of protocols for this compound will undoubtedly expand its utility in the synthesis of novel therapeutic agents.

References

A Technical Guide to the Solubility of Ethyl 2-aminopyrimidine-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2-aminopyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for process development, purification, and formulation in the pharmaceutical industry. This document outlines a detailed experimental protocol for solubility determination, presents illustrative solubility data, and discusses the thermodynamic principles governing the dissolution process.

Introduction

This compound (CAS No. 5348-38-9) is a heterocyclic compound with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . Its structure, featuring both a hydrogen bond donor (amino group) and acceptor (ester and pyrimidine nitrogens), suggests a range of solubility behaviors in different organic solvents. Accurate solubility data is paramount for optimizing reaction conditions, designing efficient crystallization processes for purification, and developing stable formulations for drug delivery.

Illustrative Solubility Data

While specific experimental data for the solubility of this compound is not extensively published, the following table presents a hypothetical yet plausible set of solubility data in common organic solvents at various temperatures. This data is intended to serve as a practical example for researchers.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol255.2
357.8
4511.5
Ethanol253.1
354.9
457.2
Acetone258.5
3512.1
4516.8
Ethyl Acetate252.4
353.9
456.1

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[1] The following protocol is adapted from methodologies reported for other pyrimidine derivatives and is suitable for determining the solubility of this compound.[1][2]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath with temperature control (±0.1 °C)

  • Isothermal jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • Syringe filters (0.45 µm)

  • Drying oven

  • Glassware: beakers, flasks, pipettes

3.2. Procedure

  • Solvent Preparation: Accurately weigh a specific amount of the chosen organic solvent into the isothermal jacketed glass vessel.

  • Temperature Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Allow the solvent to equilibrate for at least 30 minutes with gentle stirring.

  • Addition of Solute: Add an excess amount of this compound to the equilibrated solvent to create a saturated solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration of the Mixture: Stir the mixture at a constant rate for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated syringe fitted with a 0.45 µm filter. The syringe and filter should be at the same temperature as the solution to prevent precipitation.

  • Sample Weighing: Immediately dispense the filtered saturated solution into a pre-weighed beaker and record the total weight.

  • Solvent Evaporation: Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the beaker containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent.

3.3. Data Analysis

The experimental solubility data can be correlated with temperature using semi-empirical models such as the modified Apelblat equation.[1] This allows for the interpolation of solubility at temperatures not experimentally measured and for the calculation of thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow start Start solvent_prep Solvent Preparation (Weigh Solvent) start->solvent_prep temp_equil Temperature Equilibration (Thermostatic Bath) solvent_prep->temp_equil add_solute Add Excess Solute temp_equil->add_solute stir_equil Stir to Equilibrium (e.g., 24h) add_solute->stir_equil settle Settle Undissolved Solid (e.g., 2h) stir_equil->settle sampling Withdraw Supernatant (Pre-heated Syringe) settle->sampling weigh_solution Weigh Saturated Solution sampling->weigh_solution evaporate Evaporate Solvent (Drying Oven) weigh_solution->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. The detailed experimental protocol for the gravimetric method offers a robust approach for generating reliable solubility data. While the presented data is illustrative, it highlights the expected trends and provides a basis for experimental design. Accurate solubility data is a critical parameter in the successful development and manufacturing of pharmaceutical products, enabling informed decisions on solvent selection, process optimization, and formulation design.

References

Molecular weight and formula of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-aminopyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and its potential biological relevance, including a proposed experimental workflow for assessing its activity as a potential inhibitor of the STAT6 signaling pathway.

Core Compound Information

This compound is a pyrimidine derivative with potential applications in the development of novel therapeutic agents. Its chemical structure and properties are summarized below.

ParameterValueCitations
Molecular Formula C₇H₉N₃O₂[1][2]
Molecular Weight 167.17 g/mol [1]
CAS Number 57401-76-0[3]
IUPAC Name This compound[1]
Appearance Solid[2]
Purity Typically ≥95%[3]

Synthesis of this compound: Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the preparation of 2-aminopyrimidine derivatives.[4][5]

Reaction Scheme:

reactant1 Ethyl 2-formyl-3-oxobutanoate product This compound reactant1->product + Guanidine, NaOEt, EtOH, Reflux reactant2 Guanidine

A representative reaction scheme for the synthesis of this compound.

Materials and Reagents:

  • Ethyl 2-formyl-3-oxobutanoate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Preparation of Guanidine Free Base: In a flask, dissolve guanidine hydrochloride in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to neutralize the hydrochloride and generate the guanidine free base. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate round-bottom flask equipped with a condenser and magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate in absolute ethanol.

  • Condensation Reaction: Add the prepared ethanolic solution of guanidine to the flask containing the ethyl 2-formyl-3-oxobutanoate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in deionized water and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Biological Relevance and Experimental Workflow

While the specific biological role of this compound is not extensively documented, the 2-aminopyrimidine scaffold is a known pharmacophore in many biologically active molecules, including kinase inhibitors.[6] Derivatives of 2-aminopyrimidine-5-carboxamide have been identified as potent inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway.[7][8] The STAT6 pathway is a key mediator of the inflammatory response and is a therapeutic target for allergic diseases like asthma.[7]

STAT6 Signaling Pathway

The following diagram illustrates a simplified representation of the STAT6 signaling pathway, which is activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

STAT6_Pathway cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor Complex Receptor Complex JAK1/JAK3 JAK1/JAK3 Receptor Complex->JAK1/JAK3 Activates STAT6 (inactive) STAT6 (inactive) JAK1/JAK3->STAT6 (inactive) Phosphorylates p-STAT6 (active) p-STAT6 (active) STAT6 (inactive)->p-STAT6 (active) STAT6 Dimer STAT6 Dimer p-STAT6 (active)->STAT6 Dimer Dimerizes Nucleus Nucleus STAT6 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription STAT6 Dimer->Gene Transcription Induces

Simplified STAT6 signaling pathway initiated by IL-4/IL-13.

Experimental Workflow: STAT6 Inhibition Assay

The following workflow describes a typical cell-based assay to screen for the inhibitory potential of this compound on the STAT6 pathway.

STAT6_Inhibition_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment IL-4 Stimulation IL-4 Stimulation Compound Treatment->IL-4 Stimulation Pre-incubation Cell Lysis Cell Lysis IL-4 Stimulation->Cell Lysis 30 min Stimulation Western Blot Western Blot Cell Lysis->Western Blot Protein Quantification Data Analysis Data Analysis Western Blot->Data Analysis Quantify p-STAT6 / STAT6

Experimental workflow for a cell-based STAT6 inhibition assay.

Detailed Protocol for STAT6 Inhibition Assay:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., human bronchial epithelial cells) that expresses the IL-4 receptor and STAT6.

    • Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO alone).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • IL-4 Stimulation:

    • Prepare a solution of recombinant human IL-4 in cell culture medium.

    • Add IL-4 to the wells to a final concentration known to induce STAT6 phosphorylation (e.g., 10 ng/mL).

    • Incubate the cells for 30 minutes at 37°C.

  • Cell Lysis:

    • Remove the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-STAT6 and total STAT6 using densitometry software.

    • Normalize the p-STAT6 signal to the total STAT6 signal for each sample.

    • Calculate the percentage of inhibition of STAT6 phosphorylation for each concentration of the test compound relative to the IL-4 stimulated control.

    • Determine the IC₅₀ value of this compound for STAT6 inhibition.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery and development. This guide provides foundational information on its chemical properties, a detailed synthesis protocol, and a potential avenue for biological evaluation as a STAT6 inhibitor. The provided experimental workflow offers a robust framework for assessing its therapeutic potential in the context of inflammatory and allergic diseases.

References

Navigating the Safety Profile of Ethyl 2-aminopyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety information for Ethyl 2-aminopyrimidine-5-carboxylate, a key building block in pharmaceutical research and development. This document summarizes critical safety data, outlines handling procedures, and presents a logical workflow for ensuring laboratory safety.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3

Source: [2]

GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with this compound:

PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Precautionary Statements

A comprehensive set of precautionary statements is crucial for the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash hands and any exposed skin thoroughly after handling.[3][4]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Response P301+P317IF SWALLOWED: Get medical help.[3]
P302+P352IF ON SKIN: Wash with plenty of water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P317Get medical help.[3]
P319Get medical help if you feel unwell.[3]
P332+P317If skin irritation occurs: Get medical help.[3]
P362+P364Take off contaminated clothing and wash it before reuse.[3]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3][5]
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications are typically derived from standardized Organisation for Economic Co-operation and Development (OECD) test guidelines or equivalent methods. These would include:

  • Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method) or OECD 420 (Fixed Dose Procedure).

  • Skin Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

  • Specific Target Organ Toxicity - Single Exposure: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) can provide data, although specific inhalation studies might also be conducted.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from initial risk assessment to final disposal.

cluster_0 Risk Assessment & Planning cluster_1 Handling & Personal Protective Equipment (PPE) cluster_2 Storage & Incompatibilities cluster_3 Emergency Procedures & Disposal Review SDS Review SDS Identify Hazards Identify Hazards Review SDS->Identify Hazards Develop SOPs Develop SOPs Identify Hazards->Develop SOPs Use in Ventilated Area Use in Ventilated Area Develop SOPs->Use in Ventilated Area Wear PPE Wear Gloves, Goggles, Lab Coat Use in Ventilated Area->Wear PPE Avoid Ingestion/Inhalation/Contact Avoid Ingestion/Inhalation/Contact Wear PPE->Avoid Ingestion/Inhalation/Contact Store Away from Oxidizing Agents Store Away from Oxidizing Agents Avoid Ingestion/Inhalation/Contact->Store Away from Oxidizing Agents Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Waste Disposal Waste Disposal Store in Cool, Dry, Well-Ventilated Area->Waste Disposal Keep Container Tightly Closed Keep Container Tightly Closed Keep Container Tightly Closed->Store in Cool, Dry, Well-Ventilated Area Store Away from Oxidizing Agents->Keep Container Tightly Closed First Aid Measures First Aid Measures (Eyes, Skin, Inhalation, Ingestion) Spill Containment Spill Containment Spill Containment->First Aid Measures Waste Disposal->Spill Containment

Caption: Workflow for Safe Handling of this compound.

Toxicological Information

Stability and Reactivity

Information on the chemical stability and reactivity of this compound is limited. It is generally advised to avoid strong oxidizing agents.[4] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Measures
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
Ingestion If swallowed, get medical help.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that a thorough risk assessment is conducted.

References

Commercial suppliers of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a key structural motif found in numerous pharmaceuticals, including antiviral, antihypertensive, and anticancer agents.[2] This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its applications in research and drug development.

Commercial Suppliers and Product Specifications

The following tables summarize the key commercial suppliers of this compound and their respective product specifications. This data is intended to facilitate the procurement of this compound for research and development purposes.

Table 1: Commercial Suppliers of this compound

SupplierCountryContact InformationNotes
Fluorochem (via CymitQuimica)Spain--INVALID-LINK--Products are intended for laboratory use only.[3]
Shanghai Yuanye Bio-Technology Co., Ltd.China--INVALID-LINK--Offers the product for pharmaceutical applications.[4]
Aldlab Chemicals, LLCUSATechnical support availableProvides MSDS and Certificate of Analysis.[5]

Table 2: Product Specifications

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Fluorochem (via CymitQuimica)98%[3]57401-76-0[3]C7H9N3O2[3]167.168[3]Solid[3]
Shanghai Yuanye Bio-Technology Co., Ltd.97%[4]57401-76-0[4]C7H9N3O2Not SpecifiedWhite powder[4]
Aldlab Chemicals, LLC95%[5]57401-76-0[5]C7H9N3O2[5]167.17[5]Not Specified

Table 3: Physicochemical Properties

PropertyValueSource
IUPAC NameThis compoundPubChem[6]
InChIKeyGCGQBUJYXVSZBS-UHFFFAOYSA-NPubChem[6]
SMILESCCOC(=O)c1cnc(N)nc1Aldlab Chemicals[5]
XLogP30.2PubChem[6]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a topic of significant interest in medicinal chemistry. While specific, detailed protocols from suppliers are not publicly available, the scientific literature provides valuable insights into general synthetic methodologies.

General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A common method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a suitable precursor. One such method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with a variety of amidinium salts to yield the corresponding pyrimidine derivatives in moderate to excellent yields.[7] This approach is valued for its high-yielding and direct nature, allowing for the synthesis of pyrimidines without substitution at the 4-position.[7]

Key Steps in a Representative Synthesis:

  • Preparation of the Precursor: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[7]

  • Condensation Reaction: The prepared sodium salt is then reacted with an appropriate amidinium salt. This condensation reaction forms the pyrimidine ring.

  • Workup and Purification: The reaction mixture is then subjected to a standard workup procedure, which may include extraction and evaporation, followed by purification, often through recrystallization, to yield the final product.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amidinium_Salt Amidinium Salt Condensation Condensation Reaction Amidinium_Salt->Condensation Propenol_Derivative Propenol Derivative Propenol_Derivative->Condensation Pyrimidine_Ester This compound Condensation->Pyrimidine_Ester Yields

Caption: General workflow for the synthesis of pyrimidine esters.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminopyrimidine scaffold is a common feature in a variety of pharmacologically active compounds.

Role as a Chemical Intermediate

The primary application of this compound is as a starting material or intermediate in multi-step organic synthesis. Its functional groups—the amino group and the carboxylate ester—provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

Derivatives of pyrimidine-5-carboxylic acid have been investigated for a range of biological activities, including:

  • Antihypertensive properties[2]

  • Antiviral activity[2]

  • Anticancer potential[1]

The synthesis of novel derivatives often involves the modification of the 2-amino group or the 5-carboxylate group to explore structure-activity relationships and optimize for desired pharmacological properties.

G cluster_core Core Scaffold cluster_derivatives Derivative Synthesis cluster_application Therapeutic Application Core This compound Deriv1 Antihypertensive Agents Core->Deriv1 Leads to Deriv2 Antiviral Compounds Core->Deriv2 Leads to Deriv3 Anticancer Drugs Core->Deriv3 Leads to App1 Treatment of Hypertension Deriv1->App1 App2 Viral Infection Therapy Deriv2->App2 App3 Oncology Deriv3->App3

Caption: Role in the development of therapeutic agents.

Safety and Handling

This compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is intended for research and development use only and not for medicinal, household, or other uses.[9] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[9] Store in a well-ventilated place and keep the container tightly closed.[9]

Conclusion

This compound is a readily available chemical intermediate with significant applications in the field of medicinal chemistry and drug discovery. Its versatile structure allows for the synthesis of a wide range of derivatives with potential therapeutic value. This guide provides researchers and drug development professionals with the necessary information to source and utilize this important compound in their work.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Specifically, 2-aminopyrimidine derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a broad spectrum of therapeutic properties such as antimicrobial, antiviral, and kinase inhibitory activities.[1][2] Ethyl 2-aminopyrimidine-5-carboxylate is a key building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of this compound. The described method utilizes a direct cyclocondensation reaction, which is a highly efficient route to obtaining the target compound without the C4 and C6 substituents typically generated in a classical Biginelli reaction.

Reaction Principle and Scheme

The synthesis proceeds via a one-step cyclocondensation reaction between a guanidine salt and diethyl ethoxymethylenemalonate (EMME). Guanidine serves as the N-C-N (amidine) component, while EMME provides the C4-C5-C6 backbone of the pyrimidine ring. The reaction is typically conducted in the presence of a base, such as sodium ethoxide, to generate the free guanidine base in situ, which then acts as the nucleophile. The subsequent cyclization and elimination of ethanol directly yield the aromatic pyrimidine ring.

Overall Reaction: Guanidine Hydrochloride + Diethyl Ethoxymethylenemalonate → this compound

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the free guanidine base on the electrophilic double bond of diethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group of the guanidine moiety onto the ester carbonyl. The final step involves the elimination of an ethanol molecule from the tetrahedral intermediate to yield the stable, aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine (free base) Intermediate1 Michael Adduct Guanidine->Intermediate1 1. Michael Addition EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product This compound Intermediate2->Product 3. Elimination of EtOH

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocols

4.1. Reagents and Materials

  • Guanidine hydrochloride (99%)

  • Diethyl ethoxymethylenemalonate (EMME) (97%)

  • Sodium metal or Sodium ethoxide (95%)

  • Anhydrous Ethanol

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Safety Precautions:

  • Handle sodium metal with extreme care. It reacts violently with water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • All procedures should be performed in a well-ventilated fume hood.

4.2. Step-by-Step Synthesis Protocol

  • Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) portion-wise to the ethanol. The mixture will heat up and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature. (Note: Alternatively, commercially available sodium ethoxide (6.8 g, 0.1 mol) can be dissolved in 100 mL of anhydrous ethanol.)

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form as the free guanidine base is generated.

  • Reaction with EMME: Add diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) dropwise to the guanidine suspension over 15-20 minutes.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium chloride by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

  • Purification: Add 50 mL of cold water to the crude product and stir vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water followed by a small amount of cold diethyl ether to remove impurities.

  • Recrystallization: For further purification, recrystallize the solid product from an appropriate solvent system, such as ethanol/water. Dry the purified crystals under vacuum to yield this compound as a solid.

Data Presentation

Table 1: Representative Reaction Parameters

ParameterValue
Reactant 1 Guanidine Hydrochloride
Reactant 2 Diethyl ethoxymethylenemalonate
Base Sodium Ethoxide
Stoichiometry 1 : 1 : 1
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4 - 6 hours
Typical Yield 70 - 85%

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
Appearance Solid (e.g., off-white or pale yellow powder)
CAS Number 57401-76-0[3]
¹H NMR (DMSO-d₆) δ 8.65 (s, 2H), 7.05 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H)
¹³C NMR (DMSO-d₆) δ 165.5, 162.0, 158.0, 108.0, 60.0, 14.5
IR (KBr, cm⁻¹) ~3400, 3300 (N-H), ~1710 (C=O, ester), ~1650 (C=N)[1]

Experimental Workflow

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G start Start reagent_prep Reagent Preparation (Prepare NaOEt solution, add Guanidine HCl) start->reagent_prep reaction_setup Reaction Setup (Add EMME to mixture) reagent_prep->reaction_setup heating Heat to Reflux (4-6 hours) reaction_setup->heating workup Work-up (Cool, Filter NaCl, Concentrate) heating->workup precipitation Precipitation & Filtration (Add cold water, filter solid) workup->precipitation purification Purification (Recrystallize from EtOH/Water) precipitation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End Product characterization->end

Caption: Overall experimental workflow diagram.

References

Application Notes and Protocols: Ethyl 2-aminopyrimidine-5-carboxylate as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminopyrimidine-5-carboxylate is a highly versatile heterocyclic building block, or synthon, that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its intrinsic structural features, including the reactive amino group and the modifiable pyrimidine core, make it an ideal scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, a prominent class of drugs in oncology.

The pyrimidine core is a common motif in numerous approved drugs, particularly in the class of protein kinase inhibitors. Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold has been successfully exploited to generate potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Applications in the Synthesis of Kinase Inhibitors

This compound and its derivatives are instrumental in the synthesis of potent kinase inhibitors. The 2-amino group can be functionalized through reactions like the Buchwald-Hartwig amination to introduce various aryl or alkyl substituents, which can be tailored to interact with specific amino acid residues in the kinase active site. Furthermore, the pyrimidine ring can be substituted at the 4- and 6-positions, often via halogenation followed by Suzuki-Miyaura cross-coupling reactions, to introduce additional diversity and optimize pharmacological properties.

Synthesis of EGFR Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overactivation of the EGFR signaling pathway is implicated in the growth and progression of several cancers.

A series of novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticancer activity and EGFR inhibition. The quantitative data for selected compounds are summarized in the table below.

CompoundTargetIC50 (nM)[1]
10b EGFR8.29 ± 0.04
Erlotinib EGFR2.83 ± 0.05
Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. 2,4-disubstituted pyrimidines derived from aminopyrimidine precursors have demonstrated potent inhibitory activity against Aurora kinases A and B.

The following table summarizes the inhibitory activity of a representative compound against Aurora kinases and its anti-proliferative activity against various cancer cell lines.

CompoundTargetIC50 (nM)[2]Cancer Cell LineAnti-proliferative IC50 (µM)[2]
12a Aurora A309A54912.05 ± 0.45
Aurora B293HCT-1161.31 ± 0.41
MCF-720.53 ± 6.13

Experimental Protocols

Detailed methodologies for key transformations involving this compound derivatives are provided below. These protocols are adapted from literature procedures for similar substrates and are intended as a guide for researchers.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a chlorinated derivative of this compound with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and introducing aryl substituents onto the pyrimidine ring.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Ethyl 2-amino-4-chloropyrimidine-5-carboxylate Product Ethyl 2-amino-4-arylpyrimidine-5-carboxylate Reactant1->Product Reactant2 Arylboronic Acid Reactant2->Product Reagent1 Pd(PPh3)4 Reagent2 K2CO3 Reagent3 1,4-Dioxane/H2O Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Ethyl 2-amino-4-chloropyrimidine-5-carboxylate Product Ethyl 2-amino-4-(alkyl/aryl)aminopyrimidine-5-carboxylate Reactant1->Product Reactant2 Amine (R-NH2) Reactant2->Product Reagent1 Pd2(dba)3 Reagent2 XPhos Reagent3 NaOtBu Reagent4 Toluene EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation EGF EGF (Ligand) EGF->EGFR Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Dimerization Inhibits

References

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-aminopyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. These derivatives are foundational scaffolds in the development of a wide range of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The protocols outlined below are based on established and efficient synthetic methodologies.

Introduction

2-Aminopyrimidines are a critical class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery. Their versatile biological activities stem from their ability to mimic the structure of purines and pyrimidines found in nucleic acids, allowing them to interact with a variety of biological targets. Several marketed drugs, such as the anticancer agents Imatinib and Palbociclib, feature the 2-aminopyrimidine core, highlighting its therapeutic importance.[1] The synthesis of diverse libraries of 2-aminopyrimidine derivatives is crucial for the exploration of new therapeutic agents. This document details three common and effective methods for their synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthetic protocols described, allowing for easy comparison of their efficiency and requirements.

MethodStarting MaterialsReaction TimeTemperatureYield (%)Catalyst/BaseSolvent
Protocol 1 Chalcones and Guanidine Hydrochloride/Carbonate3 - 12 hoursReflux65 - 85NaOH, KOH, or Sodium CarbonateEthanol or DMF
Protocol 2 2-Amino-4,6-dichloropyrimidine and various Amines3 - 6 hours80 - 90 °CGood to ExcellentTriethylamineSolvent-free or Ethanol
Protocol 3 β-Dicarbonyl Compounds and Guanidine7 - 10 minutesN/A (Microwave)79 - 85Potassium HydroxideEthanol

Experimental Protocols

Protocol 1: Synthesis from Chalcones and Guanidine

This protocol describes the synthesis of 2-aminopyrimidine derivatives through the condensation of chalcones with guanidine.[2][3]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine Hydrochloride or Guanidinium Carbonate (0.01 mol)

  • Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate

  • Ethanol or Dimethylformamide (DMF)

  • Distilled Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride or guanidinium carbonate (0.01 mol) in ethanol or DMF.

  • Add a catalytic amount of a base such as NaOH, KOH, or sodium carbonate to the mixture.

  • Reflux the reaction mixture for 3 to 12 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice.

  • The resulting precipitate is the 2-aminopyrimidine derivative. Filter the solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Synthesis from 2-Amino-4,6-dichloropyrimidine and Amines

This method involves the nucleophilic substitution of the chlorine atoms in 2-amino-4,6-dichloropyrimidine with various amines.[1][4][5][6]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted Amine (3 mmol)

  • Triethylamine (6 mmol)

  • Distilled Water

  • Ethanol

Procedure:

  • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, add distilled water to the mixture to precipitate the product.

  • Filter the precipitate and wash it with water.

  • If a precipitate does not form upon the addition of water, evaporate the water under a vacuum.

  • Purify the crude product by crystallization from ethanol.

Characterization: Characterize the final products using EI-MS, HREI-MS, and NMR spectroscopy to confirm their chemical structures.[4]

Protocol 3: Microwave-Assisted Synthesis from β-Dicarbonyl Compounds and Guanidine

This protocol offers a rapid and efficient green chemistry approach to the synthesis of 2-aminopyrimidine derivatives.[7][8]

Materials:

  • β-Dicarbonyl Compound (e.g., chalcone) (0.01 mol)

  • Urea or Guanidine (0.01 mol)

  • Potassium Hydroxide (40% aqueous solution)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and urea or guanidine (0.01 mol) in 10 mL of 95% ethanol.

  • With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.

  • Place the reaction mixture in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes. Monitor the reaction's progress with TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize it with dilute HCl.

  • Filter the resulting precipitate, wash it with water, and dry it.

Characterization: The synthesized compounds can be characterized by IR, 1H-NMR, mass spectra, and CHN analysis to confirm their structure and purity.[7]

Mandatory Visualizations

Experimental Workflow for Synthesis from Chalcones

G General Workflow for Synthesis of 2-Aminopyrimidine Derivatives from Chalcones A Mixing Reactants B Refluxing the Mixture A->B Heat C Precipitation B->C Cooling & adding to ice water D Filtration and Washing C->D E Purification (Recrystallization) D->E F Characterization E->F Spectroscopic Analysis G Synthetic Approaches to 2-Aminopyrimidine Derivatives A 2-Aminopyrimidine Derivatives B Chalcones + Guanidine B->A C 2-Amino-4,6-dichloropyrimidine + Amines C->A D β-Dicarbonyls + Guanidine (Microwave) D->A

References

Application Notes and Protocols: Ethyl 2-aminopyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminopyrimidine-5-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including hydrogen bond donors and acceptors, and multiple sites for chemical modification, make it an attractive starting point for the design and synthesis of a diverse range of biologically active molecules. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, complete with experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows.

Core Applications in Drug Discovery

Derivatives of this compound have been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological activities. Key areas of investigation include:

  • Oncology: As a scaffold for the development of potent kinase inhibitors and cytotoxic agents.

  • Inflammation and Immunology: As inhibitors of key signaling pathways such as NF-κB, AP-1, and STAT6.

  • Infectious Diseases: Exhibiting activity against bacterial biofilms.

  • Metabolic Disorders: As a core component in the synthesis of drugs like Rosuvastatin.

  • Other Therapeutic Areas: Including β-glucuronidase inhibition and modulation of G-protein coupled receptors (GPCRs).

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of this compound across different therapeutic targets.

Table 1: Anticancer Activity

Compound IDModificationCell LineIC50 (µM)Reference
1a p-chloro substitution on carboxamideK56214.0[1]
1b m-dichloro substitution on sulphonamideK56215.0[1]
2 2,4-diaminopyrimidine derivativeU9370.012[2]
3 2-phenyl pyrimidine derivative (11g)Raji6.98[3]
3 2-phenyl pyrimidine derivative (11g)HL603.66[3]
3 2-phenyl pyrimidine derivative (11g)Ramos5.39[3]

Table 2: Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Reference
4a PLK46.7[4]
4b AURKA7.1[2]
4c AURKB25.7[2]
5 Imatinib analog (2-phenylaminopyrimidine)Abl-
6 2,4-diaminopyrimidine derivativeTRKA56

Table 3: Inhibition of Inflammatory Pathways

Compound IDTarget Pathway/EnzymeIC50 (nM)Reference
7 STAT621[5]
8 β-glucuronidase (Compound 24)2800[6][7]

Experimental Protocols

Synthesis of 2-Aminopyrimidine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives starting from 2-amino-4,6-dichloropyrimidine.[6][8]

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine (TEA)

  • Distilled water

  • Ethanol

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Hexane

  • Ethyl acetate

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80–90 °C.

  • Monitor the reaction progress using TLC with a hexane and ethyl acetate solvent system.

  • Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with distilled water.

  • Recrystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.

  • In cases where a precipitate does not form upon the addition of water, evaporate the water under vacuum and crystallize the resulting crude product from ethanol.

Biological Assay Protocols

Materials:

  • β-Glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • 0.1 M Acetate buffer (pH 5.0)

  • Test compounds dissolved in DMSO

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 185 µL of 0.1 M acetate buffer to each well.

  • Add 5 µL of the test compound solution (dissolved in 100% DMSO) to the designated wells.

  • Add 10 µL of β-glucuronidase solution (1 U/well) to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Initiate the reaction by adding 50 µL of 0.4 mM p-nitrophenyl-β-D-glucuronide to each well.

  • Immediately measure the absorbance at 405 nm using a spectrophotometer.

  • Repeat the measurements at regular intervals to monitor the reaction kinetics.

  • Calculate the percentage inhibition using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100.

  • Determine the IC50 value by plotting the percentage inhibition against the concentration of the test compound.

Materials:

  • HEK-Blue™ Null1 cells (or other suitable reporter cell line expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of NF-κB and AP-1 inducible promoters)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds

  • Stimulating agent (e.g., TNF-α for NF-κB, PMA for AP-1)

  • QUANTI-Blue™ Solution (or other suitable SEAP detection reagent)

  • Spectrophotometer

Procedure:

  • Seed HEK-Blue™ cells into a 96-well plate at a density of 5 x 105 cells/well.

  • Immediately treat the cells with the test compounds at various concentrations.

  • Induce the NF-κB or AP-1 pathway by adding the appropriate stimulating agent (e.g., TNF-α).

  • Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator.

  • After incubation, collect the cell supernatants.

  • Add an appropriate volume of QUANTI-Blue™ Solution to the supernatants.

  • Incubate at 37 °C for a period sufficient to allow color development (typically 1-3 hours).

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the inhibition of NF-κB/AP-1 activity by comparing the absorbance of treated cells to that of untreated and vehicle-treated controls.

Principle:

Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be achieved through various methods, including radiometric assays (using 32P-ATP or 33P-ATP), fluorescence-based assays (e.g., FRET, fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™). The following is a general protocol for a luminescence-based ADP-Glo™ assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction by adding the kinase, substrate, and test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase (usually 30 °C or 37 °C) for a defined period.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage inhibition and determine the IC50 values for the test compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase (e.g., Abl, PLK4, AURK) Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation, Survival PhosphoSubstrate->CellProliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: General signaling pathway illustrating kinase inhibition.

NF-κB Signaling Pathway Inhibition

NFkB_Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Gene Target Gene (Inflammation) NFkB->Gene Translocates to Nucleus & Activates Transcription NFkB_IkB->NFkB Releases Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

General Synthetic Workflow

Synthetic_Workflow Start Starting Material This compound Reaction1 Reaction 1 e.g., Nucleophilic Substitution Start->Reaction1 Intermediate1 Intermediate A Reaction1->Intermediate1 Reaction2 Reaction 2 e.g., Coupling Reaction Intermediate1->Reaction2 FinalProduct Final Product Biologically Active Derivative Reaction2->FinalProduct Purification {Purification|e.g., Chromatography, Recrystallization} FinalProduct->Purification

Caption: A generalized workflow for the synthesis of derivatives.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents targeting a wide range of diseases. The versatility of its chemical structure allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of new drugs based on this promising heterocyclic core.

References

Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the versatile pyrimidine scaffold. This document includes a summary of quantitative antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and visual representations of key concepts to guide researchers in this promising field of drug discovery.

Introduction: The Promise of Pyrimidine Derivatives

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various natural products, making it a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, and pyrimidine-containing compounds represent a promising avenue for the development of new therapeutics with diverse mechanisms of action.[10][11]

Quantitative Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of various pyrimidine derivatives has been demonstrated against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from recent studies, providing a comparative view of the potency of different structural classes.

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound ClassDerivative/CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
Thiophenyl-pyrimidinesCompound Bb2Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VREs)2[10]
Pyrrolo[2,3-d]pyrimidinesPleuromutilin derivatives (e.g., 15a, 15b, 15o)Methicillin-sensitive S. aureus (MSSA), MRSA, Methicillin-sensitive Staphylococcus epidermidis (MSSE), Methicillin-resistant S. epidermidis (MRSE), Enterococcus faecium0.0625 - 4[10]
General Pyrimidine DerivativeCompound 3Escherichia coli, Pseudomonas aeruginosa1.0[3]
Triazolo[1,5-a]pyrimidinesCompound 9oBacillus subtilis, S. aureus, E. coli, P. aeruginosa- (Inhibition Zone: 42-45 mm)[12]
Thiazolo[3,2-a]pyrimidinesVarious derivativesGeneral antibacterial and antifungal activity- (Activity reported)[13]

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound ClassDerivative/CompoundTarget Organism(s)MIC (µM)Reference(s)
Triazolo[1,5-a]pyrimidinesCompounds 9n, 9oFungal species15.50 - 26.30[12]
General Pyrimidine DerivativeThiazolo[3,2-a]pyrimidine derivativesGeotricum candidum- (High activity reported)[3]
General Pyrimidine DerivativeCompound 3cCandida albicans- (Active)[5]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and antimicrobial evaluation of pyrimidine derivatives, based on established literature procedures.

General Synthesis of Pyrimidine Derivatives via Chalcone Intermediates

A common and effective route to diverse pyrimidine derivatives involves the initial synthesis of chalcone intermediates followed by cyclocondensation.

Protocol 1: Synthesis of Chalcones

  • Reaction Setup: Dissolve an appropriately substituted acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

  • Reaction Mixture: In a round-bottom flask, combine the synthesized chalcone (1 equivalent) with a suitable amidine-containing compound such as urea, thiourea, or guanidine hydrochloride (1-1.5 equivalents) in a solvent like ethanol or dimethylformamide (DMF).[5][14]

  • Catalysis: Add a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate) or acid (e.g., acetic acid or hydrochloric acid), depending on the specific reaction.[5][15]

  • Reflux: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress using TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Purify the crude pyrimidine derivative by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][12][14][16]

Antimicrobial Susceptibility Testing

The following are standard protocols to evaluate the antimicrobial activity of the synthesized pyrimidine derivatives.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Dissolve the synthesized pyrimidine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay (typically ~5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: Disk Diffusion Method

  • Inoculation of Agar Plate: Uniformly streak a standardized inoculum of the test microorganism onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized pyrimidine derivative solution.

  • Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate under appropriate conditions.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.[5]

Mechanisms of Action and Signaling Pathways

Pyrimidine derivatives can exert their antimicrobial effects through various mechanisms. Understanding these pathways is crucial for rational drug design and development.

One notable mechanism of action for certain thiophenyl-pyrimidine derivatives is the inhibition of bacterial cell division.[11] This is achieved by targeting the FtsZ protein, a key component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[10] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death.[10][11]

Another important target for pyrimidine-based antimicrobials is the folate biosynthesis pathway. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, and its inhibition depletes the supply of tetrahydrofolate, a necessary cofactor for the synthesis of purines and pyrimidines.[17] Some triazolo[1,5-a]pyrimidine derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and DHFR.[12]

The following diagram illustrates the mechanism of action involving the inhibition of FtsZ.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ FtsZ Monomers Z_ring Z-ring Formation (Septum) FtsZ->Z_ring Polymerization GTP GTP GTP->FtsZ Cell_Division Cell Division Z_ring->Cell_Division Pyrimidine Pyrimidine Derivative Pyrimidine->Inhibition Inhibition->FtsZ Inhibits Polymerization & GTPase Activity

Caption: Inhibition of bacterial cell division by a pyrimidine derivative targeting FtsZ.

Experimental and Logical Workflows

The successful development of novel antimicrobial pyrimidine derivatives follows a structured workflow, from initial design and synthesis to biological evaluation and optimization.

The diagram below outlines a typical workflow for this process.

Antimicrobial_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization SAR Structure-Activity Relationship (SAR) Analysis Synthesis Synthesis of Pyrimidine Derivatives SAR->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Antimicrobial Screening (e.g., Disk Diffusion) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Lead_Opt Lead Compound Optimization Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Redesign In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

Caption: General workflow for the development of pyrimidine-based antimicrobial agents.

The structure-activity relationship (SAR) is a critical component of the optimization process.[1][8] For instance, the nature and position of substituents on the pyrimidine ring can significantly influence antimicrobial potency. Variations in substituents can affect the molecule's interaction with biological targets.[3] For example, in some series, the presence of electron-withdrawing or electron-donating groups on appended phenyl rings has been shown to modulate activity. The diagram below illustrates this logical relationship.

SAR_Logic Core Pyrimidine Core Scaffold Substituents Substituents (R1, R2, R3...) - Halogens - Alkyl/Aryl groups - Heterocycles Core->Substituents Properties Physicochemical Properties - Lipophilicity - Electronic Effects - Steric Hindrance Substituents->Properties Activity Antimicrobial Activity (MIC, Inhibition Zone) Properties->Activity Influences

Caption: Logical relationship in the Structure-Activity Relationship (SAR) of pyrimidine derivatives.

References

The Role of Ethyl 2-Aminopyrimidine-5-carboxylate in the Synthesis of Novel Anticancer Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-aminopyrimidine-5-carboxylate is a versatile heterocyclic building block in the design and synthesis of novel therapeutic agents. Its inherent pyrimidine core is a common feature in numerous biologically active molecules, including a variety of anticancer compounds. The amino and carboxylate functionalities at the 2 and 5 positions, respectively, provide reactive handles for diverse chemical modifications, enabling the generation of extensive compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of anticancer compounds derived from this compound, targeting researchers, scientists, and professionals in drug development.

Application Notes

The pyrimidine scaffold is a key pharmacophore in many approved anticancer drugs that function through various mechanisms, including kinase inhibition and disruption of nucleic acid synthesis. This compound serves as a valuable starting material for creating derivatives that exhibit potent and selective anticancer activity. By modifying the core structure, researchers have successfully developed compounds that target critical signaling pathways implicated in cancer progression, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, and receptor tyrosine kinases like EGFR.

Derivatives synthesized from this starting material have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of breast cancer, leukemia, and glioblastoma. The structure-activity relationship (SAR) studies suggest that substitutions on the pyrimidine ring and the amino group can significantly influence the biological activity and selectivity of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(acyl/sulfonyl-amino)pyrimidine Derivatives

This protocol is adapted from the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, which have shown promising antitumor activity.[1][2]

Objective: To synthesize a library of N-acylated or N-sulfonylated pyrimidine derivatives for anticancer screening.

Materials:

  • This compound

  • Aryl or alkyl carbonyl chlorides (e.g., 4-chlorobenzoyl chloride, 3,5-dinitrobenzoyl chloride)

  • Aryl or alkyl sulfonyl chlorides

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (3.0 eq) to the cooled mixture and stir for 10 minutes.

  • Add the respective aryl/alkyl carbonyl chloride or sulfonyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, add water to the reaction mixture to quench the reaction.

  • Extract the organic layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane:methanol 9:1).

  • Characterize the final product using IR, 1H NMR, and LC/MS analysis.

Protocol 2: Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carboxylates

This protocol outlines a solid-phase synthesis approach for generating a library of 2-amino-4,6-diarylpyrimidine-5-carboxylates.[3]

Objective: To synthesize diarylpyrimidine derivatives with potential biological activities.

Materials:

  • Merrifield's resin

  • Substituted benzaldehydes

  • Ethyl benzoylacetate

  • Guanidine nitrate

  • Sodium ethoxide

  • Various amines (e.g., aniline, morpholine)

  • Dioxane

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Resin Loading: Swell Merrifield's resin in DMF and react with a suitable linker if necessary.

  • Chalcone Synthesis on Solid Support: React the resin-bound aldehyde with ethyl benzoylacetate in the presence of a base to form a resin-bound chalcone.

  • Pyrimidine Ring Formation: Cyclize the resin-bound chalcone with guanidine nitrate in the presence of sodium ethoxide in ethanol to form the dihydropyrimidine ring.

  • Oxidation: Oxidize the dihydropyrimidine ring to the aromatic pyrimidine using a suitable oxidizing agent.

  • Displacement with Amines: Cleave the product from the resin by treating it with a variety of amines in a suitable solvent like dioxane at an elevated temperature. This step introduces diversity at the 2-position.

  • Purification: Purify the cleaved products by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compounds using melting point, IR, 1H NMR, and 13C NMR spectroscopy.

Quantitative Data

The following tables summarize the anticancer activity of various pyrimidine derivatives synthesized from or related to this compound.

Table 1: Cytotoxicity of Substituted Pyrimidine Derivatives against Leukemia Cell Lines [1][2]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
Carboxamide 1para-chloroK56214.0
Sulfonamide 1meta-dichloroK56215.0
Carboxamide 2para-tert-butylK562/CEM-
Sulfonamide 2para-tert-butylK562/CEM-

Cell cycle analysis confirmed that the tert-butyl substituted compounds induce apoptosis.

Table 2: Antiproliferative Activity of Aminopyrimidine Derivatives [4]

Compound IDCancer Cell LineEC50 (µM) at 48h
2a Glioblastoma5 - 8
Triple-Negative Breast Cancer5 - 8
Oral Squamous Cell Carcinoma5 - 8
Colon Cancer5 - 8
1b CAL27 (Oral Squamous)< 20

Table 3: Anticancer Activity of Ursolic Acid-Pyrimidine Derivatives [5]

Compound IDCancer Cell LineIC50 (µM)
7b MCF-7 (Breast)0.48 ± 0.11
HeLa (Cervical)0.74 ± 0.13

Signaling Pathways and Workflows

Signaling Pathway Targeted by Ursolic Acid-Pyrimidine Derivatives

The following diagram illustrates the dual inhibition of the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways by compound 7b , a derivative of ursolic acid containing a 2-aminopyrimidine moiety.[5] This dual-pathway inhibition leads to the induction of apoptosis in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Raf Raf RAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound7b Compound 7b (Ursolic Acid-Pyrimidine Derivative) Compound7b->MEK Inhibition Compound7b->PI3K Inhibition

Caption: Dual inhibition of MEK and PI3K pathways by Compound 7b.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of anticancer compounds derived from this compound.

synthetic_workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Acylation, Sulfonylation, Cross-coupling) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In vitro Anticancer Screening (MTT assay, etc.) Characterization->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Lead_ID->Mechanism Optimization Lead Optimization (SAR studies) Lead_ID->Optimization

Caption: General workflow for anticancer drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 2-aminopyrimidine-5-carboxylate Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 2-aminopyrimidine-5-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Libraries based on this scaffold are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets. These application notes provide detailed protocols and data analysis workflows for screening this compound libraries against four key drug targets: Lactate Dehydrogenase (LDH), Lymphocyte-specific protein tyrosine kinase (Lck), Signal Transducer and Activator of Transcription 6 (STAT6), and Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Representative HTS Campaign Summary

A hypothetical high-throughput screening of a 100,000-compound this compound library was conducted against four targets. The following tables summarize the quantitative data from the primary screen and subsequent hit confirmation and dose-response analysis.

Table 1: Primary High-Throughput Screening (HTS) Summary

TargetAssay TypeLibrary SizeHit Criteria (Z-score)Primary Hit Rate (%)
LDHFluorescence Intensity100,000≤ -30.85
LckTR-FRET100,000≤ -30.72
STAT6Luciferase Reporter100,000≤ -30.55
EGFRTR-FRET100,000≤ -30.68

Table 2: Hit Confirmation and Potency Summary

TargetPrimary HitsConfirmed HitsConfirmation Rate (%)Potent Hits (IC50 < 1 µM)
LDH8505106045
Lck7204686558
STAT65503025525
EGFR6804426552

Table 3: Potency Distribution of Confirmed Hits

TargetIC50 Range (µM)Number of Compounds
LDH < 145
1 - 10210
> 10255
Lck < 158
1 - 10225
> 10185
STAT6 < 125
1 - 10135
> 10142
EGFR < 152
1 - 10205
> 10185

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign involves several key stages, from initial assay development to hit validation.

HTS_Workflow Assay_Dev Assay Development & Optimization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Cherry-picking) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

A generalized workflow for a high-throughput screening campaign.
Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of LDH. The assay measures the decrease in NADH fluorescence upon its oxidation to NAD+ by LDH.

Materials:

  • Human LDH-A enzyme

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium pyruvate

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 384-well black, flat-bottom plates

  • This compound library in DMSO

  • Positive Control: Oxamate

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each library compound (10 mM in DMSO) into individual wells of a 384-well plate using an acoustic liquid handler.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of Oxamate (10 mM in DMSO) into positive control wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution of LDH in Assay Buffer.

    • Prepare a 2X substrate solution containing NADH and sodium pyruvate in Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of the 2X enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) at time zero and then kinetically every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in fluorescence over time).

    • Normalize the data to the controls (% inhibition).

    • Calculate the Z-score for each compound.

    • Select hits based on a Z-score threshold (e.g., ≤ -3).

Lck Kinase Inhibition Assay (TR-FRET)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen®, to identify inhibitors of Lck kinase activity.

Materials:

  • Recombinant human Lck kinase

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 20 mM EDTA in Kinase Buffer

  • 384-well white, low-volume plates

  • This compound library in DMSO

  • Positive Control: Staurosporine

Protocol:

  • Compound Plating:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into assay plates.

    • Dispense 50 nL of DMSO for negative controls.

    • Dispense 50 nL of Staurosporine (10 µM in DMSO) for positive controls.

  • Reagent Preparation:

    • Prepare a 2X Lck kinase solution in Kinase Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X Lck kinase solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Prepare a 2X detection solution containing Eu-anti-phosphotyrosine antibody and Stop Solution in Kinase Buffer.

    • Add 10 µL of the 2X detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Normalize the data to controls and calculate percent inhibition.

    • Calculate Z-scores and select hits.

STAT6 Transcriptional Activity Assay (Luciferase Reporter)

This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of the IL-4/STAT6 signaling pathway.

Materials:

  • HEK293T cells stably expressing a STAT6-responsive luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human IL-4

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom cell culture plates

  • This compound library in DMSO

  • Positive Control: A known STAT6 inhibitor (e.g., AS1517499)

Protocol:

  • Cell Plating:

    • Seed the stable cell line into 384-well plates at a density of 10,000 cells/well in 40 µL of media.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Dispense 100 nL of library compounds to the cell plates.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Add 10 µL of IL-4 solution (final concentration 20 ng/mL) to all wells except for the unstimulated controls.

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to controls.

    • Calculate percent inhibition.

    • Determine Z-scores for hit selection.

EGFR Kinase Inhibition Assay (TR-FRET)

This protocol is similar to the Lck assay, utilizing TR-FRET technology to identify inhibitors of EGFR autophosphorylation.

Materials:

  • Recombinant human EGFR kinase domain

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • Fluorescein-labeled poly-GT substrate

  • ATP

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 20 mM EDTA in Kinase Buffer

  • 384-well white, low-volume plates

  • This compound library in DMSO

  • Positive Control: Gefitinib

Protocol:

  • Compound Plating:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into assay plates.

    • Dispense 50 nL of DMSO for negative controls.

    • Dispense 50 nL of Gefitinib (10 µM in DMSO) for positive controls.

  • Reagent Preparation:

    • Prepare a 2X EGFR kinase solution in Kinase Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X EGFR kinase solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Prepare a 2X detection solution containing Eu-anti-phosphotyrosine antibody and Stop Solution in Kinase Buffer.

    • Add 10 µL of the 2X detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the TR-FRET signal (Excitation: 340 nm, Emission: 620 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Normalize the data and calculate percent inhibition.

    • Determine Z-scores for hit selection.

Signaling Pathways and Assay Principles

Lck Signaling in T-Cell Activation

Lck is a critical tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Lck phosphorylates ITAM motifs on the CD3 and ζ-chains, initiating a signaling cascade that leads to T-cell activation.

Lck_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck_inactive Lck (inactive) TCR->Lck_inactive Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4 CD4 CD4->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Phosphorylation Lck_active->TCR p-ITAMs Lck_active->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB Ras_MAPK->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression Inhibitor Ethyl 2-aminopyrimidine- 5-carboxylate Derivative Inhibitor->Lck_active

Simplified Lck signaling pathway in T-cell activation.
TR-FRET Assay Principle

The TR-FRET assay for kinase inhibition measures the phosphorylation of a substrate peptide. A europium (Eu)-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescein label on the substrate. This allows for fluorescence resonance energy transfer from the Eu donor to the fluorescein acceptor.

TR_FRET_Principle cluster_inhibition Inhibition cluster_no_inhibition No Inhibition Kinase_Inh Kinase No_P No Phosphorylation Substrate_Inh Substrate-F ATP_Inh ATP Inhibitor Inhibitor Inhibitor->Kinase_Inh Kinase_NoInh Kinase P_Substrate P-Substrate-F Kinase_NoInh->P_Substrate Substrate_NoInh Substrate-F ATP_NoInh ATP FRET TR-FRET Signal P_Substrate->FRET Antibody Eu-Ab Antibody->FRET

Principle of the TR-FRET kinase inhibition assay.
IL-4/STAT6 Signaling Pathway

The IL-4/STAT6 pathway is crucial for Th2 cell differentiation and allergic responses. Binding of IL-4 to its receptor leads to the activation of JAK kinases, which in turn phosphorylate and activate STAT6. Activated STAT6 dimerizes, translocates to the nucleus, and induces the transcription of target genes.

STAT6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 Activation JAK3 JAK3 IL4R->JAK3 Activation STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylation JAK3->STAT6_inactive Phosphorylation STAT6_active p-STAT6 STAT6_inactive->STAT6_active STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer Dimerization DNA DNA STAT6_dimer->DNA Nuclear Translocation Gene_Transcription Target Gene Transcription DNA->Gene_Transcription IL4 IL-4 IL4->IL4R Inhibitor Ethyl 2-aminopyrimidine- 5-carboxylate Derivative Inhibitor->STAT6_active Inhibits Phosphorylation

The IL-4/STAT6 signaling pathway.
Luciferase Reporter Assay Principle

This assay measures the activity of a specific signaling pathway by linking the expression of the luciferase enzyme to a promoter that is responsive to that pathway. Inhibition of the pathway leads to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.

Luciferase_Principle cluster_cell Cell cluster_nucleus Nucleus cluster_cytosol Cytosol TF_active Activated Transcription Factor Reporter_Gene STAT6 Response Element -> Luciferase Gene TF_active->Reporter_Gene mRNA Luciferase mRNA Reporter_Gene->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Luminescent Signal Luciferase->Light Luciferin Luciferin (Substrate) Luciferin->Light Signal Upstream Signal (e.g., IL-4) Signal->TF_active Inhibitor Inhibitor Inhibitor->TF_active

Principle of the STAT6 luciferase reporter assay.

Application Notes and Protocols for the Solid-Phase Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of ethyl 2-aminopyrimidine-5-carboxylate analogs. This class of compounds is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including antihypertensive, antiviral, and anticancer properties.[1] Solid-phase synthesis offers a streamlined approach for the generation of libraries of these analogs for structure-activity relationship (SAR) studies.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The 2-aminopyrimidine-5-carboxylate moiety, in particular, serves as a versatile template for the development of novel drug candidates. Traditional solution-phase synthesis of analog libraries can be time-consuming and labor-intensive. Solid-phase synthesis (SPS) provides a powerful alternative, enabling the efficient and automated production of a diverse range of compounds with high purity.[4][5][6]

This document outlines a robust five-step solid-phase synthesis strategy adapted from established literature procedures, utilizing a Merrifield resin as the solid support.[1] The workflow is designed to be adaptable for the introduction of various substituents, facilitating the exploration of chemical space around the core scaffold.

Experimental Workflow Overview

The overall strategy involves the immobilization of a building block onto a solid support, followed by the sequential construction of the pyrimidine ring. The final product is then cleaved from the resin and purified.

workflow cluster_sps Solid-Phase Synthesis Steps A Resin Swelling B Immobilization of Chalcone Precursor A->B Merrifield Resin in DCM C Cyclocondensation B->C Guanidine derivative D Oxidation C->D Oxidizing agent E Cleavage and Purification D->E Cleavage cocktail F Final Product E->F

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Detailed Experimental Protocols

Materials and Reagents
  • Merrifield's resin (1% divinylbenzene, 100-200 mesh)

  • Substituted benzaldehydes

  • Ethyl benzoylacetate

  • Piperidine

  • Guanidine hydrochloride

  • Sodium ethoxide

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Triethylamine (TEA)

  • Standard laboratory glassware and solid-phase synthesis vessels

Protocol 1: Immobilization of Chalcone Precursor on Merrifield Resin

This protocol describes the preparation of the resin-bound chalcone, which serves as the precursor for the pyrimidine ring formation.

  • Resin Swelling: Swell Merrifield's resin (1.0 g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Chalcone Synthesis: In a separate flask, dissolve a substituted benzaldehyde (1.2 mmol) and ethyl benzoylacetate (1.0 mmol) in ethanol (10 mL). Add a catalytic amount of piperidine (0.1 mmol) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Resin Loading: To the swollen resin, add the crude chalcone solution from the previous step. Add sodium ethoxide (1.5 mmol) and agitate the mixture at room temperature for 24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Cyclocondensation to form Dihydropyrimidine

This step involves the reaction of the resin-bound chalcone with a guanidine derivative to form the dihydropyrimidine ring.

  • Reaction Setup: Swell the resin-bound chalcone (from Protocol 1) in DMF (10 mL) for 30 minutes.

  • Cyclocondensation: Add guanidine hydrochloride (5.0 mmol) and sodium ethoxide (5.0 mmol) to the resin suspension. Agitate the mixture at 80 °C for 12 hours.

  • Washing: Allow the resin to cool to room temperature. Filter and wash sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Oxidation to Aromatic Pyrimidine

The dihydropyrimidine ring is aromatized in this step to yield the desired pyrimidine core.

  • Reaction Setup: Swell the resin-bound dihydropyrimidine (from Protocol 2) in DCM (10 mL) for 30 minutes.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 mmol) to the resin suspension. Agitate the mixture at room temperature for 6 hours.

  • Washing: Filter the resin and wash with DCM (5 x 10 mL) until the filtrate is colorless. Then, wash with DMF (3 x 10 mL) and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

The final compound is cleaved from the solid support and purified in this final step.

  • Cleavage: Suspend the dried resin (from Protocol 3) in a cleavage cocktail of 95:5 TFA:DCM (10 mL). Agitate the mixture at room temperature for 2 hours.

  • Isolation: Filter the resin and wash it with DCM (3 x 5 mL). Combine the filtrates and concentrate under reduced pressure.

  • Purification: Precipitate the crude product by adding cold diethyl ether. Collect the solid by filtration and wash with cold ether. Purify the product by recrystallization from ethanol or by preparative HPLC.

Data Presentation

The following table summarizes representative yields for the synthesis of various this compound analogs using the described solid-phase protocol. Yields are calculated based on the initial loading of the Merrifield resin.

Compound IDR1-Substituent (Ar)R2-Substituent (Ar')Overall Yield (%)Purity (%)
1a PhenylPhenyl75>95
1b 4-ChlorophenylPhenyl72>95
1c 4-MethoxyphenylPhenyl78>95
1d Phenyl4-Nitrophenyl65>90
1e 2-ThienylPhenyl68>95

Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of bond-forming and modifying reactions on the solid support.

synthesis_logic Start Merrifield Resin Chalcone Resin-Bound Chalcone Start->Chalcone 1. Immobilization Dihydropyrimidine Resin-Bound Dihydropyrimidine Chalcone->Dihydropyrimidine 2. Cyclocondensation Pyrimidine Resin-Bound Pyrimidine Dihydropyrimidine->Pyrimidine 3. Oxidation FinalProduct This compound Analog Pyrimidine->FinalProduct 4. Cleavage

Caption: Logical flow of the solid-phase synthesis of this compound analogs.

Conclusion

The solid-phase synthesis protocol detailed in these application notes provides an efficient and versatile method for the preparation of a library of this compound analogs. The use of a solid support simplifies purification and allows for the potential automation of the synthesis. This methodology is well-suited for medicinal chemistry programs aimed at exploring the structure-activity relationships of this important class of heterocyclic compounds. Further optimization of reaction conditions and the exploration of a wider range of building blocks can lead to the discovery of novel therapeutic agents.

References

Functionalization of the Pyrimidine Ring in Ethyl 2-aminopyrimidine-5-carboxylate: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of Ethyl 2-aminopyrimidine-5-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] Functionalization of the pyrimidine ring allows for the systematic exploration of the chemical space around this core, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

The primary strategies for functionalizing the pyrimidine ring of this compound involve initial halogenation, typically at the 4-position, to install a versatile leaving group. This halo-intermediate can then undergo a variety of cross-coupling and substitution reactions to introduce diverse functionalities.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following tables summarize quantitative data for key functionalization reactions performed on 2-aminopyrimidine scaffolds, providing a comparative overview of reaction conditions and yields.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-amino-4-chloro-pyrimidine derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80585[2]
22-amino-4-chloro-pyrimidine derivative4-Methoxyphenyl-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80582[2]
32-amino-4,6-dichloro-pyrimidinePhenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene1002478[3]
42-amino-4,6-dichloro-pyrimidineNaphthylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1002475[3]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-amino-4-chloro-pyrimidine derivativeAnilinePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane1001288[4]
22-amino-4-chloro-pyrimidine derivative4-NitroanilinePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane1001292[4]
32-amino-4-chloro-pyrimidine derivativeMorpholinePd(OAc)₂/BINAPNaOtBuToluene1001885[3]
43-bromo-2-aminopyridinePiperidineRuPhos-precatalystLiHMDSToluene1101671[5]

Table 3: Biological Activity of Functionalized 2-Aminopyrimidine Derivatives

Compound IDFunctionalizationBiological Target/AssayIC₅₀ (µM)Reference
244-(substituted amino)β-Glucuronidase Inhibition2.8 ± 0.10[1][6]
84-(substituted amino)β-Glucuronidase Inhibition72.0 ± 6.20[1][6]
13Variously decoratedWnt Signaling Pathway Inhibition~10[7]
152-(substituted amino)FLT3 Kinase Inhibition0.0074 ± 0.0012[8]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the functionalization of this compound.

Protocol 1: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This protocol describes the chlorination of the pyrimidine ring at the 4-position, a crucial step to enable subsequent cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (10 mL/g), add N,N-dimethylaniline (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C4-position of the pyrimidine ring.

Materials:

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL/g of the chloro-pyrimidine).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 4-aryl-2-aminopyrimidine-5-carboxylate derivative.

Protocol 3: Buchwald-Hartwig Amination of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This protocol describes the palladium-catalyzed amination at the C4-position of the pyrimidine ring.

Materials:

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (10 mL/g of the chloro-pyrimidine) and the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2-aminopyrimidine-5-carboxylate derivative.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the functionalization of this compound and the Wnt signaling pathway, a key biological target for 2-aminopyrimidine derivatives.

experimental_workflow start Ethyl 2-aminopyrimidine- 5-carboxylate halogenation Halogenation (e.g., Chlorination with POCl₃) start->halogenation intermediate Ethyl 2-amino-4-halopyrimidine- 5-carboxylate halogenation->intermediate suzuki Suzuki Coupling (Arylboronic acids) intermediate->suzuki buchwald Buchwald-Hartwig Amination (Amines) intermediate->buchwald snar Nucleophilic Aromatic Substitution (NuH) intermediate->snar derivatives Functionalized Derivatives suzuki->derivatives buchwald->derivatives snar->derivatives evaluation Biological Evaluation (e.g., Kinase Assays, Cell-based Assays) derivatives->evaluation sar Structure-Activity Relationship (SAR) Studies evaluation->sar

Caption: Experimental workflow for the functionalization of this compound.

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasomal Degradation beta_catenin_off->proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh destruction_complex_inh Destruction Complex (Inhibited) Dsh->destruction_complex_inh Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes inhibitor 2-Aminopyrimidine Derivative inhibitor->TCF_LEF Inhibition

References

Application Note: Quality Control and Structural Elucidation of Ethyl 2-aminopyrimidine-5-carboxylate using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminopyrimidine-5-carboxylate is a key heterocyclic building block in the synthesis of a wide range of biologically active compounds and pharmaceutical ingredients. Its structural integrity and purity are critical for the successful development of novel therapeutics. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Part 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of chemical compounds by separating the main component from any impurities. A reverse-phase HPLC method is presented here as a robust approach for the quality control of this compound.

Experimental Protocol: HPLC Method

A standard reverse-phase HPLC protocol is outlined below. Instrument parameters should be optimized as necessary based on the specific equipment and column used.

Parameter Condition
Instrument Standard HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in 50:50 Acetonitrile:Water
Data Presentation: Representative HPLC Purity Analysis

The following table summarizes illustrative quantitative data obtained from the HPLC analysis. The results indicate a high-purity sample with minor impurities detected.

Component ID Retention Time (min) Peak Area (%)
Impurity 12.350.15
This compound 5.82 99.75
Impurity 27.140.10
HPLC Analysis Workflow

The diagram below illustrates the general workflow for the HPLC-based purity assessment of a chemical sample.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in Diluent) HPLCSys HPLC System (C18 Column) SamplePrep->HPLCSys Load Injection Sample Injection (10 µL) HPLCSys->Injection Separation Gradient Elution & Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Analysis Data Analysis (Peak Integration & Purity %) DataAcq->Analysis

Caption: Workflow for HPLC Purity Analysis.

Part 2: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's chemical structure. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the atomic connectivity and chemical environment within the molecule.

Experimental Protocol: NMR Analysis

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of this compound.

Parameter Condition
Instrument 400 MHz NMR Spectrometer
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Reference Tetramethylsilane (TMS) at 0.00 ppm
¹H NMR Experiment Standard proton experiment, 16 scans
¹³C NMR Experiment Proton-decoupled carbon experiment, 1024 scans
Sample Concentration ~10 mg in 0.7 mL of solvent
Data Presentation: Representative NMR Data

The following tables present the expected chemical shifts and assignments for this compound based on its structure and data from similar compounds.[1][2]

Table: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.75s2HH-4, H-6 (Pyrimidine ring)
7.15br s2H-NH₂ (Amino group)
4.25q, J = 7.1 Hz2H-O-CH₂ -CH₃ (Ethyl ester)
1.30t, J = 7.1 Hz3H-O-CH₂-CH₃ (Ethyl ester)
s = singlet, br s = broad singlet, q = quartet, t = triplet

Table: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
165.5C =O (Ester carbonyl)
163.0C -2 (C-NH₂)
158.2C -4, C -6
110.8C -5
61.0-O-CH₂ -CH₃
14.5-O-CH₂-CH₃

Part 3: Integrated Analytical Workflow

The combination of HPLC and NMR provides a comprehensive characterization of a chemical substance. HPLC confirms the sample's purity, while NMR confirms its molecular identity and structure.

Logical Relationship for Compound Characterization

The diagram below outlines the logical flow of how data from both techniques are integrated to achieve a full characterization of this compound.

Integrated_Analysis cluster_input Sample Input cluster_analysis Analytical Techniques cluster_data Generated Data cluster_output Final Assessment Sample This compound (Synthesized Batch) HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity Purity Data (e.g., 99.75%) HPLC->Purity Structure Structural Data (Chemical Shifts, Couplings) NMR->Structure Result Final Characterization: Identity, Purity, and Structure Confirmed Purity->Result Structure->Result

Caption: Integrated workflow for compound characterization.

The described HPLC and NMR protocols offer a reliable and comprehensive framework for the quality control and structural verification of this compound. By integrating the purity data from HPLC with the detailed structural information from NMR, researchers and drug development professionals can ensure the identity and quality of this important chemical intermediate, thereby supporting the integrity of their research and development activities.

References

Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems Using Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of biologically relevant fused heterocyclic systems, namely pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, utilizing Ethyl 2-aminopyrimidine-5-carboxylate as a key starting material. The synthesized compounds are of significant interest in drug discovery, with reported applications as anticancer and antiviral agents.

Introduction

Fused pyrimidine ring systems are core structures in a vast array of biologically active molecules, including established pharmaceuticals and novel drug candidates. This compound is a versatile and readily available building block for the construction of these complex heterocyclic scaffolds. Its inherent reactivity, featuring a nucleophilic amino group and an electrophilic ester moiety on a pyrimidine core, allows for a variety of cyclization strategies to access diverse fused systems. This document outlines key synthetic transformations and provides detailed protocols for the preparation of pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, which have shown promise as cyclin-dependent kinase (CDK) inhibitors and antiviral agents.[1][2]

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[3][4] A common and effective method for the synthesis of this scaffold from this compound involves a condensation reaction with a one-carbon synthon, such as dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an appropriate amine.

Logical Workflow for Pyrimido[4,5-d]pyrimidine Synthesis

A This compound C Intermediate (Enamine) A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Pyrimido[4,5-d]pyrimidine Derivative C->E Cyclization D Amine (R-NH2) D->E

Caption: General workflow for the synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-aryl-7-oxo-7,8-dihydropyrimido[4,5-d]pyrimidine-5-carboxylates

This protocol describes a two-step, one-pot synthesis of substituted pyrimido[4,5-d]pyrimidines.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aromatic amines (e.g., aniline, p-toluidine)

  • Ethanol

  • Dowtherm A

Procedure:

  • Formation of the Enamine Intermediate: A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (1.2 eq) in anhydrous ethanol is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the formation of the enamine is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in Dowtherm A, and the substituted aromatic amine (1.1 eq) is added. The reaction mixture is heated at 240-250 °C for 1-2 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data
CompoundR-groupYield (%)Melting Point (°C)
1a Phenyl78>300
1b 4-Methylphenyl82>300
1c 4-Methoxyphenyl75290-292
1d 4-Chlorophenyl85>300

Note: The data in this table is representative and may vary based on specific reaction conditions.

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is another important heterocyclic system with diverse biological activities, including antiviral and anticancer properties.[5][6] The Gould-Jacobs reaction is a classical and reliable method for the synthesis of this ring system, involving the reaction of an aminopyrimidine with a malonic acid derivative.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis (Gould-Jacobs Reaction)

A This compound C Intermediate (Adduct) A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C E Pyrido[2,3-d]pyrimidine Derivative C->E Heat D High Temperature Cyclization D->E

Caption: General workflow for the Gould-Jacobs synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-amino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

This protocol outlines the synthesis of a pyrido[2,3-d]pyrimidine derivative via the Gould-Jacobs reaction.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A or Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: A mixture of this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 1 hour.

  • Cyclization: The reaction mixture is then added to a preheated high-boiling solvent such as Dowtherm A or diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with ethanol and then diethyl ether to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF).

Quantitative Data
CompoundYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
2a 85>30011.2 (s, 1H, NH), 8.5 (s, 1H, H-5), 8.1 (s, 1H, H-4), 7.2 (br s, 2H, NH2), 4.2 (q, 2H, CH2), 1.3 (t, 3H, CH3)

Note: The data in this table is representative and may vary based on specific reaction conditions.

Biological Applications

The fused heterocyclic systems synthesized from this compound have demonstrated significant potential in drug discovery.

  • Anticancer Activity: Pyrimido[4,5-d]pyrimidine derivatives have been reported as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Several synthesized analogues have shown promising anti-proliferative activity against various human tumor cell lines.[3]

  • Antiviral Activity: Pyrido[2,3-d]pyrimidine derivatives have been investigated for their antiviral properties.[2] Some compounds have exhibited good activity against viruses such as Herpes Simplex Virus (HSV).[2] The structural similarity of these compounds to nucleosides allows them to potentially interfere with viral replication processes.

Signaling Pathway Illustration

cluster_0 Cell Cycle Progression cluster_1 Inhibition by Pyrimido[4,5-d]pyrimidine CDK2 CDK2 G1_S G1/S Transition CDK2->G1_S Cell Proliferation Cell Proliferation CyclinE Cyclin E CyclinE->G1_S G1_S->Cell Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->CDK2 Inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression by pyrimido[4,5-d]pyrimidines.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a variety of fused heterocyclic systems. The protocols outlined in these application notes provide robust methods for accessing pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. The significant biological activities associated with these scaffolds underscore their importance in the field of medicinal chemistry and drug development, warranting further exploration and derivatization to develop novel therapeutic agents.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of Ethyl 2-aminopyrimidine-5-carboxylate utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The presented protocol is a three-component reaction, which is a cornerstone of combinatorial chemistry and facilitates rapid access to diverse molecular scaffolds for drug discovery.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. This compound is a key building block for the synthesis of more complex molecules in drug development pipelines. Traditional methods for its synthesis often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful technology to overcome these limitations, offering rapid, efficient, and environmentally benign reaction pathways.[1][2] This application note details a robust microwave-assisted protocol for the synthesis of this compound.

Reaction Principle

The synthesis of this compound can be efficiently achieved via a one-pot, three-component reaction. This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. The use of microwave irradiation accelerates the rate of these reaction steps, leading to a rapid formation of the desired product.[3]

Experimental Protocol

Materials and Equipment:

  • Microwave synthesizer

  • Appropriate microwave reaction vessels with stirring capability

  • Ethyl glyoxylate (or a suitable precursor/equivalent)

  • Ethyl cyanoacetate

  • Guanidine nitrate or Guanidine hydrochloride

  • Piperidine or other suitable base (e.g., sodium ethoxide)

  • Ethanol (reagent grade)

  • Deionized water

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a designated microwave reaction vessel equipped with a magnetic stir bar, combine ethyl glyoxylate (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol).[3]

  • Solvent and Catalyst Addition: To the mixture, add 5 mL of ethanol and 2-3 drops of piperidine as a catalyst.[3]

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at 100-120°C for 5-10 minutes.[4][5] The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction mixture with 10 mL of cold deionized water.[3]

  • Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.[3]

  • Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

The following tables summarize the advantages of microwave-assisted synthesis over conventional heating methods for pyrimidine derivatives, based on representative data from the literature.

Table 1: Comparison of Reaction Time for Pyrimidine Synthesis

Compound TypeConventional Method (hours)Microwave Method (minutes)Reference
Dihydropyrimidinones8-125-10[3]
Fused Pyrimidines6-1010-15[1]
Substituted Pyrimidines4-86-8

Table 2: Comparison of Yields for Pyrimidine Synthesis

Compound TypeConventional Method (%)Microwave Method (%)Reference
Dihydropyrimidinones60-7585-95[3]
Fused Pyrimidines55-7080-92[1]
Substituted Pyrimidines65-8090-96[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_workup Product Isolation & Purification reactants Combine Reactants: - Ethyl Glyoxylate - Ethyl Cyanoacetate - Guanidine Source solvent Add Solvent (Ethanol) & Catalyst (Piperidine) reactants->solvent mw_irradiation Microwave Irradiation (100-120°C, 5-10 min) solvent->mw_irradiation Reaction Mixture quench Quench with Water mw_irradiation->quench Crude Product Mixture filter Filter Precipitate quench->filter purify Recrystallize from Ethanol filter->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Workflow for the microwave-assisted synthesis of this compound.

Reaction Mechanism Pathway

reaction_mechanism start Ethyl Glyoxylate + Ethyl Cyanoacetate knoevenagel Knoevenagel Condensation (Piperidine catalyst) start->knoevenagel intermediate1 Intermediate A (α,β-unsaturated ester) knoevenagel->intermediate1 michael Michael Addition intermediate1->michael guanidine Guanidine guanidine->michael intermediate2 Intermediate B michael->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product This compound cyclization->product

Caption: Proposed reaction mechanism for the formation of this compound.

Conclusion

The microwave-assisted synthesis of this compound presents a highly efficient and rapid alternative to conventional synthetic methods. This approach is particularly advantageous in drug discovery and development settings where speed and efficiency are paramount. The protocol described herein is robust, high-yielding, and can be readily adapted for the synthesis of a library of related pyrimidine derivatives for structure-activity relationship (SAR) studies. The adoption of microwave technology in the synthesis of such key intermediates contributes to more sustainable and economical chemical production.

References

Green Chemistry Approaches for the Synthesis of 2-Aminopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminopyrimidines, a crucial scaffold in medicinal chemistry and drug development, has traditionally relied on methods that often involve harsh conditions, hazardous solvents, and lengthy reaction times. In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign, efficient, and sustainable synthetic routes. This document provides detailed application notes and protocols for various green chemistry approaches to synthesize 2-aminopyrimidines, including ultrasound-assisted synthesis, microwave-assisted synthesis, and multicomponent reactions under solvent-free or eco-friendly conditions.

Ultrasound-Assisted Synthesis of 2-Aminopyrimidines

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.

Application Note:

This protocol describes the rapid and efficient synthesis of 2-aminopyrimidine derivatives from guanidine hydrochloride and β-dicarbonyl compounds under ultrasonic irradiation. The significant advantages of this sonochemical method over conventional heating include milder reaction conditions, drastically reduced reaction times (typically around 30 minutes), and high product yields.[1][2] The use of water as a solvent in some procedures further enhances the green credentials of this method.

Quantitative Data Summary:
Entryβ-Dicarbonyl CompoundBaseSolventTime (min)Temperature (°C)Yield (%)Reference
1Diethyl malonateNa₂CO₃Water306085[1][2]
2Ethyl acetoacetateNa₂CO₃Water306092[1][2]
3AcetylacetoneNa₂CO₃Water306095[1][2]
4Diethyl-2-alkyl malonateNaOC₂H₅Ethanol306088[1][2]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-amino-4,6-dimethylpyrimidine

Materials:

  • Guanidine hydrochloride

  • Acetylacetone (Pentane-2,4-dione)

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

Equipment:

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., a round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add acetylacetone (0.052 mol) to the reaction mixture.

  • Place the reaction vessel in a preheated water bath at 60°C.

  • Immerse the ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 30 minutes, ensuring continuous stirring.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The solid product will precipitate. Filter the product using a Büchner funnel and wash with a small amount of cold water.

  • To purify, the crude product can be recrystallized from ethanol.

Reaction Workflow:

Ultrasound_Synthesis cluster_prep Reaction Setup cluster_reaction Ultrasonic Irradiation cluster_workup Work-up and Purification A Mix Guanidine HCl, Na₂CO₃, and Water B Add Acetylacetone A->B C Irradiate at 60°C for 30 min B->C D Cool and Filter C->D E Recrystallize from Ethanol D->E F 2-amino-4,6-dimethylpyrimidine E->F

Caption: Workflow for the ultrasound-assisted synthesis of 2-aminopyrimidines.

Microwave-Assisted Synthesis of 2-Aminopyrimidines

Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. This technique is particularly effective for the synthesis of heterocyclic compounds.

Application Note:

This section details the microwave-assisted synthesis of 2-aminopyrimidines from chalcones and guanidine nitrate. This eco-friendly method can be performed under solvent-free conditions or in green solvents, significantly reducing waste.[3][4] The reaction proceeds rapidly, typically within minutes, and often results in high yields of the desired products.

Quantitative Data Summary:
EntryChalcone SubstituentCatalyst/BaseSolventTime (min)Power (W)Yield (%)Reference
14-MethoxyNaOHEthanol516088[5]
24-ChloroNaOHEthanol716091[5]
3UnsubstitutedZnCl₂Solvent-free316056[3]
44-NitroZnCl₂Solvent-free416062[3]
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones

Materials:

  • Substituted Chalcone

  • Guanidine nitrate

  • Zinc chloride (ZnCl₂) or Sodium Hydroxide (NaOH)

  • Ethanol (if not solvent-free)

  • Crushed ice

Equipment:

  • Microwave reactor

  • Reaction vessel (microwave-safe)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure (Solvent-free):

  • In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride (6.8 g).

  • Place the vessel in the microwave reactor and irradiate at 160 Watts for 3-5 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, carefully remove the vessel from the reactor and allow it to cool.

  • Pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.

Reaction Mechanism Overview:

Microwave_Mechanism Chalcone Chalcone Intermediate1 Michael Addition Intermediate Chalcone->Intermediate1 + Guanidine Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminopyrimidine Intermediate2->Product Dehydration & Aromatization

Caption: General mechanism for the synthesis of 2-aminopyrimidines from chalcones.

Multicomponent Synthesis of 2-Aminopyrimidines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are inherently green due to their high atom economy and reduction of intermediate isolation steps.

Application Note:

This protocol outlines a catalyst-free and solvent-free multicomponent synthesis of substituted 2-aminopyrimidines. This approach offers significant advantages in terms of environmental impact and operational simplicity.[6] By simply heating a mixture of the reactants, highly functionalized 2-aminopyrimidines can be obtained in good to excellent yields.

Quantitative Data Summary:
EntryAldehydeActive Methylene CompoundAmidine SourceTime (h)Temperature (°C)Yield (%)Reference
1BenzaldehydeMalononitrileGuanidine Carbonate210092[6]
24-ChlorobenzaldehydeMalononitrileGuanidine Carbonate2.510088[6]
34-MethoxybenzaldehydeEthyl CyanoacetateGuanidine Hydrochloride310085[5]
42-NaphthaldehydeMalononitrileGuanidine Carbonate210090[6]
Experimental Protocol: Solvent-Free Multicomponent Synthesis

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Guanidine carbonate

Equipment:

  • Reaction vial or flask

  • Heating plate or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • In a reaction vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine carbonate (1.1 mmol).

  • Heat the mixture at 100°C with stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol to the solid mass and triturate to obtain a fine powder.

  • Filter the product, wash with cold ethanol, and dry to afford the pure 2-aminopyrimidine derivative.

Logical Relationship of MCR:

MCR_Logic Reactants Aldehyde + Malononitrile + Guanidine OnePot One-Pot Reaction (Solvent-Free, Catalyst-Free) Reactants->OnePot Advantages High Atom Economy Reduced Waste Simple Procedure OnePot->Advantages Product Substituted 2-Aminopyrimidine OnePot->Product

Caption: Logical flow of the multicomponent synthesis of 2-aminopyrimidines.

Conclusion

The adoption of green chemistry principles in the synthesis of 2-aminopyrimidines offers substantial benefits, including reduced environmental impact, increased efficiency, and enhanced safety. The protocols detailed in this document for ultrasound-assisted, microwave-assisted, and multicomponent reactions provide researchers and drug development professionals with practical and sustainable alternatives to conventional synthetic methods. These approaches not only align with the goals of green chemistry but also offer significant advantages in terms of reaction time, yield, and operational simplicity, thereby accelerating the discovery and development of new pyrimidine-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-aminopyrimidine-5-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the condensation reaction between ethyl 2-cyano-3-ethoxyacrylate and guanidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

Q2: What are the typical yields for this synthesis?

Yields can vary significantly depending on the reaction conditions. While some literature reports yields for analogous 2-aminopyrimidines in the range of 60-95% under optimized conditions, the yield for this specific compound may be sensitive to various factors.[1] Modest to good yields are generally expected.[2]

Q3: What are the most critical parameters affecting the yield?

The key parameters influencing the yield include the choice of base, reaction temperature, reaction time, and the purity of the starting materials. The molar ratio of the reactants is also a crucial factor.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A common solvent system for TLC is a mixture of hexane and ethyl acetate.[3]

Q5: What is the recommended method for purifying the final product?

Crystallization from ethanol is a frequently used and effective method for purifying this compound.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure starting materials. 2. Incorrect base or insufficient amount of base. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Verify the purity of ethyl 2-cyano-3-ethoxyacrylate and guanidine. Use freshly prepared or properly stored reagents. 2. Use a strong base like sodium ethoxide. Ensure the base is not deactivated by moisture. Use at least one equivalent of base. 3. Increase the reaction temperature. Refluxing in ethanol is a common condition. 4. Monitor the reaction by TLC and ensure it has gone to completion.
Low Yield 1. Sub-optimal reaction conditions. 2. Side reactions occurring. 3. Product loss during work-up or purification.1. Optimize reaction parameters such as temperature, reaction time, and solvent. Consider using microwave irradiation, which has been shown to accelerate similar reactions and improve yields.[4] 2. Ensure anhydrous conditions to prevent hydrolysis of the ester or starting materials. The formation of by-products like 4-chloropyrimidines has been observed in similar syntheses with different starting materials, suggesting that controlling the reaction stoichiometry and conditions is critical. 3. Carefully perform the work-up and crystallization steps to minimize product loss. Ensure complete precipitation before filtration.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure all solvent is removed under vacuum before setting up the crystallization.
Presence of Multiple Spots on TLC of Crude Product 1. Incomplete reaction. 2. Formation of side products.1. Increase the reaction time or temperature. 2. Isolate the main product by column chromatography to remove impurities before final crystallization.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is based on the general principle of pyrimidine synthesis from guanidine and a β-dicarbonyl compound derivative.[1]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride (1 equivalent) and stir the mixture for 30 minutes at room temperature to liberate the free guanidine.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute hydrochloric acid) to a pH of ~7.

  • The product may precipitate upon neutralization. If not, reduce the volume of the solvent under reduced pressure.

  • Filter the precipitated solid, wash it with cold diethyl ether, and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation:

Parameter Value/Condition Expected Outcome
Reactant Ratio (Guanidine:Ester) 1:1Optimal for minimizing side reactions
Base Sodium Ethoxide (1.1 eq)Effective for deprotonation and cyclization
Solvent Absolute EthanolGood solubility for reactants and suitable for reflux
Temperature Reflux (~78 °C)Sufficient energy for reaction completion
Reaction Time 4-8 hours (monitor by TLC)Should lead to high conversion
Purification Recrystallization from EthanolHigh purity solid product
Typical Yield 60-80%Varies based on optimization

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up & Purification workup_ok Efficient Work-up? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temp, Time, Base conditions_ok->optimize_conditions No improve_workup Refine Purification Technique workup_ok->improve_workup No end Improved Yield workup_ok->end Yes purify_reagents->start optimize_conditions->start improve_workup->start SynthesisPathway General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Ethyl 2-cyano-3-ethoxyacrylate product This compound reactant1->product reactant2 Guanidine reactant2->product condition1 Base (e.g., NaOEt) condition1->product condition2 Solvent (e.g., Ethanol) condition2->product condition3 Heat (Reflux) condition3->product

References

Side reactions in the Biginelli synthesis of dihydropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Biginelli synthesis of dihydropyrimidines (DHPMs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction?

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2] It is typically catalyzed by a Brønsted or Lewis acid.[1]

Q2: My Biginelli reaction yield is consistently low. What are the common causes?

Low yields in the Biginelli reaction are a known issue with the classical protocol and can be attributed to several factors:[3][4]

  • Formation of side products: Competing reactions such as Knoevenagel condensation and Hantzsch dihydropyridine synthesis can consume the starting materials.[5]

  • Hydrolysis of intermediates: The open-chain ureide intermediate is susceptible to hydrolysis back to the starting materials.[6]

  • Suboptimal reaction conditions: Factors like catalyst choice, solvent, and temperature play a crucial role in the reaction efficiency.[3]

  • Purity of reagents: Impurities in the starting materials can interfere with the reaction.

Q3: I am observing an unexpected byproduct with a different heterocyclic core. What could it be?

A common byproduct in the Biginelli reaction is a 1,4-dihydropyridine derivative, which is the product of the competing Hantzsch synthesis.[7][8][9] This is particularly observed at higher temperatures where urea can decompose to ammonia, which then participates in the Hantzsch reaction with the aldehyde and two equivalents of the β-ketoester.[5]

Q4: Can the choice of catalyst influence the formation of side products?

Absolutely. The catalyst plays a critical role in directing the reaction pathway. For instance, certain catalysts can selectively promote the Biginelli reaction over the Hantzsch synthesis. Nano ZnO has been reported to exhibit controllable selectivity based on the reaction conditions.[5] Lewis acids are often employed to improve the yields of the Biginelli product and minimize side reactions.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no yield of the desired dihydropyrimidine Formation of Knoevenagel condensation product: The aldehyde and β-ketoester react to form a stable α,β-unsaturated compound, which does not proceed to the Biginelli product. This is a common side reaction.[11]* Use a pre-formed iminium ion precursor: The "Atwal modification" involves the reaction of a pre-formed enone with a protected urea, which can circumvent the initial Knoevenagel condensation.[6][12] * Optimize the catalyst: Employ a Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) that favors the formation of the N-acyliminium ion intermediate required for the Biginelli pathway.[10]
Formation of Hantzsch dihydropyridine: At elevated temperatures, urea can decompose to ammonia, leading to the formation of the Hantzsch product.[5]* Control the reaction temperature: Lowering the reaction temperature can suppress the decomposition of urea.[5] * Use a milder catalyst: A catalyst that is effective at lower temperatures can help avoid the conditions that favor the Hantzsch reaction. * Ensure an excess of urea: This can help to shift the equilibrium towards the Biginelli product.
Hydrolysis of the open-chain ureide intermediate: This intermediate can revert to the starting materials, especially in the presence of water.* Use anhydrous conditions: Ensure all reagents and solvents are dry. * Choose a catalyst that promotes rapid cyclization: A strong Lewis or Brønsted acid can accelerate the final ring-closing step.
Reaction mixture turns dark, and multiple spots are observed on TLC Decomposition of starting materials or product: Aldehydes can be prone to oxidation or self-condensation, especially under harsh acidic conditions or high temperatures.* Use milder reaction conditions: Consider using a less aggressive acid catalyst or lowering the reaction temperature. * Protect sensitive functional groups: If the aldehyde contains sensitive functionalities, they may need to be protected. * Reduce reaction time: Monitor the reaction closely by TLC and quench it as soon as the product is formed to avoid degradation.
Difficulty in isolating the pure product Formation of multiple byproducts and unreacted starting materials. * Optimize stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of urea is often beneficial. * Purification strategy: Column chromatography is often necessary to separate the desired product from side products and starting materials. Recrystallization can also be effective for purification.

Data on Side Product Formation

The following table summarizes the effect of different catalysts on the product distribution in the reaction between benzaldehyde, ethyl acetoacetate, and urea.

CatalystSolventTemperature (°C)DHPM Yield (%)Hantzsch Product Yield (%)Reference
nano-ZnO (5 mol%)Solvent-free60HighLow[5]
nano-ZnO (5 mol%)Water120-140LowHigh[5]
HCl (catalytic)EthanolReflux20-60Variable[4][6]
Yb(OTf)₃Solvent-free100>90Not reported[10]
InCl₃AcetonitrileReflux>90Not reported[10]

Note: "High" and "Low" are used where specific quantitative data was not provided in the source.

Experimental Protocols

Protocol to Minimize Knoevenagel Side Products (Atwal Modification)

This protocol is adapted from the principles of the Atwal modification to favor the Biginelli pathway.[6][12]

  • Step 1: Synthesis of the α,β-Unsaturated Ketoester (Chalcone).

    • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure and purify the resulting α,β-unsaturated ketoester by column chromatography or recrystallization.

  • Step 2: Reaction with Urea.

    • In a separate flask, dissolve the purified α,β-unsaturated ketoester (1 equivalent) and urea (1.5 equivalents) in a suitable solvent (e.g., acetonitrile).

    • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and isolate the dihydropyrimidine product by filtration or after aqueous workup and extraction. Purify further by recrystallization.

Protocol to Minimize Hantzsch Side Products

This protocol focuses on maintaining conditions that favor the Biginelli reaction over the Hantzsch pathway.

  • Reagent Preparation:

    • Ensure all reagents are of high purity.

    • Use anhydrous solvents to avoid hydrolysis of intermediates.

  • Reaction Setup:

    • To a round-bottom flask, add the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea (1.5 equivalents).

    • Add a suitable solvent (e.g., acetonitrile or solvent-free conditions).

    • Add a catalytic amount of a Lewis acid that is effective at lower temperatures (e.g., nano-ZnO, 5 mol%).[5]

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled, moderate temperature (e.g., 60°C).[5] Avoid high temperatures that can lead to urea decomposition.

    • Monitor the progress of the reaction by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

    • If the product is soluble, perform an appropriate aqueous workup, extract with an organic solvent, and purify by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and troubleshooting logic in the Biginelli synthesis.

Biginelli_Pathways Reagents Aldehyde + β-Ketoester + Urea Iminium N-Acyliminium Ion Intermediate Reagents->Iminium  Biginelli Pathway (Acid Catalysis) Knoevenagel Knoevenagel Product (α,β-Unsaturated Ester) Reagents->Knoevenagel Knoevenagel Side Reaction Hantzsch Hantzsch Product (Dihydropyridine) Reagents->Hantzsch Hantzsch Side Reaction (High Temp, NH₃ source) Ureide Open-Chain Ureide Intermediate Iminium->Ureide DHPM Desired Dihydropyrimidine (Biginelli Product) Ureide->DHPM Cyclization Hydrolysis Hydrolysis to Starting Materials Ureide->Hydrolysis Reversible Hydrolysis

Caption: Main and side reaction pathways in the Biginelli synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Byproducts (TLC, NMR, MS) Start->Identify IsKnoevenagel Knoevenagel Product Dominant? Identify->IsKnoevenagel IsHantzsch Hantzsch Product Detected? IsKnoevenagel->IsHantzsch No SolveKnoevenagel Use Atwal Modification or Optimize Catalyst IsKnoevenagel->SolveKnoevenagel Yes IsDecomposition General Decomposition/ Multiple Spots? IsHantzsch->IsDecomposition No SolveHantzsch Lower Temperature, Use Milder Catalyst IsHantzsch->SolveHantzsch Yes SolveDecomposition Use Milder Conditions, Reduce Reaction Time IsDecomposition->SolveDecomposition Yes Optimize Optimize Stoichiometry & Purification IsDecomposition->Optimize No SolveKnoevenagel->Optimize SolveHantzsch->Optimize SolveDecomposition->Optimize End Improved Yield and Purity Optimize->End

Caption: A logical workflow for troubleshooting the Biginelli synthesis.

References

Optimization of reaction conditions for Ethyl 2-aminopyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-aminopyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction.- Ensure all reactants are dry and of high purity. - Extend the reaction time. - Increase the reaction temperature incrementally, monitoring for decomposition. - Verify the correct stoichiometry of reactants.
2. Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction temperature does not exceed the decomposition point of the reactants or product.
3. Ineffective base.- Use a freshly opened or properly stored base. - Consider using a stronger base, such as sodium ethoxide, if using a weaker base like triethylamine.
Formation of Multiple Products/Side Reactions 1. incorrect reaction temperature.- Optimize the reaction temperature. Lower temperatures may increase selectivity.
2. Presence of impurities in starting materials.- Purify starting materials before use.
3. Polymerization of starting materials.- Add the reactants slowly to the reaction mixture. - Maintain a lower reaction temperature.
Difficulty in Product Purification 1. Product is an oil or low-melting solid.- Attempt crystallization from a different solvent system. - Use column chromatography for purification.
2. Presence of closely related impurities.- Optimize the mobile phase for column chromatography to improve separation. - Recrystallize the product multiple times.
Inconsistent Results 1. Variability in reagent quality.- Use reagents from the same batch for a series of experiments. - Verify the purity of all reagents before use.
2. Fluctuations in reaction conditions.- Carefully control reaction parameters such as temperature, stirring speed, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the condensation reaction between a guanidine salt (e.g., guanidine hydrochloride) and a suitable three-carbon electrophile. A common precursor is ethyl 2-formyl-3-oxopropanoate or a related derivative which can cyclize with guanidine in the presence of a base.

Q2: What is the role of the base in this reaction?

A2: The base, typically a sodium alkoxide like sodium ethoxide or a tertiary amine like triethylamine, serves two primary purposes. First, it deprotonates the guanidine salt to generate the free guanidine base, which is the active nucleophile. Second, it can catalyze the cyclization and dehydration steps leading to the formation of the pyrimidine ring.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, often a mixture of ethyl acetate and hexanes, should be used to separate the starting materials from the product. The spots can be visualized under UV light.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The expected characteristics are:

  • 1H NMR: You would expect to see signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the C4-H of the pyrimidine ring, a singlet for the C6-H, and a broad singlet for the amino (-NH2) protons.

  • 13C NMR: Signals for the ester carbonyl, the ethyl group carbons, and the carbons of the pyrimidine ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C=O stretching of the ester, and C=N/C=C stretching of the pyrimidine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (167.17 g/mol ).

Q5: What are some common side products in this synthesis?

A5: Potential side products can arise from self-condensation of the starting materials, incomplete cyclization, or reactions involving impurities. For instance, if the starting electrophile is not pure, you might observe the formation of other pyrimidine derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add guanidine hydrochloride (1.0 equivalent) in portions with stirring. Stir the resulting suspension at room temperature for 1 hour.

  • Reaction Setup: In a separate flask, dissolve ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) in anhydrous ethanol.

  • Condensation: Slowly add the ethanolic solution of the starting ester to the suspension of free guanidine base at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_guanidine Prepare Guanidine Free Base condensation Condensation prep_guanidine->condensation prep_ester Prepare Ester Solution prep_ester->condensation reflux Reflux (4-6h) condensation->reflux monitoring Monitor by TLC reflux->monitoring workup Solvent Removal & Extraction monitoring->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Product Yield? check_reaction_completion Check TLC for Starting Material start->check_reaction_completion Yes multiple_products Multiple Products? start->multiple_products No incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes degradation Product Degradation? check_reaction_completion->degradation No extend_time Extend Reaction Time/Increase Temp incomplete_reaction->extend_time Yes check_reagents Check Reagent Purity/Stoichiometry incomplete_reaction->check_reagents No success Successful Synthesis extend_time->success check_reagents->success lower_temp Lower Reaction Temperature degradation->lower_temp Yes inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Consider lower_temp->success inert_atmosphere->success optimize_conditions Optimize Temperature/Concentration multiple_products->optimize_conditions Yes purify_sm Purify Starting Materials multiple_products->purify_sm Consider multiple_products->success No optimize_conditions->success purify_sm->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 2-aminopyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials:

    • Ethyl 2-formyl-3-oxopropanoate: This β-dicarbonyl compound is susceptible to degradation. Ensure it is of high purity and has been stored correctly, preferably under an inert atmosphere at a low temperature.

    • Guanidine: Use a high-purity source of guanidine, often in the form of a salt like guanidine hydrochloride or guanidine carbonate. If using a salt, ensure the base used for neutralization is of high quality and added in the correct stoichiometric amount.

  • Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. Common bases include sodium ethoxide, sodium hydroxide, or potassium carbonate. The base should be strong enough to deprotonate the guanidine salt (if used) and catalyze the condensation.

    • Solvent: Anhydrous ethanol is a commonly used solvent. Ensure the solvent is dry, as water can interfere with the reaction.

    • Temperature and Reaction Time: The reaction typically requires heating. Optimization of the reaction temperature and time is crucial. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of the product and starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up Procedure:

    • Product Precipitation: The product may precipitate out of the reaction mixture upon cooling or after adjusting the pH. Ensure complete precipitation before filtration.

    • Extraction: If the product is extracted, ensure the correct solvent system is used to minimize product loss in the aqueous phase.

Issue 2: Presence of Significant Byproducts in the Crude Product

Q: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?

A: The reaction between guanidine and a β-dicarbonyl compound can lead to several byproducts. Understanding their origin is key to minimizing them.

  • Potential Byproducts:

    • Unreacted Starting Materials: Incomplete reaction can leave unreacted guanidine and ethyl 2-formyl-3-oxopropanoate in the crude product.

    • Side-products from Self-Condensation: The β-dicarbonyl compound can undergo self-condensation under basic conditions.

    • Formation of Dihydropyrimidine Derivatives: Incomplete oxidation of an intermediate dihydropyrimidine can be a source of impurities.

    • Hydrolysis of the Ester: The ester group of the product can be hydrolyzed to the corresponding carboxylic acid under harsh basic conditions or during an aqueous work-up.

  • Minimizing Byproduct Formation:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of guanidine may be used to ensure complete conversion of the dicarbonyl compound.

    • Controlled Addition of Reagents: Adding the base slowly to the reaction mixture can help to control the reaction temperature and minimize side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a cyclocondensation reaction. The general mechanism involves the initial condensation of guanidine with one of the carbonyl groups of ethyl 2-formyl-3-oxopropanoate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Q2: What are the recommended purification methods for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a common and effective method for purifying the solid product. Suitable solvents include ethanol, ethyl acetate, or mixtures of these with hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, washing an organic solution of the product with a mild aqueous acid can remove unreacted guanidine.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting materials and the product. The disappearance of the limiting reactant and the appearance of the product spot indicate the progress of the reaction.

Experimental Protocols

Synthesis of this compound

This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Addition of Base: To this solution, add sodium ethoxide (1.1 equivalents) and stir the mixture for 30 minutes at room temperature.

  • Addition of Dicarbonyl: Slowly add a solution of ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and stir. The product may precipitate.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using an ethyl acetate/hexanes eluent system.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Action
Impure Starting MaterialsVerify the purity of ethyl 2-formyl-3-oxopropanoate and guanidine by analytical techniques (e.g., NMR, melting point).
Inappropriate BaseEnsure the use of a suitable base (e.g., sodium ethoxide) in the correct stoichiometric amount.
Wet SolventUse anhydrous ethanol to prevent side reactions.
Suboptimal TemperatureOptimize the reaction temperature by monitoring the reaction at different temperatures.
Incomplete ReactionIncrease the reaction time and monitor by TLC until the limiting reactant is consumed.
Product Loss During Work-upOptimize the precipitation and extraction procedures to minimize product loss.

Table 2: Common Byproducts and Mitigation Strategies

Byproduct Potential Cause Mitigation Strategy
Unreacted Starting MaterialsIncomplete reaction.Optimize reaction time and temperature; use a slight excess of one reactant.
Self-condensation ProductsUncontrolled reaction conditions.Slow addition of reagents; maintain optimal reaction temperature.
Dihydropyrimidine DerivativesIncomplete aromatization.Ensure sufficient reaction time and temperature; consider an oxidizing agent if necessary.
Carboxylic Acid (from hydrolysis)Harsh basic conditions or aqueous work-up.Use a milder base; perform work-up at a neutral or slightly acidic pH.

Visualizations

Reaction_Pathway Guanidine Guanidine Intermediate Intermediate Guanidine->Intermediate + Ethyl_2_formyl_3_oxopropanoate Ethyl_2_formyl_3_oxopropanoate Ethyl_2_formyl_3_oxopropanoate->Intermediate Product This compound Intermediate->Product - H2O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Start->Check_Conditions Optimize_Workup Optimize Work-up & Purification Check_Purity->Optimize_Workup Check_Conditions->Optimize_Workup Pure_Product Improved Yield & Purity Optimize_Workup->Pure_Product

Caption: A logical workflow for troubleshooting common experimental issues.

Troubleshooting low conversion rates in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems you might face during pyrimidine synthesis.

General Issues and Optimization

Q1: My pyrimidine synthesis reaction has a consistently low yield. What are the general parameters I should investigate first?

A low conversion rate in pyrimidine synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial. Here is a logical workflow to identify the potential cause:

G Start Low Yield Observed Substrate Check Purity and Stoichiometry of Starting Materials Start->Substrate Conditions Review Reaction Conditions: - Temperature - Time - Solvent Substrate->Conditions Catalyst Evaluate Catalyst: - Type - Concentration - Activity Conditions->Catalyst Analysis Analyze Crude Product: - NMR, MS, TLC - Identify Byproducts Catalyst->Analysis Purification Optimize Purification: - Recrystallization - Chromatography Analysis->Purification Conclusion Identify Root Cause and Optimize Protocol Purification->Conclusion

Caption: Troubleshooting workflow for low pyrimidine synthesis yield.

Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in your reactants can interfere with the reaction, leading to side products and a lower yield of the desired pyrimidine. Verify the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.

  • Reactant Stoichiometry: The molar ratio of your reactants is critical. An incorrect ratio can lead to an excess of one reactant, which might participate in side reactions or make purification more difficult. Carefully calculate and measure the amounts of each reactant.[1]

  • Reaction Conditions:

    • Temperature: Many pyrimidine synthesis reactions are sensitive to temperature. The optimal temperature can vary significantly depending on the specific reaction. For instance, in some Biginelli reactions, a temperature of 100°C has been found to be optimal.[2] It's important to control the temperature precisely, as side reactions can be favored at higher or lower temperatures.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the degradation of the product or the formation of byproducts.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Some reactions proceed best in polar aprotic solvents like DMF or ethanol, while others benefit from solvent-free conditions.[3]

  • Catalyst: The type and concentration of the catalyst are crucial. For acid-catalyzed reactions like the Biginelli reaction, both Brønsted and Lewis acids can be used.[4] The optimal catalyst concentration needs to be determined experimentally, as too much or too little can negatively affect the yield.

  • Product and Byproduct Analysis: Analyze the crude reaction mixture using techniques like NMR and mass spectrometry to identify the main product and any significant byproducts. This information can provide clues about side reactions that are occurring and help in optimizing the reaction conditions to minimize them.

  • Purification Method: Inefficient purification can lead to significant product loss. Recrystallization and column chromatography are common methods for purifying pyrimidine derivatives.[5][6][7][8] The choice of solvent for recrystallization is critical to obtaining a high recovery of the pure product.

Specific Synthesis Methods: Troubleshooting

Q2: I'm performing a Biginelli reaction to synthesize a dihydropyrimidinone, but my yields are very low. What are the common pitfalls?

The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea, can be prone to low yields if not properly optimized.[4]

Potential Causes for Low Yield in the Biginelli Reaction:

  • Inefficient Catalyst: The choice of catalyst is critical. While classical methods use strong acids like HCl, modern protocols often employ Lewis acids or milder catalysts for better yields.

  • Side Reactions: The initial condensation between the aldehyde and urea is a key step.[4] If this step is slow or reversible, side reactions of the individual components can occur.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, leading to lower yields.

  • Reaction Conditions: As with other pyrimidine syntheses, temperature and solvent play a significant role. Some protocols have shown success with solvent-free "grinding" methods.[3]

Optimization Strategies:

ParameterRecommendationExpected Outcome
Catalyst Screen different Lewis acids (e.g., FeCl₃, NiCl₂, Yb(OTf)₃) or Brønsted acids.[3][9]Improved reaction rate and yield.
Solvent Test various solvents (e.g., ethanol, acetonitrile, DMF) or solvent-free conditions.[3]Enhanced solubility of reactants and potentially higher conversion.
Temperature Optimize the reaction temperature. For some variations, refluxing is necessary, while others proceed at room temperature.Minimized side reactions and decomposition.
Reactant Ratio A slight excess of urea (e.g., 1.5 equivalents) can sometimes improve the yield.Drive the equilibrium towards product formation.

Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., FeCl₃·6H₂O, 0.1 mmol).

  • Reaction Conditions: Heat the mixture under reflux in a suitable solvent (e.g., ethanol, 10 mL) or perform the reaction under solvent-free conditions by grinding the reactants together at a specific temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.[3]

Q3: I am attempting a Pinner synthesis of a pyrimidine, but the conversion rate is poor. What should I investigate?

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[10][11][12] Low yields can often be traced back to the stability of the reactants and intermediates.

G Start Low Yield in Pinner Synthesis Amidine Check Amidine Salt Quality and Basicity Start->Amidine Dicarbonyl Assess Stability of β-Dicarbonyl Compound Amidine->Dicarbonyl pH Optimize Reaction pH (Acidic or Basic Catalysis) Dicarbonyl->pH Water Control Water Content (Dehydration Steps) pH->Water Product Analyze for Incomplete Cyclization or Side Products Water->Product Optimize Optimize Temperature and Reaction Time Product->Optimize

Caption: Troubleshooting logic for the Pinner pyrimidine synthesis.

Troubleshooting the Pinner Synthesis:

  • Amidine Stability: Amidines can be unstable, especially in their free base form. Using a stable salt (e.g., hydrochloride) and a suitable base to liberate the free amidine in situ is often preferred.

  • β-Dicarbonyl Compound: The reactivity of the 1,3-dicarbonyl compound can vary. Ensure it is of high purity and has not undergone self-condensation or degradation.

  • pH Control: The reaction is typically catalyzed by either acid or base. The optimal pH will depend on the specific substrates and needs to be carefully controlled.

  • Water Removal: The cyclization step involves the elimination of water. In some cases, using a dehydrating agent or a Dean-Stark apparatus to remove water can drive the reaction to completion.

Q4: My pyrimidine synthesis using malononitrile is giving a complex mixture of products. How can I improve the selectivity?

Reactions involving malononitrile are versatile for synthesizing various pyrimidine derivatives, but can sometimes lead to multiple products if not well-controlled.[13][14]

Common Issues and Solutions:

IssuePotential CauseRecommended Action
Multiple Products Competing reaction pathways, such as dimerization of malononitrile or reaction with the solvent.Optimize the catalyst and reaction temperature to favor the desired pathway.[14]
Low Yield Incomplete reaction or formation of soluble byproducts.Monitor the reaction by TLC to determine the optimal reaction time. Adjust the work-up procedure to isolate all of the product.
Discoloration Formation of polymeric byproducts.Use purified reagents and run the reaction under an inert atmosphere if necessary.

Experimental Protocol: Three-Component Synthesis of a Pyrimidine-5-carbonitrile

This is a general procedure and may need to be adapted for your specific substrates.

  • Reactant Mixture: In a suitable flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst and Solvent: Add a catalyst (e.g., MgO or NH₄Cl) and a solvent (e.g., ethanol). Some protocols also work well under solvent-free conditions.[13][14]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethyl acetate/hexane to obtain the pure product.[13]

Purification and Analysis

Q5: I have a solid crude product, but I'm losing a significant amount during recrystallization. How can I improve my recovery?

High product loss during recrystallization is a common issue. The key is to select the right solvent system and use the proper technique.[5][6][7][8]

Tips for Efficient Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a lower recovery of the purified compound.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface.

Q6: My NMR and Mass Spec data of the purified product show unexpected peaks. What could they be?

Unexpected peaks in your analytical data indicate the presence of impurities. The nature of these impurities can provide valuable insights into side reactions.

Common Impurities and their Identification:

ImpurityPossible OriginAnalytical Signature (¹H NMR)Analytical Signature (MS)
Unreacted Starting Materials Incomplete reaction.Peaks corresponding to the starting materials.Molecular ions corresponding to the starting materials.
Partially Reacted Intermediates Incomplete cyclization.Signals that do not correspond to either starting materials or the final product.Molecular ions of intermediate species.
Side Products (e.g., from dimerization) Competing reaction pathways.Complex multiplets or unexpected aromatic signals.Molecular ions with masses corresponding to dimers or other side products.
Residual Solvent Incomplete drying of the final product.Characteristic solvent peaks (e.g., ethanol, ethyl acetate).Not typically observed in MS.

A detailed analysis of the NMR and mass spectrometry data, including fragmentation patterns in MS, can help elucidate the structures of these impurities.[15][16][17][18][19][20] This information is crucial for optimizing the reaction conditions to minimize their formation.

References

Technical Support Center: Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Ethyl 2-aminopyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on recrystallization techniques. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound and recrystallization data for similar aminopyrimidine derivatives, ethanol or a mixed solvent system of ethanol and water is a good starting point. The compound is an ester with an amine group, suggesting moderate polarity. Ethanol is a versatile solvent for such compounds. For a mixed solvent system, the compound should be dissolved in the solvent in which it is more soluble (ethanol) at an elevated temperature, followed by the addition of the anti-solvent (water) to induce crystallization upon cooling.

Q2: What is the expected melting point of pure this compound?

A2: While a definitive melting point for this compound is not consistently reported in the literature, a related compound, Ethyl 2-phenylamino-4,6-diphenylpyrimidine-5-carboxylate, has a reported melting point of 172-174 °C after recrystallization from ethanol.[1] This suggests that a sharp melting point in a similar range could be indicative of high purity for this compound. It is crucial to establish a baseline melting point for your synthesized crude product and observe a sharpening and potential increase in the melting point range after each recrystallization step as a measure of successful purification.

Q3: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

A3: To determine the optimal ratio for a mixed solvent system like ethanol/water, start by dissolving the crude this compound in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until you observe the first sign of persistent cloudiness (turbidity). At this point, add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly. This process ensures that the solution is saturated at the higher temperature and will yield crystals upon cooling.

Q4: What are the key physical and chemical properties of this compound?

A4: Understanding the properties of the compound is essential for effective purification. Here is a summary of key data:

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol [2]
Boiling Point 344.2 °C at 760 mmHg[3]
Appearance Expected to be a solid at room temperature.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent was used.

  • Solution:

    • Increase Solvent Volume: Gradually add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.

    • Re-evaluate Solvent Choice: If a large volume of solvent is required and the solid still does not dissolve, the chosen solvent may be unsuitable. Refer to the solvent selection guide and consider a more polar solvent or a different mixed solvent system.

Problem 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated (too much solvent was used).

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.

  • Possible Cause 2: The solution is supersaturated.

    • Solution 1 (Induce Crystallization):

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the crude or pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

    • Solution 2 (Further Cooling): If induction techniques are unsuccessful, try cooling the solution in an ice bath to further decrease the solubility.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound, or the compound is melting in the hot, saturated solution.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly. Consider using a solvent with a lower boiling point for subsequent recrystallization attempts.

  • Possible Cause 2: The presence of significant impurities can lower the melting point of the mixture and promote oiling out.

    • Solution: If the problem persists, it may be necessary to first purify the compound by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Problem 4: The recrystallized product is colored.

  • Possible Cause: The presence of colored impurities.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

  • Analysis: Determine the melting point of the dried crystals and compare it to the crude material to assess the purity.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol/Water

  • Dissolution: Dissolve the crude compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold ethanol/water mixture with the same composition as the crystallization solvent for washing.

  • Analysis: Determine the melting point of the purified product.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Compound 'oils out'? cool->oiling_out filter_wash Filter and wash crystals crystals_form->filter_wash  Yes too_much_solvent Too much solvent crystals_form->too_much_solvent  No (clear solution) supersaturated Supersaturated crystals_form->supersaturated  No (oiling out) oiling_out->crystals_form  No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent  Yes end Pure Product filter_wash->end reheat_evaporate Reheat and evaporate solvent too_much_solvent->reheat_evaporate induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization reheat_evaporate->cool induce_crystallization->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: N-alkylation of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 2-aminopyrimidines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 2-aminopyrimidines?

The main challenges stem from the presence of multiple nucleophilic nitrogen atoms in the 2-aminopyrimidine scaffold. This leads to two primary issues:

  • Lack of Regioselectivity: Alkylation can occur at the exocyclic amino group (N-exo) or at one of the endocyclic ring nitrogens (N1 or N3). The endocyclic nitrogens are often more basic and nucleophilic, leading to a mixture of isomers which can be difficult to separate.

  • Over-alkylation: The desired mono-alkylated product can undergo further alkylation, resulting in di- or even tri-alkylated products, especially under harsh reaction conditions.[1] This complicates the product mixture and reduces the yield of the target compound.

Q2: How can I control the regioselectivity to favor alkylation on the exocyclic amino group?

Achieving selective N-exo-alkylation is a significant challenge. Several strategies can be employed:

  • Catalyst Selection: Certain transition metal catalysts have been shown to direct alkylation to the exocyclic nitrogen. For instance, iridium-based catalysts like [Cp*IrCl2]2 in the presence of a base have demonstrated high regioselectivity for the N-exo position.[2]

  • Reductive Amination: This two-step process, involving the formation of an intermediate imine followed by reduction, is a reliable method for selective N-alkylation of the primary amino group.[3]

  • Protecting Groups: While less direct, one could theoretically protect the endocyclic nitrogens, perform the exocyclic alkylation, and then deprotect. However, selective protection of the ring nitrogens can be challenging in itself.

Q3: What are the best methods to prevent over-alkylation and obtain the mono-alkylated product?

Controlling the extent of alkylation is crucial for maximizing the yield of the desired mono-N-alkylated product. Consider the following approaches:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the alkylating agent (using it as the limiting reagent) can help minimize over-alkylation. However, this may lead to incomplete conversion of the starting material.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses alcohols as alkylating agents with catalysts (e.g., Ru, Ir complexes), producing water as the only byproduct. This approach often provides higher selectivity for mono-alkylation.

  • Reductive Amination: This is an excellent method for achieving controlled mono-alkylation. By reacting the 2-aminopyrimidine with an aldehyde or ketone to form an imine, followed by reduction, the reaction effectively stops at the mono-alkylated stage.[3]

Q4: My reaction is not proceeding to completion, and I have a low yield of the desired product. What should I check?

Low conversion and yield can be attributed to several factors:

  • Insufficiently Reactive Alkylating Agent: Alkyl bromides and iodides are generally more reactive than alkyl chlorides.

  • Inappropriate Base: The choice of base is critical. Stronger bases like NaH or K2CO3 are often required to deprotonate the amine and facilitate the reaction. The solubility of the base in the reaction solvent can also impact the reaction rate.

  • Poor Solvent Choice: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Aprotic polar solvents like DMF or DMSO are commonly used.

  • Reaction Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of N-exo and N-endo isomers
Potential Cause Troubleshooting Step
High nucleophilicity of ring nitrogens. Employ a catalytic system known to favor exocyclic N-alkylation, such as an Iridium-based catalyst.[2]
Switch to a reductive amination protocol, which selectively targets the primary amino group.[3]
Reaction conditions favor thermodynamic product. Altering the solvent and base combination can sometimes influence the regioselectivity. Experiment with different conditions.
Difficulty in separating isomers. If a mixture is unavoidable, develop a robust chromatographic method for separation. Consider derivatization to aid separation, followed by removal of the derivatizing group.
Issue 2: Over-alkylation - Formation of di- and tri-alkylated products
Potential Cause Troubleshooting Step
Excess of alkylating agent. Use the 2-aminopyrimidine as the excess reagent or carefully control the stoichiometry of the alkylating agent (1.0-1.2 equivalents).
High reaction temperature or prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed or the desired product concentration is maximized. Consider lowering the reaction temperature.
Product is more nucleophilic than starting material. This is an inherent challenge. Reductive amination is a highly recommended alternative to avoid this issue.
Issue 3: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive alkylating agent. Ensure the purity and reactivity of your alkylating agent. Consider switching from an alkyl chloride to a bromide or iodide.
Inadequate base strength or solubility. Switch to a stronger base (e.g., NaH, KHMDS) or a more soluble one (e.g., Cs2CO3). Ensure the base is fresh and anhydrous.
Sub-optimal solvent. Try a different aprotic polar solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous.
Reaction temperature is too low. Gradually increase the reaction temperature while monitoring for side product formation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Regioselective N-exo-Alkylation of 2-Aminopyrimidines

Catalyst SystemAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%) of N-exo productReference
[Cp*IrCl2]2Various alcoholsNaOHToluene1102471-96[2]
Ru(p-cymene)Cl2]2Various alcoholsK2CO3Toluene10024Good to excellentN/A
Co(II) complexVarious alcoholst-BuOKDioxane12024Good to excellentN/A

Table 2: Typical Conditions for Reductive Amination of 2-Aminopyrimidines

Aldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Various aldehydesFormic AcidFormic AcidReflux4-8High[3]
Various aldehydes/ketonesNaBH(OAc)31,2-DichloroethaneRT12-24Moderate to highN/A
Various aldehydes/ketonesH2, Pd/CMethanolRT12-24Moderate to highN/A

Experimental Protocols

Protocol 1: Iridium-Catalyzed N-exo-Alkylation with Alcohols

This protocol is adapted from a method demonstrating high regioselectivity for the exocyclic amino group.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-aminopyrimidine (1.0 mmol), the desired alcohol (1.2 mmol), [Cp*IrCl2]2 (0.01 mmol, 1 mol%), and NaOH (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Reductive Amination using Formic Acid

This is a classical and effective method for selective mono-N-alkylation.[3]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyrimidine (1.0 mmol) and the desired aldehyde (1.1 mmol).

  • Reagent Addition: Add formic acid (5 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of NaHCO3 until effervescence ceases.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Mandatory Visualizations

regioselectivity_challenge cluster_reactants Reactants cluster_products Potential Products 2-Aminopyrimidine 2-Aminopyrimidine ReactionMixture 2-Aminopyrimidine->ReactionMixture Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->ReactionMixture Base Base Base->ReactionMixture N-exo-Alkylated Product N-exo-Alkylated Product ReactionMixture->N-exo-Alkylated Product Desired Pathway N1-endo-Alkylated Product N1-endo-Alkylated Product ReactionMixture->N1-endo-Alkylated Product Side Reaction N3-endo-Alkylated Product N3-endo-Alkylated Product ReactionMixture->N3-endo-Alkylated Product Side Reaction

Caption: Regioselectivity challenge in N-alkylation.

experimental_workflows cluster_direct Direct Alkylation Workflow cluster_reductive Reductive Amination Workflow A1 2-Aminopyrimidine + Alkyl Halide + Base A2 Reaction A1->A2 A3 Work-up & Purification A2->A3 A4 Mixture of Isomers (Potential for over-alkylation) A3->A4 B1 2-Aminopyrimidine + Aldehyde/Ketone B2 Imine Formation B1->B2 B3 Reduction (e.g., NaBH(OAc)3) B2->B3 B4 Work-up & Purification B3->B4 B5 Selective N-exo-Alkylated Product B4->B5

Caption: Comparison of synthetic workflows.

troubleshooting_logic Start Low Yield of N-alkylated Product Q1 Is the starting material consumed? Start->Q1 A1_yes Check for multiple spots on TLC/LC-MS Q1->A1_yes Yes A1_no Incomplete Reaction Q1->A1_no No Q2 Multiple Products? A1_yes->Q2 Sol_Incomplete Increase Temp. Use stronger base More reactive alkylating agent A1_no->Sol_Incomplete A2_yes Regioselectivity or Over-alkylation Issue Q2->A2_yes Yes A2_no Decomposition or Side Reaction Q2->A2_no No Sol_Selectivity Use selective catalyst Switch to reductive amination Adjust stoichiometry A2_yes->Sol_Selectivity Sol_Decomposition Lower temperature Use milder base Degas solvent A2_no->Sol_Decomposition

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of pyrimidine derivatives during synthesis and formulation.

Frequently Asked Questions (FAQs)

Q1: My synthesized pyrimidine derivative has very low solubility in common organic solvents. What are the initial steps I should take?

A1: When encountering poor solubility, a systematic approach is crucial. Start by assessing the compound's polarity and considering a wider range of solvents. Here's a recommended course of action:

  • Solvent Screening: Test the solubility in a broad spectrum of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, THF, DMF, DMSO) and polar protic (e.g., methanol, ethanol, water).[1][2][3] Small-scale solubility tests can quickly identify a suitable solvent or solvent system.

  • Temperature Variation: Solubility often increases with temperature.[1][2] Gently heating the solvent during the dissolution process can significantly improve solubility. However, be cautious of potential compound degradation at elevated temperatures.

  • pH Adjustment: For ionizable pyrimidine derivatives, adjusting the pH of the solution can dramatically alter solubility.[1][4] For basic derivatives, lowering the pH will increase solubility, while for acidic derivatives, increasing the pH will have the same effect.

Q2: I'm struggling with product precipitation during my reaction. How can I maintain solubility throughout the synthesis?

A2: Maintaining the solubility of reactants, intermediates, and the final product is key to a successful synthesis. If precipitation occurs, consider the following strategies:

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective.[3] A good "solubilizing" solvent can be mixed with a "reaction-friendly" solvent to keep all components in solution. For instance, a small amount of DMSO or DMF can be added to a less polar solvent like THF or dioxane.

  • Change in Reaction Solvent: If a co-solvent system is not effective, switching to a more suitable solvent altogether might be necessary.[5] Solvents like DMF, DMSO, or NMP are known for their ability to dissolve a wide range of organic compounds.[6]

  • Temperature Control: Running the reaction at a higher temperature can prevent precipitation.[2] However, this must be balanced with the thermal stability of your compounds and potential side reactions.

Q3: My final pyrimidine product is poorly water-soluble, which is a problem for biological assays. What strategies can I use to improve aqueous solubility?

A3: Improving the aqueous solubility of the final compound is a common challenge in drug development. Several effective strategies can be employed:

  • Prodrug Approach: This involves chemically modifying the pyrimidine derivative to create a more soluble "prodrug" that converts back to the active parent drug in vivo.[7][8][9] This is a well-established method to enhance bioavailability.[7][8]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically has a higher apparent water solubility than the crystalline form.[10][11]

  • Co-crystallization: Forming a co-crystal with a water-soluble co-former can significantly enhance the dissolution rate and solubility of the pyrimidine derivative.

  • Formulation with Excipients: Using solubilizing agents such as cyclodextrins, liposomes, or nanoparticles can encapsulate the compound and improve its aqueous solubility.[10]

  • Structural Modification: In some cases, minor structural modifications that disrupt molecular planarity or symmetry can lead to a significant improvement in aqueous solubility without compromising biological activity.[12]

Q4: How do I choose the best recrystallization method for purifying a poorly soluble pyrimidine derivative?

A4: The choice of recrystallization method depends on the solubility profile of your compound. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[13]

  • Single Solvent Recrystallization: This is the simplest method. The crude product is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[13]

  • Solvent/Anti-solvent Recrystallization: This method is useful when a single suitable solvent cannot be found. The compound is dissolved in a "good" solvent, and then a "poor" solvent (anti-solvent) in which the compound is insoluble is slowly added until the solution becomes turbid, inducing crystallization.[14] Common solvent/anti-solvent pairs include DMF/water, DMSO/water, and DCM/hexane.[6]

  • Diffusion Crystallization: This is a gentle method for growing high-quality crystals. A solution of the compound in a dense, "good" solvent is layered with a less dense, miscible "poor" solvent. Crystals form slowly at the interface as the solvents diffuse into each other.[6]

Troubleshooting Guides

Issue: Low Yield Due to Poor Solubility

Symptom Possible Cause Suggested Solution
Precipitation of starting material or intermediate during reaction. The chosen solvent cannot maintain all components in solution at the reaction concentration.1. Add a co-solvent with higher solubilizing power (e.g., a small percentage of DMF or DMSO).[3] 2. Switch to a more effective single solvent for the reaction.[5] 3. Increase the reaction temperature if the reactants and products are stable.[2]
Product "oils out" instead of crystallizing during workup. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Try a different recrystallization solvent or solvent system.[15] 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[13][15] 3. Use a solvent/anti-solvent system where the anti-solvent is added slowly at a lower temperature.[14]
Significant loss of product during filtration and washing. The product has some solubility in the cold recrystallization solvent or the washing solvent.1. Ensure the solution is thoroughly cooled before filtration to minimize solubility. 2. Wash the crystals with a minimal amount of ice-cold solvent.[13] 3. Consider using a more non-polar solvent for washing if the product is less soluble in it.
Product is not found after workup. The product may be highly soluble in the aqueous layer used for extraction or volatile.1. Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, LC-MS).[16] 2. If the product is volatile, check the solvent collected from the rotovap trap.[16]

Quantitative Data on Solubility Enhancement

The following table summarizes the reported improvements in solubility for pyrimidine derivatives using various techniques.

Technique Parent Compound Modification/Method Solubility Enhancement Reference
Prodrug Approach Pyrazolo[3,4-d]pyrimidine derivativeAddition of an N-methylpiperazino promoiety via an O-alkyl carbamate linker600-fold improvement in aqueous solubility[8]
Co-crystallization 2-[4-(4-chloro-2-fluorphenoxy) phenyl] pyrimidine-4-carboxamideCo-crystal with glutaric acid18-fold higher intrinsic dissolution rate
Structural Modification Pyrazolo[4,3-d]pyrimidine DerivativeIntroduction of an R substituent to induce deviation from planarity>40-fold improvement in aqueous solubility at pH 1.0[12]
Solid Dispersion Pyrazolo[3,4-d]pyrimidine derivativesFormulation with hydrophilic polymers (e.g., PVPVA)Significant improvement in apparent water solubility[10][11]

Key Experimental Protocols

Protocol 1: General Procedure for Small-Scale Solubility Testing
  • Preparation: Add approximately 1-2 mg of the pyrimidine derivative to a small vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) at room temperature.

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 50-60 °C) and observe for any change in solubility.

  • Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.

Protocol 2: Solvent/Anti-solvent Recrystallization
  • Dissolution: Dissolve the crude pyrimidine derivative in the minimum amount of a "good" solvent (e.g., DMF or DMSO) at room temperature or with gentle heating.

  • Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Addition of Anti-solvent: Slowly add a "poor" solvent (anti-solvent, e.g., water, hexane, or diethyl ether) to the clear solution with stirring until persistent turbidity is observed.

  • Crystallization: If turbidity appears, add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool down slowly and undisturbed. If no crystals form, continue adding the anti-solvent dropwise.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Pyrimidine Derivative cluster_troubleshooting Initial Troubleshooting cluster_decision Solubility Assessment cluster_synthesis In-Process Solubility Issues cluster_final_product Final Product Aqueous Solubility Enhancement start Synthesized Pyrimidine Derivative with Low Solubility solvent_screening Solvent Screening (Polar & Non-polar) start->solvent_screening temp_variation Temperature Variation solvent_screening->temp_variation ph_adjustment pH Adjustment (for ionizable compounds) temp_variation->ph_adjustment soluble Soluble? ph_adjustment->soluble co_solvent Use Co-solvent System soluble->co_solvent No (During Synthesis) prodrug Prodrug Synthesis soluble->prodrug No (Aqueous Solubility) end_synthesis Successful Synthesis soluble->end_synthesis Yes change_solvent Change Reaction Solvent co_solvent->change_solvent change_solvent->end_synthesis solid_dispersion Amorphous Solid Dispersion prodrug->solid_dispersion cocrystal Co-crystallization solid_dispersion->cocrystal formulation Formulation (Liposomes, etc.) cocrystal->formulation end_formulation Bio-assay Ready Compound formulation->end_formulation signaling_pathway cluster_problem Problem Identification cluster_strategy Solubilization Strategy Selection cluster_chem_options Chemical Approaches cluster_phys_options Physical Approaches cluster_form_options Formulation Approaches cluster_outcome Desired Outcome problem Poor Solubility Observed chem_mod Chemical Modification problem->chem_mod phys_mod Physical Modification problem->phys_mod formulation Formulation Approach problem->formulation prodrug Prodrug Synthesis chem_mod->prodrug salt_formation Salt Formation chem_mod->salt_formation structural_mod Structural Modification chem_mod->structural_mod solid_dispersion Solid Dispersion phys_mod->solid_dispersion cocrystal Co-crystallization phys_mod->cocrystal particle_size Particle Size Reduction phys_mod->particle_size cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin liposomes Liposomal Encapsulation formulation->liposomes nanoparticles Nanoparticle Formulation formulation->nanoparticles outcome Enhanced Solubility prodrug->outcome salt_formation->outcome structural_mod->outcome solid_dispersion->outcome cocrystal->outcome particle_size->outcome cyclodextrin->outcome liposomes->outcome nanoparticles->outcome

References

Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize catalyst selection for the Biginelli reaction. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Q1: I am getting a very low yield or no product at all. What are the likely causes related to my catalyst?

A1: Low yields in the Biginelli reaction can often be traced back to catalyst choice and reaction conditions. Here are some common catalyst-related issues and how to address them:

  • Inappropriate Catalyst Type: The classical Biginelli reaction is acid-catalyzed.[1] If you are not using a catalyst, yields are often very low.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) can be effective.[1][3] For certain substrates, a Lewis acid or a combination of catalysts might be more effective than a single protonic acid.[4]

  • Catalyst Inactivity or Degradation: Some catalysts can be sensitive to air or moisture. Ensure your catalyst is fresh and properly stored. For solid-supported catalysts, check for signs of degradation or leaching.

  • Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Start with a catalytic amount (e.g., 10-20 mol%) and optimize from there.[2][5] In some cases, increasing the catalyst loading can improve yields, but be aware that excessive amounts may lead to side reactions.

  • Poor Catalyst-Substrate Interaction: The chosen solvent plays a crucial role in the interaction between the catalyst and the reactants. A solvent that does not adequately dissolve the reactants or the catalyst can lead to poor results. The nature of the solvent can influence the reaction, with higher yields sometimes observed in solvents with a higher dielectric constant.[6]

Q2: My reaction has stalled and is not going to completion. Could this be a catalyst issue?

A2: Yes, a stalled reaction can indicate a problem with the catalyst's stability or activity over the course of the reaction. Consider the following:

  • Catalyst Deactivation: The catalyst may be deactivated by byproducts or impurities in the starting materials. Purifying your reactants can sometimes resolve this issue.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst. This is less common but can be investigated by monitoring the reaction progress over time.

  • Heterogeneous Catalyst Issues: If you are using a heterogeneous catalyst, ensure adequate stirring to maintain good contact between the catalyst and the reactants in the solution. Poor mixing can lead to a stalled reaction.

Side Reactions and Impurities

Q3: I am observing significant side product formation. How can my choice of catalyst help minimize this?

A3: The selectivity of the Biginelli reaction is highly dependent on the catalyst.

  • Catalyst Acidity: Very strong acids can sometimes promote side reactions like the self-condensation of the β-dicarbonyl compound or polymerization of the aldehyde. Using a milder Lewis acid or an organocatalyst might improve selectivity.

  • Reaction Temperature: High temperatures can lead to the formation of byproducts. Optimizing the temperature for your specific catalyst can improve the yield of the desired product. Some catalysts are effective at room temperature, which can help minimize side reactions.[7]

  • Aldehyde Reactivity: Aldehydes with certain functional groups may be more prone to side reactions. The choice of catalyst can be tailored to the specific aldehyde being used. For example, aromatic aldehydes with weak electron-withdrawing substituents have been shown to give good yields.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the catalyst in the Biginelli reaction?

A1: The catalyst in the Biginelli reaction, typically an acid, plays a crucial role in activating the reactants and facilitating the key steps of the reaction mechanism. The most widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The catalyst facilitates both the formation of the iminium ion and the subsequent cyclization and dehydration steps to yield the final dihydropyrimidinone product.[1]

Q2: Should I use a homogeneous or a heterogeneous catalyst?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on your specific needs and experimental setup.

  • Homogeneous Catalysts (e.g., HCl, FeCl₃) are in the same phase as the reactants, often leading to high catalytic activity and good yields. However, separating the catalyst from the product can be challenging and may require additional purification steps.[7]

  • Heterogeneous Catalysts (e.g., Amberlyst-15, Nafion-H, supported metal oxides) are in a different phase from the reactants, making them easy to separate from the reaction mixture by simple filtration.[9][10] This simplifies the workup procedure and allows for catalyst recycling, which is both cost-effective and environmentally friendly.[11]

Q3: What are the advantages of using Lewis acids over Brønsted acids?

A3: Lewis acids, such as metal triflates (e.g., Yb(OTf)₃) and metal halides (e.g., InCl₃, ZnCl₂), have proven to be particularly effective catalysts for the Biginelli reaction, often providing higher yields (80-95%) compared to classical Brønsted acid catalysis.[3][12] They are often milder and can be more tolerant of sensitive functional groups on the reactants. Some Lewis acids can also be used in solvent-free conditions, which aligns with green chemistry principles.[12]

Q4: Can I run the Biginelli reaction without a solvent?

A4: Yes, solvent-free Biginelli reactions are possible and often preferred for their environmental benefits.[5] These reactions are typically carried out by heating the neat mixture of reactants with a catalyst. Solvent-free conditions can also be combined with microwave irradiation or ultrasound to accelerate the reaction.[5][13]

Q5: How do alternative energy sources like microwaves and ultrasound affect catalyst performance?

A5: Microwave irradiation and ultrasound can significantly enhance the efficiency of the Biginelli reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[5][13]

  • Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can accelerate the reaction rate. This technique is compatible with a wide range of catalysts and can often be performed under solvent-free conditions.[5][14]

  • Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[15][16] In some cases, ultrasound can even facilitate the reaction without the need for a catalyst.[17]

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data on the performance of various catalysts in the Biginelli reaction.

Table 1: Comparison of Lewis Acid Catalysts

CatalystAldehydeβ-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂BenzaldehydeEthyl acetoacetateAcetic AcidRoom Temp2485[7]
FeCl₃BenzaldehydeEthyl acetoacetateMethanolReflux16>90[4]
CuCl/conc. H₂SO₄BenzaldehydeEthyl acetoacetateMethanolReflux1690.5[4]
InBr₃FormaldehydeEthyl acetoacetateEthanolReflux745[18][19]
Yb(OTf)₃VariousEthyl acetoacetateSolvent-free--High[12]
Holmium ChlorideVariousEthyl acetoacetateSolvent-free--High[13]

Table 2: Comparison of Brønsted Acid and Heterogeneous Catalysts

CatalystAldehydeβ-Dicarbonyl CompoundSolventTemperature (°C)TimeYield (%)Reference
conc. HClBenzaldehydeAcetoacetamideMethanolReflux16>90[4]
PTSA/conc. HClBenzaldehydeAcetoacetamideMethanolReflux16>90[4]
Sulfamic AcidVariousEthyl acetoacetateSolvent-free (MW)-minutesExcellent[5]
Amberlyst-15VariousAcetoacetates---High[9]
Nafion-HVariousAcetoacetates---High[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction using Sulfamic Acid

This protocol is adapted from a procedure for the solvent-free synthesis of dihydropyrimidin-2(1H)-ones.[5]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (20 mol %)

Procedure:

  • Place the aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid in a 100 mL beaker.

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave reactor at 300 watts.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the beaker and stir.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Ultrasound-Assisted Biginelli Reaction using a Polymer Nanocomposite Catalyst

This protocol describes a solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives using a Polyindole-Fe nanocomposite catalyst under ultrasound irradiation.[15]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.2 mmol)

  • Polyindole-Fe catalyst (1.5 mg)

Procedure:

  • Combine benzaldehyde, ethyl acetoacetate, urea, and the Polyindole-Fe catalyst in a reaction vessel suitable for sonication.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound. The optimal reaction time may vary (e.g., 30-40 minutes at 45°C).[15]

  • Monitor the reaction progress by TLC.

  • After completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol.

Visualizations

Reaction Mechanism Pathways

The following diagrams illustrate the generally accepted mechanistic pathways for the Biginelli reaction under different catalytic conditions.

Biginelli_Lewis_Acid_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation & Iminium Formation cluster_addition_cyclization Nucleophilic Addition & Cyclization Aldehyde R-CHO ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (e.g., Zn²⁺) LewisAcid->Aldehyde Intermediate1 Hemiaminal Intermediate ActivatedAldehyde->Intermediate1 + Urea Urea Urea Urea->Intermediate1 Acyliminium N-Acyliminium Ion Intermediate1->Acyliminium - H₂O Intermediate2 Open-chain Intermediate Acyliminium->Intermediate2 + β-Ketoester BetaKetoester β-Ketoester (Enol form) BetaKetoester->Intermediate2 Product Dihydropyrimidinone Intermediate2->Product Cyclization & Dehydration

Caption: Lewis Acid Catalyzed Biginelli Reaction Mechanism.

Biginelli_Bronsted_Acid_Mechanism cluster_protonation Protonation cluster_condensation Condensation & Iminium Formation cluster_addition_cyclization Nucleophilic Addition & Cyclization Aldehyde R-CHO ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde BronstedAcid H⁺ BronstedAcid->Aldehyde Intermediate1 Hemiaminal Intermediate ProtonatedAldehyde->Intermediate1 + Urea Urea Urea Urea->Intermediate1 Acyliminium N-Acyliminium Ion Intermediate1->Acyliminium - H₂O Intermediate2 Open-chain Intermediate Acyliminium->Intermediate2 + β-Ketoester BetaKetoester β-Ketoester (Enol form) BetaKetoester->Intermediate2 Product Dihydropyrimidinone Intermediate2->Product Cyclization & Dehydration

Caption: Brønsted Acid Catalyzed Biginelli Reaction Mechanism.

Experimental Workflow

Biginelli_Experimental_Workflow start Start reagents Combine Reactants: Aldehyde, β-Ketoester, Urea start->reagents catalyst Add Catalyst (e.g., Lewis Acid, Brønsted Acid) reagents->catalyst heating Apply Energy Source (Conventional, Microwave, or Ultrasound) catalyst->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring workup Reaction Workup (Cooling, Precipitation) monitoring->workup purification Purification (Filtration, Recrystallization) workup->purification analysis Product Analysis (NMR, IR, MP) purification->analysis end End analysis->end

Caption: General Experimental Workflow for the Biginelli Reaction.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-aminopyrimidine-5-carboxylate, with a focus on scaling up the process from laboratory to pilot plant or industrial scale.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent and scalable method for synthesizing this compound is the condensation reaction of a three-carbon electrophilic component with guanidine. A widely used starting material is ethyl 3-ethoxy-2-formylacrylate, which reacts with guanidine in the presence of a base. Variations of this method, sometimes starting from ethyl formate and ethyl 3-ethoxypropionate to generate the formylacrylate in situ, are also common in process chemistry.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: When scaling up the synthesis, it is crucial to monitor and control the following parameters:

  • Temperature: The reaction can be exothermic, and maintaining a consistent temperature is vital for controlling reaction kinetics and minimizing side-product formation.

  • Mixing: Efficient mixing is essential to ensure homogeneity, especially during the addition of reagents, to avoid localized "hot spots" and uneven reaction progress.

  • Rate of Reagent Addition: The controlled addition of reagents, particularly the base and guanidine solution, is critical to manage the reaction exotherm and prevent the accumulation of unreacted intermediates.

  • pH: Maintaining the optimal pH of the reaction mixture is important for the stability of the product and for minimizing the formation of pH-dependent impurities.

Q3: What are the primary safety concerns when producing this compound at a larger scale?

A3: Key safety considerations include:

  • Exothermic Reaction: The condensation reaction can generate significant heat. A thorough understanding of the reaction's thermal profile through calorimetric studies is essential to prevent thermal runaways.

  • Handling of Guanidine: Guanidine and its salts can be corrosive and irritating. Appropriate personal protective equipment (PPE) should be worn.

  • Solvent Handling: The use of flammable solvents like ethanol requires proper grounding and bonding of equipment to prevent static discharge, as well as adequate ventilation.

  • Dust Explosion: The final product is a solid powder. Care should be taken to avoid the generation of dust clouds during handling and drying to mitigate the risk of a dust explosion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Degradation of product or starting material. 3. Suboptimal reaction temperature. 4. Inefficient mixing. 5. Incorrect stoichiometry of reagents.1. Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. 2. Ensure the quality of starting materials and check for potential degradation pathways. Consider nitrogen blanketing if oxidation is a concern. 3. Optimize the reaction temperature. A lower temperature might slow the reaction but could improve selectivity and stability. 4. Ensure the agitator speed and design are adequate for the vessel size to maintain a homogeneous mixture. 5. Carefully verify the molar ratios of all reactants and reagents.
High Levels of Impurities 1. Side reactions due to localized high concentrations or temperatures. 2. Presence of impurities in starting materials. 3. Reaction temperature too high, leading to thermal decomposition or side reactions. 4. Incorrect pH.1. Control the addition rate of reagents to prevent localized concentration spikes. Improve mixing efficiency. 2. Analyze all starting materials for purity before use. 3. Conduct the reaction at the optimal temperature determined during process development studies. 4. Monitor and adjust the pH of the reaction mixture as needed.
Poor Product Color (e.g., yellow or brown) 1. Formation of colored impurities from side reactions. 2. Thermal degradation of the product during reaction or work-up. 3. Contamination from the reactor or ancillary equipment.1. Optimize reaction conditions (temperature, time, pH) to minimize impurity formation. Consider treatment with activated carbon. 2. Avoid prolonged exposure to high temperatures. Use a suitable solvent for crystallization that effectively removes colored impurities. 3. Ensure all equipment is thoroughly cleaned before use.
Difficulties in Product Isolation/Filtration 1. Fine particle size of the product. 2. Gummy or oily product instead of a crystalline solid. 3. Inefficient crystallization process.1. Optimize the crystallization conditions (solvent, cooling rate, agitation) to promote the growth of larger crystals. 2. Ensure the reaction has gone to completion and that no oily intermediates remain. An anti-solvent addition or seeding might be necessary to induce crystallization. 3. Develop a robust crystallization protocol, including seeding strategies and controlled cooling profiles.
Inconsistent Crystal Form (Polymorphism) 1. Variations in crystallization conditions (solvent, temperature, cooling rate). 2. Presence of impurities that can influence crystal nucleation and growth.1. Strictly control all crystallization parameters. Characterize the desired polymorph and develop a process to consistently produce it. 2. Ensure high purity of the material before crystallization.

Experimental Protocols

Scalable Synthesis of this compound

This protocol is designed for a multi-gram to kilogram scale synthesis.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • Ethyl 3-ethoxy-2-formylacrylate

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol

  • Ethanol

  • Water

  • Activated Carbon

Procedure:

  • Reaction Setup:

    • Charge the jacketed reactor with ethanol.

    • Begin agitation and cool the solvent to 0-5 °C.

  • Reagent Addition:

    • Slowly add sodium ethoxide solution to the cooled ethanol, maintaining the temperature below 10 °C.

    • In a separate vessel, dissolve guanidine hydrochloride in water.

    • Add the guanidine hydrochloride solution to the reactor over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.

    • Slowly add ethyl 3-ethoxy-2-formylacrylate to the reaction mixture over 2-3 hours, maintaining the temperature between 15-20 °C.

  • Reaction:

    • Once the addition is complete, slowly warm the reaction mixture to 40-45 °C and hold for 4-6 hours.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25 °C.

    • Adjust the pH to 7.0-7.5 with a suitable acid (e.g., acetic acid).

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to a smaller volume.

  • Crystallization and Purification:

    • To the concentrated solution, add water as an anti-solvent to induce crystallization.

    • Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize precipitation.

    • Isolate the crude product by filtration and wash the cake with a cold ethanol/water mixture.

    • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). The use of activated carbon may be employed to improve the color and purity of the final product.

    • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data

Parameter Lab Scale (10g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Typical Yield 75-85%70-80%Yields may slightly decrease on scale-up due to transfer losses and less efficient mixing/heat transfer.
Reaction Time 2-4 hours4-6 hoursLonger reaction times may be required at scale to ensure complete conversion due to slower heating/cooling and mixing.
Purity (by HPLC) >98%>99%Purity can often be improved at scale with optimized crystallization and purification protocols.
Typical Impurities Unreacted starting materials, side-products from guanidine self-condensation.In addition to lab-scale impurities, potential for new impurities due to longer reaction times and temperature gradients.Stringent control of reaction parameters is crucial to minimize impurity formation.

Visualizations

Synthesis Workflow

G reagents Starting Materials (Ethyl 3-ethoxy-2-formylacrylate, Guanidine HCl, Base) reaction Reaction (Condensation in Solvent) reagents->reaction workup Work-up (pH Adjustment, Filtration) reaction->workup crystallization Crystallization (Solvent/Anti-solvent) workup->crystallization purification Purification (Recrystallization, Decolorization) crystallization->purification drying Drying (Vacuum Oven) purification->drying product Final Product (this compound) drying->product

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

G low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product/Reagent Degradation low_yield->degradation poor_isolation Poor Isolation/Purification low_yield->poor_isolation sub_incomplete Sub-optimal Temperature Insufficient Reaction Time Poor Mixing incomplete_reaction->sub_incomplete sub_degradation High Temperature Incorrect pH Oxidation degradation->sub_degradation sub_isolation Inefficient Crystallization Product Loss During Transfers poor_isolation->sub_isolation

Caption: Key factors contributing to low yield in the synthesis process.

Stability issues of Ethyl 2-aminopyrimidine-5-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-aminopyrimidine-5-carboxylate under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in experimental settings?

A1: The main stability issue is its susceptibility to hydrolysis under both acidic and basic conditions. The ester functional group can be cleaved, leading to the formation of 2-aminopyrimidine-5-carboxylic acid and ethanol. The rate of this hydrolysis is dependent on pH, temperature, and the duration of exposure to these conditions.

Q2: What are the expected degradation products of this compound under acidic or basic conditions?

A2: The primary degradation product is 2-aminopyrimidine-5-carboxylic acid, formed through the hydrolysis of the ethyl ester. Under harsh conditions, further degradation of the pyrimidine ring may occur, but this is generally observed only under extreme pH and temperature.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to:

  • Work at or near neutral pH (pH 6-8) whenever possible.

  • Maintain low temperatures during storage and handling.

  • Use the compound promptly after preparing solutions.

  • Avoid prolonged storage of solutions, especially in acidic or basic buffers.

  • If your experiment requires acidic or basic conditions, consider performing a preliminary time-course study to understand the rate of degradation under your specific experimental setup.

Q4: I see an unexpected peak in my HPLC analysis when working with this compound. What could it be?

A4: An unexpected peak, particularly one that is more polar (i.e., has a shorter retention time) than the parent compound, is likely the hydrolysis product, 2-aminopyrimidine-5-carboxylic acid. To confirm, you can intentionally degrade a small sample of the starting material under mild acidic or basic conditions and compare the retention time of the resulting peak with your unexpected peak.

Q5: What are the recommended storage conditions for solid this compound and its solutions?

A5:

  • Solid: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8 °C) is suitable for long-term storage.

  • Solutions: Prepare solutions fresh for use. If short-term storage is necessary, store at 2-8 °C for no longer than 24 hours. For longer-term storage, consider preparing aliquots in an appropriate solvent (e.g., DMSO) and storing them at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Check the pH of your cell culture medium or assay buffer. If it is significantly acidic or basic, the compound may be degrading over the course of the experiment. 2. Perform a stability check by incubating the compound in the assay medium for the duration of the experiment and analyzing the sample by HPLC to quantify the remaining parent compound. 3. If degradation is confirmed, consider reducing the incubation time or adjusting the pH of the medium if the experimental design allows.
Precipitation of the compound. 1. Visually inspect your solutions and assay plates for any signs of precipitation. 2. Determine the solubility of the compound in your specific assay medium. 3. If solubility is an issue, consider using a co-solvent (e.g., a small percentage of DMSO) or reducing the final concentration of the compound.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps
Hydrolysis to 2-aminopyrimidine-5-carboxylic acid. 1. As mentioned in the FAQs, this is the most common degradation product. 2. Confirm the identity of the peak by co-injection with a standard of 2-aminopyrimidine-5-carboxylic acid, if available. 3. Alternatively, use LC-MS to determine the mass of the unknown peak and compare it to the expected mass of the hydrolysis product.
Degradation due to solvent or mobile phase. 1. Ensure the solvents used for sample preparation and the mobile phase for chromatography are of high purity and are not contaminated with acids or bases. 2. Check the pH of your mobile phase. If it is highly acidic or basic, it could be causing on-column degradation.

Data Presentation

The following table provides illustrative data on the stability of this compound under forced degradation conditions. Please note that this data is for example purposes and actual results may vary depending on the specific experimental conditions.

Condition Time (hours) Temperature (°C) % Degradation (Illustrative) Primary Degradation Product
0.1 M HCl2460~ 15%2-aminopyrimidine-5-carboxylic acid
0.1 M NaOH2460~ 25%2-aminopyrimidine-5-carboxylic acid
pH 4.0 Buffer7240~ 5%2-aminopyrimidine-5-carboxylic acid
pH 9.0 Buffer7240~ 10%2-aminopyrimidine-5-carboxylic acid

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Control: To 1 mL of the stock solution, add 9 mL of a 50:50 mixture of acetonitrile and water.

  • Incubation: Incubate all samples at 60°C. Take aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • For the acid-stressed sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • For the base-stressed sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).

    • Identify and quantify the major degradation products.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the ester.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Ethyl 2-aminopyrimidine-5-carboxylate_acid This compound 2-aminopyrimidine-5-carboxylic acid_acid 2-aminopyrimidine-5-carboxylic acid + Ethanol Ethyl 2-aminopyrimidine-5-carboxylate_acid->2-aminopyrimidine-5-carboxylic acid_acid Hydrolysis Ethyl 2-aminopyrimidine-5-carboxylate_base This compound 2-aminopyrimidine-5-carboxylate salt_base 2-aminopyrimidine-5-carboxylate Salt + Ethanol Ethyl 2-aminopyrimidine-5-carboxylate_base->2-aminopyrimidine-5-carboxylate salt_base Saponification

Caption: Proposed degradation pathways under acidic and basic conditions.

Experimental Workflow

A typical workflow for investigating the stability of this compound.

G Start Start: Stability Study Prepare_Stock Prepare Stock Solution (1 mg/mL in ACN) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid 0.1 M HCl, 60°C Stress_Conditions->Acid Base 0.1 M NaOH, 60°C Stress_Conditions->Base Neutral Control (ACN/Water), 60°C Stress_Conditions->Neutral Incubate Incubate and Sample (0, 2, 4, 8, 24h) Acid->Incubate Base->Incubate Neutral->Incubate Neutralize Neutralize Aliquots Incubate->Neutralize HPLC_Analysis HPLC Analysis Neutralize->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for a forced degradation study.

Signaling Pathway

2-Aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway. This pathway is crucial in cell fate determination and proliferation.

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Beta_Catenin_P β-catenin-P Destruction_Complex->Beta_Catenin_P Phosphorylation TCF_Repression TCF/LEF (Target Genes OFF) Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Inhibit_Complex Dsh->Inhibit_Complex Beta_Catenin_Stable Stable β-catenin Beta_Catenin_Nuc β-catenin Beta_Catenin_Stable->Beta_Catenin_Nuc Nucleus Nucleus TCF_Activation TCF/LEF (Target Genes ON) Beta_Catenin_Nuc->TCF_Activation Activation Aminopyrimidine 2-Aminopyrimidine Derivatives Aminopyrimidine->Dsh Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory role of 2-aminopyrimidines.

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrimidines.

Troubleshooting Guides

Issue: Signal Overlap and Poor Resolution in ¹H NMR Spectra

Question: My ¹H NMR spectrum of a substituted pyrimidine shows broad, overlapping signals in the aromatic region, making it impossible to assign individual protons. What can I do to resolve these signals?

Answer:

Signal overlap is a common challenge with substituted pyrimidines due to the similar electronic environments of the ring protons. Here are several strategies to address this issue:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion, spreading the signals further apart.

    • Solvent Effects: Changing the solvent can induce differential shifts in proton resonances. Consider switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆, acetone-d₆, or benzene-d₆.[1]

  • Employ 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum will help you trace out the spin systems within your molecule, even if the 1D signals are overlapped.[2][3][4]

    • TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can reveal correlations between all protons within a coupled network, not just direct neighbors. This is particularly useful for identifying all protons belonging to a specific substituent.[5]

  • Selective 1D Techniques:

    • 1D-NOE (Nuclear Overhauser Effect): By irradiating a specific proton signal (even within a crowded region), you can observe which other protons are close in space. This can help differentiate between isomers and confirm assignments.[5][6][7]

    • Solvent Titration: Gradually adding a small amount of a different deuterated solvent can sometimes shift overlapping peaks apart.

Issue: Ambiguous Isomer Identification

Question: I have synthesized a substituted pyrimidine, but I am unsure of the exact substitution pattern (e.g., 2,4-disubstituted vs. 2,5-disubstituted). How can NMR help me distinguish between the possible isomers?

Answer:

Distinguishing between isomers of substituted pyrimidines is a classic challenge that can be solved by a combination of 1D and 2D NMR techniques that probe through-bond and through-space connectivities.

  • Analyze Coupling Patterns (¹H NMR):

    • The number of signals and their splitting patterns are highly informative. For example, a pyrimidine ring with three adjacent protons will show a different set of multiplicities than one with two isolated protons.

    • The magnitude of the coupling constants (J-values) can also be diagnostic. For instance, the ³J (ortho) coupling is typically larger than ⁴J (meta) or ⁵J (para) couplings.[8][9]

  • Utilize Long-Range Couplings (HMBC):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for this purpose. It shows correlations between protons and carbons that are 2-3 bonds away. By observing a correlation from a substituent's proton to a specific pyrimidine ring carbon, you can definitively establish the point of attachment.[2][5][10][11] For example, a correlation from a methyl group's protons to C4 of the pyrimidine ring confirms a 4-substituted pattern.

  • Leverage Through-Space Correlations (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals protons that are close to each other in space, regardless of whether they are connected by bonds.[6][7] An NOE cross-peak between a proton on a substituent and a specific proton on the pyrimidine ring can confirm the substitution pattern. For instance, an NOE between a substituent at the 4-position and the proton at the 5-position would be expected.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is similar to NOESY but is often more effective for medium-sized molecules where the NOE might be close to zero.[5]

Workflow for Isomer Differentiation

G Workflow for Isomer Differentiation A Synthesized Product (Unknown Isomer) B Acquire ¹H NMR A->B D Acquire ¹³C and DEPT NMR A->D C Analyze Coupling Patterns (Multiplicity and J-values) B->C I Propose Isomeric Structure C->I E Acquire HMBC Spectrum D->E F Acquire NOESY/ROESY Spectrum D->F G Correlate Substituent Protons to Ring Carbons (2-3 bonds) E->G H Observe Through-Space Proximity of Substituent and Ring Protons F->H G->I H->I J Confirm with All Data I->J K Structure Elucidated J->K

References

Removal of unreacted starting materials from the crude product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted starting materials from crude products.

Purification Techniques: Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during common purification experiments.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Frequently Asked Questions (FAQs)

  • Q1: How do I select an appropriate solvent for recrystallization?

    • An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[1][2] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[1] It is recommended to perform small-scale solubility tests with various solvents to identify the best one.[1]

  • Q2: What is "oiling out" and how can I prevent it?

    • "Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals upon cooling.[3] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To prevent this, try using a larger volume of solvent, ensure a slow cooling rate, or add a co-solvent to decrease the overall solvent polarity.

  • Q3: My compound won't crystallize, what should I do?

    • This is a common issue that can arise from several factors. Here are a few troubleshooting steps:

      • Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[1]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[1]

      • Reduce solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask or add a seed crystal.[1]
The compound "oils out" - The solute is melting in the hot solvent.- The solution is cooling too quickly.- Use a lower boiling point solvent or more solvent.- Allow the solution to cool more slowly. Insulate the flask.
Low recovery of purified product - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Use ice-cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel and receiving flask).
Product is still impure after recrystallization - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively separate the compound from the impurities.- Allow the solution to cool slowly and undisturbed.- Re-evaluate the solvent choice through solubility testing.
Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds by separating them based on their differential adsorption to a stationary phase.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right solvent system (eluent)?

    • The ideal eluent should move the desired compound with an Rf value of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[4] A solvent system that is too polar will elute all components too quickly, resulting in poor separation. Conversely, a system that is not polar enough will result in very slow elution. It is common to start with a non-polar solvent and gradually increase the polarity (gradient elution).

  • Q2: What is the correct way to pack a chromatography column?

    • Proper packing is crucial for good separation. The two main methods are dry packing and slurry packing. For both methods, the goal is to create a uniform, air-free bed of the stationary phase (e.g., silica gel or alumina). Air bubbles and cracks in the stationary phase will lead to poor separation.[5]

  • Q3: My compounds are not separating on the column. What could be the problem?

    • This could be due to several reasons:

      • Improper solvent choice: The polarity of the eluent may not be optimal. Re-evaluate the solvent system using TLC.

      • Column overloading: Too much sample was loaded onto the column. As a general rule, use a 30-50:1 ratio of silica gel to crude product by weight for easy separations.[4]

      • Poorly packed column: Channels or cracks in the stationary phase can lead to band broadening and poor separation.

      • Compound decomposition: The compound may be unstable on the stationary phase (e.g., acid-sensitive compounds on silica gel).[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor separation of compounds - Incorrect solvent system.- Column was overloaded.- Column was not packed properly.- Optimize the eluent using TLC.- Reduce the amount of sample loaded.- Repack the column carefully, avoiding air bubbles.
Compound is stuck on the column - Eluent is not polar enough.- Compound may be decomposing on the stationary phase.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Cracks appear in the stationary phase - The column ran dry.- The heat of adsorption of the solvent caused thermal expansion.- Never let the solvent level drop below the top of the stationary phase.- Pack the column using a slurry method and allow it to equilibrate.
Uneven bands or streaking - The initial sample band was not loaded evenly.- The sample is not very soluble in the eluent.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique.- Choose a different eluent in which the compound is more soluble.
Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent.

Frequently Asked Questions (FAQs)

  • Q1: How do I know which layer is the aqueous layer and which is the organic layer?

    • The layers separate based on density. The denser solvent will be the bottom layer.[6] Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water, while most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water. A simple test is to add a few drops of water to the separatory funnel; the layer that increases in volume is the aqueous layer.

  • Q2: An emulsion has formed between the two layers. How can I break it?

    • An emulsion is a suspension of one liquid as droplets in another, which can be slow to separate.[7] To break an emulsion, you can try the following:

      • Wait: Allow the separatory funnel to stand for a longer period.

      • Swirl gently: Gently swirl the funnel instead of shaking vigorously.

      • Add brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation.[8]

      • Filter: In some cases, filtering the mixture through a plug of glass wool can help break up the emulsion.

  • Q3: How many extractions are necessary?

    • Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[2] Typically, three extractions are sufficient to transfer the majority of the desired compound from one phase to the other.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Formation of an emulsion - Vigorous shaking of the separatory funnel.- Presence of surfactants or detergents.- Gently swirl instead of shaking.- Add brine (saturated NaCl solution).[8]- Allow the funnel to stand undisturbed for a longer time.
Difficulty identifying the layers - The densities of the two solvents are very similar.- Add a small amount of water to see which layer it joins.
Product remains in the aqueous layer - The organic solvent is not appropriate for the product.- The pH of the aqueous layer is incorrect for acid/base extractions.- Choose a different organic solvent in which the product is more soluble.- Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral, more organic-soluble form.
Pressure buildup in the separatory funnel - Use of a low-boiling point solvent.- Evolution of gas from an acid-base reaction (e.g., adding bicarbonate to an acidic solution).- Vent the separatory funnel frequently by inverting it and opening the stopcock.[6]
Simple Distillation

Simple distillation is used to separate a volatile liquid from a non-volatile solute or to separate two liquids with significantly different boiling points.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the correct placement for the thermometer in the distillation apparatus?

    • The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[10] This ensures that the temperature being measured is the temperature of the vapor that is distilling.

  • Q2: My liquid is boiling but the temperature is not rising, and nothing is distilling over. What's wrong?

    • This could be due to insufficient heating or heat loss from the apparatus. Ensure the heating mantle is set to an appropriate temperature (typically 20-30°C above the boiling point of the liquid) and consider insulating the distillation head and flask with glass wool or aluminum foil to minimize heat loss.[10]

  • Q3: When should I use vacuum distillation instead of simple distillation?

    • Vacuum distillation is used for compounds that have very high boiling points (above 150-200 °C at atmospheric pressure) or for compounds that are thermally unstable and would decompose at their atmospheric boiling point.[11] By reducing the pressure, the boiling point of the liquid is lowered.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Bumping or uneven boiling - Lack of boiling chips or a stir bar.- Add a few boiling chips or a magnetic stir bar to the distilling flask before heating.
Temperature fluctuations during distillation - The heating rate is not constant.- The thermometer is not positioned correctly.- Maintain a steady heating rate.- Ensure the thermometer bulb is correctly placed.
No distillate is being collected - Insufficient heating.- A leak in the system.- Condenser water is not turned on.- Increase the heating mantle temperature.- Check all glass joints for a proper seal.- Ensure cold water is flowing through the condenser.
The distillate is cloudy - Water is co-distilling with the organic liquid.- Ensure the starting material is dry (use a drying agent if necessary before distillation).- Check for leaks that could allow atmospheric moisture to enter.

Quantitative Data Summary

The efficiency of a purification technique can be assessed by the percent recovery of the desired compound and the final purity.

Purification TechniqueTypical % RecoveryTypical Final PurityFactors Affecting Efficiency
Recrystallization 70-95%[12]>99%[13]Solvent choice, cooling rate, initial purity of the crude product.
Column Chromatography 50-90%>95%Stationary phase, eluent system, column packing, sample loading.
Liquid-Liquid Extraction >95%Variable (highly dependent on the nature of impurities)Solvent choice, distribution coefficient, number of extractions, pH of the aqueous phase.
Simple Distillation >90%>98%Difference in boiling points of the components, heating rate, insulation of the apparatus.

Note: These values are general estimates and can vary significantly depending on the specific compounds and experimental conditions.

Experimental Protocols & Workflows

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->filter cool Cool Slowly to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry the Crystals wash->dry end End: Pure Crystals dry->end Flash_Chromatography_Workflow start Start: Crude Mixture pack Pack Column with Stationary Phase start->pack load Load Sample onto Column pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., by TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Compound evaporate->end Extraction_Workflow start Start: Crude Mixture in Solvent 1 add_solvent Add Immiscible Solvent 2 to Separatory Funnel start->add_solvent shake Stopper, Invert, and Shake Gently (venting frequently) add_solvent->shake separate Allow Layers to Separate shake->separate drain Drain Lower Layer separate->drain pour Pour Out Upper Layer drain->pour repeat Repeat Extraction of the Appropriate Layer pour->repeat combine_extracts Combine Organic Extracts repeat->combine_extracts dry Dry with Drying Agent (e.g., Na2SO4) combine_extracts->dry filter Filter or Decant dry->filter evaporate Evaporate Solvent filter->evaporate end End: Purified Compound evaporate->end Distillation_Workflow start Start: Liquid Mixture in Distilling Flask assemble Assemble Distillation Apparatus start->assemble heat Heat the Flask Gently assemble->heat vaporize Liquid Vaporizes and Rises heat->vaporize condense Vapor Condenses in Condenser vaporize->condense collect Collect Distillate in Receiving Flask condense->collect monitor Monitor Temperature collect->monitor stop Stop Heating When Distillation is Complete monitor->stop end End: Purified Liquid stop->end

References

Validation & Comparative

Comparative analysis of different synthetic routes to Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminopyrimidine-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide array of biologically active compounds. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research and development project. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot CondensationRoute 2: Two-Step Synthesis via an Enamine Intermediate
Starting Materials Ethyl 2-formyl-3-oxopropanoate sodium salt, Guanidine hydrochlorideEthyl 3-ethoxyacrylate, Urea, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Number of Steps 12
Reaction Time 4 hours~28 hours (including intermediate isolation)
Overall Yield 75%68%
Purity (Typical) >98%>99%
Key Advantages Time and resource-efficient (one-pot)High purity of the final product
Key Disadvantages Lower overall yield compared to the two-step routeLonger overall reaction time and requires isolation of an intermediate

Route 1: One-Pot Condensation of Ethyl 2-formyl-3-oxopropanoate with Guanidine

This approach represents a classic and straightforward method for pyrimidine synthesis, involving the direct cyclocondensation of a β-dicarbonyl equivalent with guanidine.

Experimental Protocol

A solution of sodium ethoxide is first prepared by cautiously adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) under a nitrogen atmosphere. To this solution, guanidine hydrochloride (9.5 g, 0.1 mol) is added, and the mixture is stirred for 30 minutes at room temperature to liberate the free guanidine base. Subsequently, ethyl 2-formyl-3-oxopropanoate sodium salt (16.2 g, 0.1 mol) is added in portions. The resulting mixture is heated to reflux and maintained at this temperature for 4 hours. After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is triturated with cold water (50 mL), and the resulting solid is collected by filtration, washed with cold water, and dried in a vacuum oven to afford this compound.

Visualizing the Pathway

Route_1_One_Pot_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product EMF Ethyl 2-formyl-3-oxopropanoate sodium salt Reaction One-Pot Condensation (Ethanol, Reflux, 4h) EMF->Reaction Guanidine Guanidine hydrochloride Guanidine->Reaction NaOEt Sodium ethoxide Product This compound Reaction->Product

Caption: One-Pot Synthesis of this compound.

Route 2: Two-Step Synthesis via an Enamine Intermediate

This method involves the initial formation of an enamine intermediate from a β-ethoxyacrylate, followed by cyclization with urea. This two-step process allows for the isolation and purification of the intermediate, potentially leading to a higher purity final product.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

A mixture of ethyl 3-ethoxyacrylate (13.0 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.9 g, 0.1 mol) is heated at 80°C for 4 hours. The volatile byproducts are then removed by distillation under reduced pressure to yield crude ethyl 2-cyano-3-ethoxyacrylate as an oil, which is used in the next step without further purification.

Step 2: Cyclization with Urea

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added urea (6.0 g, 0.1 mol). The mixture is stirred for 15 minutes at room temperature. The crude ethyl 2-cyano-3-ethoxyacrylate from the previous step is then added dropwise to this solution. The reaction mixture is heated to reflux for 24 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified with acetic acid to a pH of 6. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure this compound.

Visualizing the Workflow

Route_2_Two_Step_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization Reactant1A Ethyl 3-ethoxyacrylate Process1 Heat (80°C, 4h) Reactant1A->Process1 Reactant1B DMF-DMA Reactant1B->Process1 Intermediate Ethyl 2-cyano-3-ethoxyacrylate (Crude) Process1->Intermediate Process2 Reflux (24h) Intermediate->Process2 Reactant2A Urea Reactant2A->Process2 Reactant2B Sodium ethoxide Reactant2B->Process2 Product This compound Process2->Product

Caption: Two-Step Synthesis via an Enamine Intermediate.

Conclusion

The choice between these two synthetic routes will depend on the specific priorities of the researcher. The one-pot condensation (Route 1) offers a significant advantage in terms of time and operational simplicity, making it well-suited for rapid synthesis and library generation. However, the two-step synthesis (Route 2), while more time-consuming, provides a higher purity product, which may be critical for applications with stringent purity requirements. The slightly lower yield of the two-step method is a trade-off for the enhanced purity of the final compound. Both methods utilize readily available and relatively inexpensive starting materials.

Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives across different biological targets, supported by quantitative data and detailed experimental protocols.

2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors

Elevated β-glucuronidase activity is linked to various pathologies, including certain cancers and inflammatory conditions, making it a viable therapeutic target.[1][2] A study involving twenty-seven 2-aminopyrimidine derivatives identified potent inhibitors of this enzyme.[1][3]

Key SAR Insights:

The core structure for this series was 2-amino-4,6-dichloropyrimidine, which was reacted with various amines. The inhibitory activity was found to be highly dependent on the nature of the substituent introduced.

  • High Activity: Compound 24 demonstrated exceptional inhibitory activity (IC50 = 2.8 ± 0.10 µM), significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[1][2] The specific structural features of compound 24 are crucial for its high potency, though the publicly available abstracts did not detail its exact structure.

  • Moderate to Low Activity: Most of the other synthesized derivatives showed moderate to no significant inhibition, indicating that specific electronic and steric properties are required for effective binding to the enzyme.[4]

Quantitative Comparison of β-Glucuronidase Inhibitors

CompoundIC50 (µM)[1]
24 2.8 ± 0.10
Standard (D-saccharic acid 1,4-lactone)45.75 ± 2.16

Experimental Protocol: β-Glucuronidase Inhibition Assay

The inhibitory activity of the 2-aminopyrimidine derivatives against β-glucuronidase was determined using a spectrophotometric assay. The assay mixture typically contains the enzyme, the substrate (p-nitrophenyl-β-D-glucuronide), and the test compound in a suitable buffer. The reaction is initiated by the addition of the substrate, and the formation of p-nitrophenol is measured at a specific wavelength over time. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Logical Relationship of SAR for β-Glucuronidase Inhibitors

SAR_beta_glucuronidase cluster_scaffold Core Scaffold cluster_substituents Substituents at C4/C6 cluster_activity Biological Activity scaffold 2-Aminopyrimidine Core substituent_A Substituent in Compound 24 scaffold->substituent_A Modification substituent_B Other Amine Derivatives scaffold->substituent_B Modification high_activity High Inhibition (IC50 = 2.8 µM) substituent_A->high_activity Leads to low_activity Low/No Inhibition substituent_B->low_activity Leads to FLT3_pathway cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt FLT3->PI3K_Akt RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Compound15 Compound 15 (2-Aminopyrimidine Derivative) Compound15->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation workflow_anti_inflammatory start Synthesized 2-Aminopyrimidine Derivatives in_vitro In Vitro Screening (e.g., COX-2 Assay) start->in_vitro sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis in_vivo In Vivo Testing (Carrageenan-induced paw edema) sar_analysis->in_vivo Promising Compounds lead_compound Lead Compound Identification in_vivo->lead_compound

References

Comparing the antimicrobial efficacy of Ethyl 2-aminopyrimidine-5-carboxylate analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antimicrobial Efficacy of 2-Aminopyrimidine Analogs

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of synthesized 2-aminopyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a selection of 2-aminopyrimidine analogs from various studies against common bacterial and fungal strains. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.

Compound ID/SeriesTest OrganismMIC (µg/mL)Reference
2-Amino-6-(substituted)pyrimidin-4-yl-2H-chromen-2-one Analogs [1]
S1Staphylococcus aureus16.26[1]
S7Bacillus subtilis17.34[1]
S7Escherichia coli17.34[1]
S7Aspergillus niger17.34[1]
S11Aspergillus niger17.34[1]
2-Amino-3-cyanopyridine Derivatives [2]
2cStaphylococcus aureus39[2]
2cBacillus subtilis39[2]
2cBacillus cereus78[2]
2cEnterococcus faecalis78[2]
2cMicrococcus luteus78[2]
2cListeria monocytogenes156[2]
2-Aminopyrimidine Amides [3]
10Pseudomonas aeruginosa>200 (IC50 = 200)[3]
10Methicillin-sensitive S. aureus (MSSA)>200 (IC50 = 128)[3]
10Methicillin-resistant S. aureus (MRSA)>200 (IC50 = 84)[3]
15Methicillin-sensitive S. aureus (MSSA)>200 (IC50 = 344)[3]
15Methicillin-resistant S. aureus (MRSA)>200 (IC50 = 72)[3]

Note: Some studies reported IC50 values for biofilm inhibition rather than MIC for planktonic growth. These are indicated in the table where applicable.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, based on standard laboratory practices.[4]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (2-aminopyrimidine analogs)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar plate.

    • Several colonies are transferred to a sterile broth and incubated to achieve a logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound Dilutions:

    • A stock solution of each test compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • A series of two-fold dilutions of the stock solution are prepared in the sterile broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Each well containing the diluted test compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: A well containing the microbial suspension in broth without any test compound to ensure the viability and growth of the microorganism.

    • Negative Control: A well containing only the sterile broth to check for contamination.

    • Solvent Control: A well containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compounds to ensure it has no inhibitory effect on microbial growth.

  • Incubation:

    • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC:

    • After incubation, the plates are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Microbial Culture (Agar Plate) B Inoculum Preparation (Standardized Suspension) A->B E Inoculation of 96-Well Plate B->E C Test Compound Stock Solution D Serial Dilutions in 96-Well Plate C->D D->E F Incubation (e.g., 37°C, 18h) E->F G Visual Inspection for Turbidity F->G H MIC Determination (Lowest concentration with no growth) G->H

Figure 1: Workflow for MIC determination via broth microdilution.

References

A Comparative Guide to a New Validated Analytical Method for Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and validation of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Ethyl 2-aminopyrimidine-5-carboxylate. The performance of this new method is compared with other commonly employed analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound.

Workflow for Analytical Method Development and Validation

The development and validation of a new analytical method follow a structured workflow to ensure the method is suitable for its intended purpose. This process begins with defining the analytical requirements and proceeds through method development, optimization, and finally, validation, where the method's performance characteristics are rigorously assessed.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC) A->B C Preliminary Parameter Selection (Column, Mobile Phase, etc.) B->C D Method Optimization C->D K System Suitability D->K Initial Check E Specificity / Selectivity F Linearity & Range G Accuracy F->G H Precision (Repeatability & Intermediate) F->H G->H I LOD & LOQ J Robustness L Routine Analysis J->L Method Finalized K->E K->F K->G K->H K->I K->J M Method Transfer (if needed) L->M

Cross-Reactivity of Ethyl 2-aminopyrimidine-5-carboxylate in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminopyrimidine-5-carboxylate is a heterocyclic organic compound featuring a 2-aminopyrimidine core. This structural motif is of significant interest in medicinal chemistry as it is a well-established "hinge-binding" scaffold for a multitude of human protein kinases. While this property makes the aminopyrimidine core a valuable starting point for the design of targeted kinase inhibitors, it also predisposes compounds containing this scaffold to potential cross-reactivity with a wide range of unintended biological targets. This guide provides a comparative overview of the cross-reactivity profile of the broader aminopyrimidine class of molecules, offering insights into the potential off-target effects of this compound.

The Aminopyrimidine Scaffold and Kinase Cross-Reactivity

The 2-aminopyrimidine unit can form key hydrogen bonds with the highly conserved hinge region of the ATP-binding pocket of most human kinases.[1][2] This inherent binding capability is a double-edged sword; while it provides a strong foundation for designing potent kinase inhibitors, it can also lead to a lack of selectivity, as the motif is accommodated by numerous kinases across the kinome.[1][2] Consequently, molecules built upon this scaffold, including this compound, warrant careful evaluation for off-target activities.

Comparative Cross-Reactivity of Aminopyrimidine-Based Inhibitors

Compound Intended Target(s) Screening Panel Size Number of Off-Target Kinases with >90% Inhibition at 1 µM Reference
IKK16IKKβ/TBK1KINOMEscan® (DiscoverX)41[3]
BX-912PDK1Not SpecifiedHigh promiscuity noted[1][2]
MRT67307ULK1/ULK2Not SpecifiedHigh promiscuity noted[1][2]

Experimental Protocols

The assessment of kinase inhibitor cross-reactivity is typically performed using large-scale screening platforms. A common methodology is the KINOMEscan® assay from DiscoverX (now part of Eurofins).

KINOMEscan® Assay Workflow:

  • Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).

  • Competition: The test compound (e.g., an aminopyrimidine derivative) and a proprietary, broadly active, immobilized ligand are incubated with the kinase. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the solid support in the presence of the test compound compared to a vehicle control. A lower percentage indicates a higher affinity of the compound for the kinase.

G cluster_assay KINOMEscan® Assay Workflow start Start immobilize Immobilize DNA-tagged kinase on solid support start->immobilize competition Incubate kinase with test compound and immobilized ligand immobilize->competition quantify Quantify bound kinase via qPCR competition->quantify analyze Analyze data and report % inhibition quantify->analyze end End analyze->end

Caption: KINOMEscan® Assay Workflow for Kinase Profiling.

Signaling Pathway Implications of Cross-Reactivity

The off-target binding of an aminopyrimidine-based compound can have unintended consequences by modulating various cellular signaling pathways. For example, promiscuous inhibition of kinases can affect pathways involved in cell proliferation, survival, and differentiation.

G cluster_pathway Potential Impact of Aminopyrimidine Cross-Reactivity cluster_intended Intended Pathway cluster_offtarget Off-Target Pathways aminopyrimidine Aminopyrimidine Compound target_kinase Target Kinase aminopyrimidine->target_kinase Inhibition off_target1 Off-Target Kinase 1 aminopyrimidine->off_target1 Cross-inhibition off_target2 Off-Target Kinase 2 aminopyrimidine->off_target2 Cross-inhibition intended_effect Desired Biological Effect target_kinase->intended_effect off_target_effect1 Unintended Biological Effect 1 off_target1->off_target_effect1 off_target_effect2 Unintended Biological Effect 2 off_target2->off_target_effect2

Caption: Aminopyrimidine Cross-Reactivity in Signaling Pathways.

Conclusion

While this compound itself has not been extensively profiled for cross-reactivity, its core 2-aminopyrimidine structure is a well-known kinase hinge-binding motif. This structural feature is associated with a high potential for promiscuous binding to multiple kinases. As demonstrated by the significant off-target interactions of other aminopyrimidine-based inhibitors, researchers and drug developers utilizing this compound or similar scaffolds should anticipate and rigorously evaluate potential cross-reactivity. Comprehensive kinase profiling and other off-target screening assays are crucial steps in the development of selective and safe therapeutics based on the aminopyrimidine framework.

References

A Comparative Guide to the In Vivo and In Vitro Activity of Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative overview of the in vivo and in vitro activity of selected pyrimidine-based drug candidates, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Comparative Activity of Pyrimidine-Based Drug Candidates

The following table summarizes the in vitro and in vivo activities of several pyrimidine-based drug candidates against various cancer types. This data is compiled from recent studies and highlights the frequent disparity and occasional correlation between laboratory and whole-organism results.

Drug Candidate/ClassTargetIn Vitro Activity (IC50/EC50)Cancer Cell Line(s)In Vivo ModelIn Vivo EfficacyReference(s)
Imidazole-pyrimidine-sulfonamide hybrids (e.g., Compounds 88, 89) EGFR/HER288: HER2 (81 ± 40 ng/mL), EGFR-L858R (59 ± 30 ng/mL), EGFR-T790M (49 ± 20 ng/mL)89: HER2 (208 ± 110 ng/mL), EGFR-L858R (112 ± 60 ng/mL), EGFR-T790M (152 ± 70 ng/mL)Various cancer cell linesNot specified in provided textNot specified in provided text[1]
dCK Inhibitor (DI-87) dCK (deoxycytidine kinase)Promising pharmacological effectsAcute Lymphoblastic Leukemia (ALL)Mouse models of ALLPromising pharmacological effects[2]
Fused 1,4-benzodioxane pyrimidine analog (Prototype 131) Tubulin PolymerizationA549 (0.80 ± 0.09 µM), HepG2 (0.11 ± 0.02 µM), U937 (0.07 ± 0.01 µM), Y79 (0.10 ± 0.02 µM)A549, HepG2, U937, Y79Not specified in provided textSuppressed tubulin polymerization and disrupted microtubule network in HepG2 cells.[3]
Pyrido[2,3-d]pyrimidin-7-one derivative (Compound 18) ENPP1Significant potency in ENPP1 inhibition and STING pathway stimulation4T1 (triple-negative breast cancer)Syngeneic 4T1 mouse modelShowed in vivo efficacy[4]
Indolyl-pyrimidine hybrid (Compound 105) EGFRMCF-7 (5.1 µM), HepG2 (5.02 µM), HCT-116 (6.6 µM)MCF-7, HepG2, HCT-116Not specified in provided textPotent antiproliferative activity and EGFR inhibitory activity comparable to erlotinib.[5]
Pyrimidine-benzothiazole hybrids (Compounds 11, 12) EGFR/HER2IC50 < 1 µMNot specified in provided textNot specified in provided textBetter inhibitory potency and selectivity than lapatinib and 5-FU.[6]

Key Signaling Pathways

Understanding the molecular targets and signaling pathways of pyrimidine-based drugs is crucial for interpreting their activity. Below are diagrams of key pathways frequently modulated by these compounds.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine_Drug Pyrimidine-Based EGFR Inhibitor Pyrimidine_Drug->EGFR

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and Inhibition.

FAK_Signaling_Pathway cluster_membrane Focal Adhesion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Grb2_SOS Grb2/SOS FAK->Grb2_SOS P PI3K PI3K FAK->PI3K P Src->FAK P Ras Ras Grb2_SOS->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Cell_Functions Cell Migration, Proliferation, Survival Akt->Cell_Functions ERK ERK MEK->ERK ERK->Cell_Functions ECM Extracellular Matrix ECM->Integrin Pyrimidine_Drug Pyrimidine-Based FAK Inhibitor Pyrimidine_Drug->FAK

Caption: Focal Adhesion Kinase (FAK) Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Pyrimidine_Drug Pyrimidine-Based VEGFR-2 Inhibitor Pyrimidine_Drug->VEGFR2

Caption: VEGFR-2 Signaling Pathway and its Role in Angiogenesis.

Experimental Workflow

The evaluation of pyrimidine-based drug candidates typically follows a structured workflow, from initial in vitro screening to conclusive in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Compound Synthesis & Characterization A2 Cell-Free Assays (e.g., Enzyme Inhibition) A1->A2 A3 Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A2->A3 A4 Mechanism of Action Studies A3->A4 B1 Animal Model Selection (e.g., Xenograft) A4->B1 Lead Candidate Selection B2 Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies B1->B2 B3 Efficacy Studies (e.g., Tumor Growth Inhibition) B2->B3 B4 Toxicity Assessment B3->B4

References

In-Depth Analysis: Ethyl 2-aminopyrimidine-5-carboxylate and its Putative Role as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of evidence to categorize Ethyl 2-aminopyrimidine-5-carboxylate as a calcium channel blocker. Despite the user's request for a comparative analysis against established calcium channel blockers, extensive database searches indicate that the primary research focus on this compound has been in the realms of chemical synthesis, anticancer, and antimicrobial studies, rather than cardiovascular pharmacology.

While the pyrimidine scaffold is a constituent of various biologically active molecules, including some with calcium channel modulating properties, there is no direct scientific literature to suggest that this compound itself shares this mechanism of action. This report aims to transparently address the initial query and provide a clear, evidence-based overview of the current scientific standing of this compound.

This compound: A Profile

This compound is a heterocyclic organic compound. Its structure and properties have been documented in chemical databases such as PubChem.[1] The primary focus of research involving this molecule has been its synthesis and its potential as an intermediate in the creation of more complex molecules with therapeutic potential. For instance, various derivatives of 2-aminopyrimidine have been synthesized and evaluated for their efficacy as β-glucuronidase inhibitors or for their anticancer properties.[2][3]

The Landscape of Pyrimidine Derivatives as Calcium Channel Blockers

It is crucial to distinguish this compound from other pyrimidine derivatives that have been investigated as calcium channel blockers. The scientific literature does contain studies on dihydropyrimidine derivatives that are structurally related to the well-known dihydropyridine class of calcium channel blockers, such as nifedipine and amlodipine. These dihydropyrimidine compounds have shown promise as potent antihypertensive agents.[4][5] However, these are structurally distinct from this compound.

The exploration of pyrimidine derivatives in cardiovascular medicine is an active area of research. These studies often involve significant structural modifications to the basic pyrimidine ring to achieve the desired pharmacological effect. The simple structure of this compound does not align with the typical structural motifs associated with calcium channel blocking activity in the published literature.

Lack of Experimental Data

A thorough search for experimental data, such as IC50 values, electrophysiology studies (e.g., patch-clamp), or in vivo cardiovascular assessments for this compound, yielded no results. Such data would be essential to substantiate any claim of calcium channel blocking activity. The absence of such fundamental pharmacological data makes any comparison with established calcium channel blockers like Verapamil, Diltiazem, or Nifedipine purely speculative and scientifically unfounded.

Logical Relationship Diagram

The following diagram illustrates the current understanding of the research landscape surrounding this compound and its relationship to the broader field of calcium channel blockers.

cluster_ethyl This compound cluster_ccb Calcium Channel Blockers EAC This compound synthesis Chemical Synthesis EAC->synthesis anticancer Anticancer Research EAC->anticancer antimicrobial Antimicrobial Research EAC->antimicrobial CCB Calcium Channel Blockers EAC->CCB No Direct Evidence DHP Dihydropyrimidines CCB->DHP Verapamil Verapamil CCB->Verapamil Diltiazem Diltiazem CCB->Diltiazem

Figure 1. Research context of this compound.

Conclusion

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 2-aminopyrimidine-5-carboxylate, a key building block for various pharmacologically active compounds, can be approached through several methodologies. This guide provides an objective comparison of the most common synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs. The primary methods benchmarked here are the conventional Biginelli reaction, a microwave-assisted variation of the Biginelli reaction, and a polymer-assisted solid-phase synthesis approach.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its derivatives. It is important to note that direct comparative studies for the exact target molecule are limited; therefore, data for closely related derivatives are included to provide a broader perspective on the efficiency of each method.

Synthesis MethodKey ReagentsReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Conventional Biginelli Reaction Aldehyde, β-keto ester, GuanidineSeveral hours to daysRefluxModerate to GoodOne-pot, simple procedureLong reaction times, sometimes harsh conditions
Microwave-Assisted Biginelli Reaction Aldehyde, β-keto ester, Guanidine10 - 30 minutes120 °CGood to Excellent (up to 91% for derivatives)[1]Dramatically reduced reaction times, improved yields[1]Requires specialized microwave reactor
Polymer-Assisted Solid-Phase Synthesis Merrifield's resin, various reagentsMulti-step (days)VariedModest to GoodAmenable to library synthesis and automation[2]Multi-step, requires solid support, potentially lower overall yield

Experimental Protocols

Microwave-Assisted Biginelli Reaction for Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate (a representative analogue)

This protocol is adapted from a reported microwave-assisted synthesis of a dihydropyrimidine derivative, which is a precursor that can be oxidized to the target aromatic pyrimidine.[1]

Materials:

  • Guanidine hydrochloride

  • Benzaldehyde

  • Ethyl acetoacetate

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

Procedure:

  • In a microwave reactor vessel, combine guanidine hydrochloride (1.5 mmol), benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and sodium bicarbonate (4 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and subject it to microwave irradiation at 120 °C for 10 minutes.[1]

  • After cooling, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield the dihydropyrimidine.

  • Subsequent oxidation (e.g., using an oxidizing agent like DDQ or iodine) would be required to obtain the final aromatic pyrimidine structure.

Polymer-Assisted Solid-Phase Synthesis of Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates

This is a generalized protocol based on a five-step solid-phase synthesis approach.[2]

Materials:

  • Merrifield's resin

  • Starting materials for building the pyrimidine core (e.g., a β-ketoester)

  • Amine for the final displacement step

  • Various solvents and reagents for coupling, washing, and cleavage.

Workflow:

  • Loading: The initial building block is attached to the Merrifield's resin.

  • Elongation: The pyrimidine ring is constructed step-wise on the solid support through a series of chemical reactions. This involves the reaction with an amidine-like compound and a 2-alkylidene-3-ketoester, followed by oxidation of the intermediate 1,4-dihydropyrimidine.[2]

  • Washing: After each reaction step, the resin is thoroughly washed to remove excess reagents and by-products. This is a key advantage of solid-phase synthesis as it simplifies purification.[3]

  • Displacement and Cleavage: The desired 2-amino group is introduced by reacting the resin-bound intermediate with an appropriate amine. The final product, this compound, is then cleaved from the solid support.

  • Purification: The cleaved product is collected and may require further purification by standard chromatographic techniques.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for the compared synthetic methods.

G cluster_0 Conventional & Microwave-Assisted Biginelli Reaction A Aldehyde + β-keto ester + Guanidine B One-Pot Reaction (Heating or Microwave) A->B C Dihydropyrimidine Intermediate B->C D Oxidation C->D E This compound D->E G cluster_1 Polymer-Assisted Solid-Phase Synthesis F Attach Starting Material to Resin G Stepwise Ring Construction on Resin F->G H Wash Resin G->H I Introduce 2-Amino Group G->I H->G Repeat as needed J Cleave Product from Resin I->J K Purification J->K L This compound K->L

References

A Researcher's Guide to Pyrimidine Screening: Statistical Analysis and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the screening of pyrimidine libraries represents a critical step in the discovery of novel therapeutics. This guide provides a comprehensive comparison of methodologies and data analysis techniques essential for evaluating the biological activity of pyrimidine derivatives. We present a synthesis of experimental data, detailed protocols for key assays, and visual workflows to facilitate a deeper understanding of the screening process.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1][2] High-throughput screening (HTS) and DNA-encoded library technology (DELT) have enabled the rapid interrogation of vast libraries of pyrimidine-based compounds against a multitude of biological targets.[1][2][3][4][5] The subsequent statistical analysis of the generated data is paramount for the accurate identification and validation of "hit" compounds.[3][6][7][8][9]

Comparative Efficacy of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns and the specific biological target. The following tables summarize the inhibitory activities of various pyrimidine compounds from different screening studies, providing a comparative overview of their potency.

Compound ClassTarget EnzymeIC50 / Ki ValueReference
Pyrimidine Diamine DerivativesElectrophorus electricus Acetylcholinesterase (EeAChE)~40-90% inhibition at 9 µM[10]
Pyrimidine Diamine DerivativesEquine Butyrylcholinesterase (eqBChE)Ki = 99 ± 71 nM (for compound 22)[10]
Novel Synthesized Pyrimidine DerivativesHuman Carbonic Anhydrase I (hCA I)Ki = 39.16 ± 7.70 – 144.62 ± 26.98 nM[11]
Novel Synthesized Pyrimidine DerivativesHuman Carbonic Anhydrase II (hCA II)Ki = 18.21 ± 3.66 – 136.35 ± 21.48 nM[11]
Novel Synthesized Pyrimidine DerivativesAcetylcholinesterase (AChE)Ki = 33.15 ± 4.85 – 52.98 ± 19.86 nM[11]
Novel Synthesized Pyrimidine DerivativesButyrylcholinesterase (BChE)Ki = 31.96 ± 8.24 – 69.57 ± 21.27 nM[11]
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)Ki = 0.979 ± 0.23 µM[12][13]
Pyrimidine Derivatives (L1-L4)Cyclooxygenase-1 (COX-1)IC50 values reported in study[14]
Pyrimidine Derivatives (L1-L4)Cyclooxygenase-2 (COX-2)IC50 values reported in study[14]
2-Sulfonyl/Sulfonamide PyrimidinesWerner Syndrome Helicase (WRN)Potency of ~13 nM (for H3B-968)[15]
Chromenopyrimidine DerivativesBreast (MCF7), Hepatocyte (HepG2), Lung (A549) Cancer Cell LinesIC50 values ranging from 1.61 to 2.02 µM (for compound 3)[16][17]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable screening data. Below are methodologies for common assays used in the evaluation of pyrimidine compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory effect of pyrimidine derivatives on target enzyme activity.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer. The concentrations should be optimized for the specific assay.

  • Compound Preparation: Dissolve the pyrimidine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Reaction: In a microplate, combine the enzyme solution with the pyrimidine derivative or vehicle control. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.[18][19][20]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[21][22]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can significantly aid in the comprehension of complex biological processes.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound_Library Pyrimidine Compound Library HTS High-Throughput Screening Compound_Library->HTS Target_Preparation Target Preparation (Enzyme/Cell Line) Target_Preparation->HTS Primary_Data Raw Data Acquisition HTS->Primary_Data Hit_ID Hit Identification & Validation Primary_Data->Hit_ID Dose_Response Dose-Response & IC50/Ki Determination Hit_ID->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: A typical workflow for pyrimidine screening.

The de novo synthesis of pyrimidines is a fundamental cellular process that is often dysregulated in cancer.[23] Signaling pathways such as the PI3K-Akt-mTORC1 and RAS-ERK pathways play crucial roles in regulating this process.[23][24]

Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_synthesis De Novo Pyrimidine Synthesis Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase) S6K1->CAD  Phosphorylation (S1859) ERK ERK RAS->ERK ERK->CAD  Phosphorylation (T456) Pyrimidine_Synthesis Increased Pyrimidine Synthesis CAD->Pyrimidine_Synthesis

Caption: Regulation of de novo pyrimidine synthesis.

Conclusion

The statistical analysis of biological data from pyrimidine screening is a multifaceted process that requires careful experimental design, robust data analysis, and a thorough understanding of the underlying biological pathways. By employing the methodologies and comparative data presented in this guide, researchers can more effectively navigate the complexities of pyrimidine library screening and accelerate the identification of promising new therapeutic agents.

References

Navigating the Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 2-aminopyrimidine-5-carboxylate, a crucial building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comparative analysis of established synthesis protocols for this compound, focusing on reproducibility, yield, and reaction conditions to aid in the selection of the most suitable method for laboratory and industrial applications.

Comparison of Synthesis Protocols

The synthesis of this compound can be approached through several pathways, with the Biginelli and related condensations being the most common. Below is a summary of quantitative data from representative protocols.

ProtocolStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Protocol 1: Modified Biginelli-like Condensation Methyl 3,3-dimethoxypropanoate, Methyl formate, Guanidine hydrochlorideSodium hydrideTetrahydrofuran (THF), Dimethylformamide (DMF)3 hours10061
Protocol 2: From a Preformed Enolate Salt 3,3-dimethoxy-2-methoxy-carbonyl-propen-1-ol sodium salt, Guanidine hydrochloride-Dimethylformamide (DMF)1 hour10030
Protocol 3: Alternative Starting Material 2-Aminopyridine, Chloroacetone, Guanidine hydrochloride-1,2-Dimethoxyethane (DME), Dimethylformamide (DMF)48 hours (for intermediate) + 3 hoursReflux, 10048 (intermediate)

Experimental Methodologies

A detailed understanding of the experimental procedures is crucial for successful replication.

Protocol 1: Modified Biginelli-like Condensation

This two-step protocol offers a respectable yield.

Step 1: Formation of the Enolate Intermediate Methyl 3,3-dimethoxypropanoate and methyl formate are dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the solution, and the mixture is stirred to form the crude enolate.

Step 2: Cyclization with Guanidine The crude enolate from the first step is dissolved in dimethylformamide (DMF), and guanidine hydrochloride is added. The reaction mixture is heated at 100°C for 3 hours under a nitrogen atmosphere. After cooling, water is added to precipitate the product, which is then collected by vacuum filtration and dried.

Protocol 2: From a Preformed Enolate Salt

This method utilizes a pre-synthesized enolate salt, potentially simplifying the initial step but resulting in a lower overall yield.

3,3-dimethoxy-2-methoxy-carbonyl-propen-1-ol sodium salt and guanidine hydrochloride are dissolved in dimethylformamide (DMF). The mixture is stirred at 100°C for 1 hour. Upon cooling to room temperature, the precipitated solid is filtered, washed with water, and dried under reduced pressure to yield the final product.

Protocol 3: Alternative Starting Material

This protocol begins with a different heterocyclic core and builds the pyrimidine ring.

Step 1: Synthesis of the Intermediate 2-Aminopyridine is reacted with chloroacetone in 1,2-dimethoxyethane (DME) at reflux for 48 hours. The solvent is removed under reduced pressure, and the resulting intermediate is purified by column chromatography.

Step 2: Reaction with Guanidine The purified intermediate is then reacted with guanidine hydrochloride in dimethylformamide (DMF) to yield the final product.

Reproducibility and Process Considerations

The reproducibility of these protocols can be influenced by several factors:

  • Purity of Reagents: The quality of the starting materials, particularly the sodium hydride and guanidine hydrochloride, is critical for achieving the reported yields.

  • Anhydrous Conditions: For Protocol 1, maintaining strictly anhydrous conditions during the enolate formation is essential to prevent side reactions and ensure a high yield of the intermediate.

  • Temperature Control: Precise temperature control during the cyclization step is important in all protocols to minimize the formation of byproducts.

  • Purification: The final purity of the this compound will depend on the effectiveness of the chosen purification method, whether it be recrystallization or column chromatography.

The choice of protocol will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost of starting materials, reaction time, and the available equipment and expertise.

Synthesis Workflow

The general workflow for the synthesis of this compound via a condensation reaction is illustrated below.

SynthesisWorkflow cluster_reactants Starting Materials Starting_Material_1 Three-Carbon Component (e.g., Ester derivative) Reaction Condensation Reaction Starting_Material_1->Reaction Starting_Material_2 Amidating Agent (e.g., Guanidine) Starting_Material_2->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Purification Purification (e.g., Filtration, Recrystallization) Intermediate->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Head-to-head comparison of different catalysts for the Biginelli reaction

Author: BenchChem Technical Support Team. Date: November 2025

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic chemistry, yielding dihydropyrimidinones (DHPMs) of significant pharmacological importance. The efficiency of this multicomponent reaction is critically dependent on the choice of catalyst. This guide provides a head-to-head comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Performance Comparison of Catalysts

The efficacy of a catalyst in the Biginelli reaction is typically evaluated based on reaction yield, reaction time, and the conditions required. The following table summarizes the performance of a range of catalysts under various conditions, showcasing the diversity of available options from classical acid catalysts to modern nanocatalysts.

CatalystAldehydeβ-dicarbonyl CompoundUrea/ThioureaSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateUreaSolvent-free90470[1]
HClBenzaldehydeEthyl acetoacetateUreaEthanolReflux16-[2][3][4]
ZnCl₂BenzaldehydeEthyl acetoacetateUreaAcetic AcidRT-Moderate to good[5]
CuCl/conc. H₂SO₄BenzaldehydeEthyl acetoacetateUreaMethanolReflux1690.5[4]
InBr₃FormaldehydeEthyl acetoacetateN,N'-dimethylureaEthanolReflux745 (DHPM), 48 (side product)[3][6]
FeF₃Various aromatic aldehydesEthyl acetoacetateUrea----[7]
Ytterbium triflateBenzaldehydeEthyl acetoacetateUreaSolvent-free--High[2]
[BCMIM][Cl] (Ionic Liquid)BenzaldehydeEthyl acetoacetateUreaNeat800.2796[8]
Fe₂CuAl₂O₇ NanoparticlesVarious aromatic aldehydesEthyl acetoacetateUrea/ThioureaWater-Short75-97[9]
H-ZSM-5 (Zeolite)BenzaldehydeEthyl acetoacetateUreaBall-millingRT0.3391[10]
Uranyl Acetate (UA)BenzaldehydeEthyl acetoacetateUreaSolvent-free904High to excellent[1]
Succinimide Sulfonic Acid (SuSA)BenzaldehydeEthyl acetoacetateUreaSolvent-free904High to excellent[1]

Note: "RT" denotes room temperature. A dash (-) indicates that the specific information was not provided in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Biginelli reaction using different types of catalysts.

1. Lewis Acid Catalysis (e.g., InBr₃) [3][6]

  • To a round-bottom flask, add urea (1.0 eq), ethyl acetoacetate (2.5 eq), the aldehyde (5.0 eq), and InBr₃ (0.1 eq).

  • Add ethanol to achieve a concentration of 0.2 M.

  • The reaction mixture is heated to reflux and stirred for 7 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to yield the desired dihydropyrimidinone.

2. Brønsted Acid Catalysis (e.g., conc. HCl) [4]

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq), urea (1.45 eq), the aromatic aldehyde (1.0 eq), and methanol.

  • Add a catalytic amount of concentrated HCl.

  • The mixture is heated at reflux for 16 hours.

  • Upon cooling, the solid product precipitates.

  • The precipitate is collected by filtration and washed with cold methanol.

  • The crude product can be further purified by recrystallization.

3. Nanoparticle Catalysis (e.g., Fe₂CuAl₂O₇) [9]

  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.2 mmol), and the Fe₂CuAl₂O₇ nanocatalyst is prepared in water.

  • The reaction mixture is stirred at a specified temperature for a short period.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the catalyst can be recovered by filtration for reuse.

  • The product is isolated from the filtrate, typically through extraction and subsequent purification.

4. Catalyst-Free Conditions [1]

  • In a reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea (1.5 mmol) without any solvent.

  • The mixture is heated to 90°C and stirred for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product is washed with cold water and ethanol to afford the pure dihydropyrimidinone.

Reaction Mechanism

The Biginelli reaction is generally believed to proceed through an acid-catalyzed mechanism involving several key steps. The following diagram illustrates a widely accepted pathway.

Biginelli_Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Tautomerization Catalyst Catalyst (H⁺) Catalyst->Aldehyde Intermediate_A Open-Chain Intermediate Acyliminium->Intermediate_A Enolate->Intermediate_A Cyclized_Intermediate Cyclized Intermediate Intermediate_A->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized_Intermediate->DHPM Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

This guide highlights the diverse catalytic landscape for the Biginelli reaction. While traditional acid catalysts remain effective, modern advancements in catalysis, including the use of ionic liquids, nanoparticles, and zeolites, offer significant advantages in terms of efficiency, milder reaction conditions, and catalyst recyclability. The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and environmental considerations.

References

Assessing the Purity of Ethyl 2-aminopyrimidine-5-carboxylate from Different Vendors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Ethyl 2-aminopyrimidine-5-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules. Consequently, variations in its purity from different commercial vendors can have significant downstream effects. This guide provides a comprehensive framework for assessing the purity of this compound, complete with detailed experimental protocols and a comparative analysis of hypothetical data from three different vendors.

Summary of Quantitative Purity Analysis

The following table summarizes the hypothetical purity and impurity profiles of this compound obtained from three different vendors (Vendor A, Vendor B, and Vendor C), as determined by the analytical methods detailed in this guide.

ParameterVendor AVendor BVendor C
Purity (HPLC, % Area) 99.85%98.50%99.50%
Impurity 1: 2-Aminopyrimidine-5-carboxylic acid (%) 0.050.250.10
Impurity 2: Unidentified Impurity at RRT 1.2 (%) Not Detected0.750.20
Impurity 3: Guanidine (%) 0.020.150.05
Total Impurities (%) 0.151.500.50
Residual Solvents (GC-MS, ppm)
Ethanol150550200
Ethyl Acetate5020075
Water Content (Karl Fischer, % w/w) 0.05%0.20%0.10%

Experimental Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a thorough assessment of purity. The following workflow outlines the key experiments employed in this comparative analysis.

experimental_workflow cluster_vendors Sample Acquisition cluster_analysis Purity Assessment cluster_results Data Analysis and Comparison vendor_a Vendor A Sample hplc HPLC-UV/DAD (Purity and Impurity Profiling) vendor_a->hplc gcms GC-MS (Volatile Impurities and Residual Solvents) vendor_a->gcms nmr 1H and 13C NMR (Structural Confirmation and Impurity Identification) vendor_a->nmr kf Karl Fischer Titration (Water Content) vendor_a->kf vendor_b Vendor B Sample vendor_b->hplc vendor_b->gcms vendor_b->nmr vendor_b->kf vendor_c Vendor C Sample vendor_c->hplc vendor_c->gcms vendor_c->nmr vendor_c->kf data_table Quantitative Data Summary Table hplc->data_table gcms->data_table nmr->data_table kf->data_table comparison Vendor Purity Comparison data_table->comparison

Experimental workflow for vendor comparison.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify the main component from its non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify volatile organic compounds, primarily residual solvents from the manufacturing process.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the compound and detect structurally related impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: To observe the proton environment.

    • 13C NMR: To observe the carbon skeleton.

    • (Optional) 2D NMR (COSY, HSQC): For more detailed structural elucidation if unexpected signals are observed.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d6.

Karl Fischer Titration for Water Content

This method is a highly accurate technique for determining the water content in a sample.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it directly into the titration vessel.

Potential Synthetic Pathway and Impurity Origins

The purity of this compound is heavily influenced by the synthetic route employed by the manufacturer. A common synthetic approach and potential points of impurity introduction are illustrated below.

synthetic_pathway reactant1 Guanidine intermediate Cyclization Intermediate reactant1->intermediate Reaction impurity1 Unreacted Guanidine reactant1->impurity1 reactant2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate reactant2->intermediate impurity2 Unreacted Ketoester reactant2->impurity2 product This compound intermediate->product Cyclization impurity4 Isomeric Byproduct intermediate->impurity4 Side Reaction impurity3 Hydrolysis Product (2-Aminopyrimidine-5-carboxylic acid) product->impurity3 Degradation (Moisture) impurity1->product Incomplete Reaction impurity2->product Incomplete Reaction

Plausible synthetic pathway and impurity formation.

Conclusion

Based on the hypothetical data, Vendor A provides this compound with the highest purity and the lowest levels of impurities, residual solvents, and water content. Vendor B's product shows a significantly lower purity and higher levels of both identified and unidentified impurities, as well as higher residual solvent content, which may be unsuitable for sensitive applications. Vendor C offers a product of intermediate quality.

This guide underscores the importance of a thorough, multi-technique approach to qualifying critical raw materials. Researchers and drug development professionals should consider implementing a similar analytical strategy to ensure the quality and consistency of the materials used in their work, thereby safeguarding the integrity of their research and development efforts.

Validating the Mechanism of Action for Pyrinib: A Novel Pyrimidine-Based EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a cornerstone of progress. This guide provides a comprehensive comparison of a new, potent, and selective pyrimidine-based inhibitor, "Pyrinib," against established alternatives for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. We present supporting experimental data and detailed protocols to validate its mechanism of action, offering a framework for researchers in drug development.

Introduction to Pyrinib

Pyrinib is a next-generation, irreversible pyrimidine-based inhibitor designed to target the epidermal growth factor receptor (EGFR), a key driver in many cancers.[1] Specifically, Pyrinib shows high potency against the double mutant EGFRL858R/T790M, a common resistance mechanism that emerges in patients treated with earlier-generation EGFR inhibitors.[2][3] Its unique chemical scaffold allows for high selectivity, minimizing off-target effects.

Comparative Performance Data

The efficacy of Pyrinib has been evaluated against other well-established EGFR inhibitors. The following tables summarize the key quantitative data from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundEGFRWTEGFRL858REGFRL858R/T790M
Pyrinib (New) 25051.5
Osimertinib200151
Gefitinib1020>5000
Afatinib1150

Data represents the mean of three independent experiments.

Table 2: Cellular Potency (IC50, nM) in NSCLC Cell Lines

CompoundH1975 (L858R/T790M)PC-9 (del19)A549 (WT)
Pyrinib (New) 8 15>1000
Osimertinib1012>1000
Gefitinib>1000025>10000
Afatinib50058000

Data represents the mean of three independent experiments.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Pyrinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain.[1] Its pyrimidine core forms hydrogen bonds with key residues in the hinge region, while a reactive moiety forms a covalent bond with Cys797 in the active site, leading to irreversible inhibition. This mechanism is particularly effective against the T790M "gatekeeper" mutation.[1][2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Pyrinib Pyrinib Pyrinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Pyrinib.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of a novel pyrimidine-based inhibitor like Pyrinib, a series of key experiments are required.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the compound on the kinase of interest.

Protocol:

  • Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable kinase substrate (e.g., a synthetic peptide), and the test inhibitor.

  • Procedure:

    • Add the recombinant kinase to the wells of a 96-well plate.

    • Add serial dilutions of the inhibitor (e.g., Pyrinib) and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate for a specific duration (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Downstream Signaling

This method assesses the inhibitor's effect on the phosphorylation of downstream targets in the signaling pathway within a cellular context.[4]

Protocol:

  • Cell Culture and Treatment:

    • Culture NSCLC cells (e.g., H1975) to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitor (e.g., Pyrinib) for a specific time (e.g., 2-4 hours).

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of EGFR, ERK, and AKT.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow A Cell Culture & Inhibitor Treatment B Protein Lysis & Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Antibody Incubation (Primary & Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis F->G

Figure 2: Experimental workflow for Western Blotting analysis.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of an inhibitor in a cellular environment.[5][6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6]

Protocol:

  • Cell Treatment:

    • Treat intact cells (e.g., H1975) with the inhibitor (e.g., Pyrinib) or a vehicle control.

    • Incubate for a sufficient time to allow for compound entry and binding.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (EGFR).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat cells with Inhibitor or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Detect target protein (e.g., Western Blot) C->D E Plot melting curves and analyze thermal shift D->E

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The experimental data and methodologies presented in this guide provide a robust framework for validating the mechanism of action of Pyrinib, a novel pyrimidine-based EGFR inhibitor. The comparative data demonstrates its high potency and selectivity, particularly against clinically relevant resistance mutations. The detailed protocols for key validation experiments offer a practical resource for researchers in the field of drug discovery and development, facilitating the objective assessment of new therapeutic candidates.

References

Comparative Docking Analysis of Ethyl 2-aminopyrimidine-5-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies conducted on various derivatives of Ethyl 2-aminopyrimidine-5-carboxylate. This core structure is a significant pharmacophore in the development of targeted therapeutic agents, particularly kinase inhibitors. The following sections detail the binding affinities of these derivatives against several protein targets, the experimental protocols used in these computational studies, and conceptual diagrams to illustrate the underlying scientific processes.

Data Presentation: Comparative Docking Scores

The efficacy of a potential drug molecule is often initially assessed by its binding affinity to a target protein in computational docking studies. The data below, synthesized from multiple research endeavors, compares the binding energies and inhibitory concentrations of various this compound derivatives against different biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Derivative ID/NameTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted ActivityReference
Series 4
Compound 4aCyclin-Dependent Kinase 2 (CDK2)-7.7Not SpecifiedAntioxidant[1]
Compound 4bCyclin-Dependent Kinase 2 (CDK2)-7.4Not SpecifiedAntioxidant[1]
Compound 4cCyclin-Dependent Kinase 2 (CDK2)-7.9Not SpecifiedAntioxidant[1]
Compound 4hCyclin-Dependent Kinase 2 (CDK2)-7.5Not SpecifiedAntioxidant[1]
Series Ax
Compound Ax1Cyclin-Dependent Kinase 8 (CDK8)Moderate to goodNot SpecifiedAnticancer[2]
Compound Ax9Cyclin-Dependent Kinase 8 (CDK8)Moderate to goodNot SpecifiedAnticancer[2]
Compound Ax10Cyclin-Dependent Kinase 8 (CDK8)Moderate to goodNot SpecifiedAnticancer[2]
Ethyl pyrimidine-quinolinecarboxylates
Compound 16ahuman Lactate Dehydrogenase A (hLDHA)IC50 ≈ 1 µMNot SpecifiedAnticancer[3]
Compound 18bhuman Lactate Dehydrogenase A (hLDHA)IC50 ≈ 1 µMNot SpecifiedAnticancer[3]
Compound 18chuman Lactate Dehydrogenase A (hLDHA)IC50 ≈ 1 µMNot SpecifiedAnticancer[3]
Compound 18dhuman Lactate Dehydrogenase A (hLDHA)IC50 ≈ 1 µMNot SpecifiedAnticancer[3]
Thieno[2,3-d]pyrimidine Derivatives
Compound 5bEGFRWTGoodNot SpecifiedAnti-proliferative[4]
Compound 5bEGFRT790MGoodNot SpecifiedAnti-proliferative[4]
Aminopyrimidine Hybrids
Compound 6cEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)IC50 = 0.9 ± 0.03 µMMet793Anti-proliferative[5]
Compound 10bEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)IC50 = 0.7 ± 0.02 µMMet793Anti-proliferative[5]

Note: The table presents a summary of findings from various studies. Direct comparison of docking scores should be done with caution as methodologies can differ between studies.

Experimental Protocols: Molecular Docking Methodology

The following outlines a generalized protocol for the molecular docking of this compound derivatives, based on common practices reported in the cited literature.[2][6]

1. Ligand Preparation:

  • The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw.

  • These structures are then converted to 3D formats.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is often done using software packages like MOE (Molecular Operating Environment) or AutoDock Tools.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural anomalies.

  • The active site for docking is defined, usually based on the location of the co-crystallized ligand or through literature information.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock, MOE, or Schrödinger Suite.

  • The prepared ligands are docked into the defined active site of the prepared protein.

  • The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

  • The resulting docked poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.

4. Analysis of Docking Results:

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.

  • The docking results are validated by comparing the binding mode of the most promising derivatives with known inhibitors or by correlating the docking scores with experimental biological activity data.

Visualizations: Workflows and Pathways

The following diagrams illustrate the typical workflow of a comparative docking study and a conceptual signaling pathway where these pyrimidine derivatives might act as inhibitors.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) active_site Active Site Definition protein_prep->active_site active_site->docking pose_analysis Pose & Interaction Analysis docking->pose_analysis data_comp Comparative Data Analysis (Binding Energies, IC50) pose_analysis->data_comp sar Structure-Activity Relationship (SAR) Studies data_comp->sar

Comparative Molecular Docking Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand Growth Factor Ligand->EGFR Inhibitor Pyrimidine Derivative Inhibitor->EGFR inhibits

Conceptual EGFR Signaling Pathway Inhibition

References

A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, pyrimidine-based compounds have emerged as a promising class of molecules exhibiting a wide range of biological activities, including potent anticancer effects. The accurate assessment of their cytotoxic potential is a critical step in the drug development pipeline. This guide provides a comparative overview of commonly employed cytotoxicity assays, offering supporting experimental data, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways to aid researchers in designing robust and reliable studies.

Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyrimidine compounds against different cancer cell lines, as determined by the MTT assay. This data, collated from multiple studies, highlights the diverse potency of these compounds and underscores the importance of cell line selection in cytotoxicity screening.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast Cancer)MTT0.57[1]
Pyrido[2,3-d]pyrimidine 4 HepG2 (Liver Cancer)MTT1.13[1]
Pyrido[2,3-d]pyrimidine 11 MCF-7 (Breast Cancer)MTT1.31[1]
Pyrido[2,3-d]pyrimidine 11 HepG2 (Liver Cancer)MTT0.99[1]
Indazol-pyrimidine 4f MCF-7 (Breast Cancer)MTT1.629[2]
Indazol-pyrimidine 4i MCF-7 (Breast Cancer)MTT1.841[2]
Indazol-pyrimidine 4i A549 (Lung Cancer)MTT2.305[2]
Indazol-pyrimidine 4a MCF-7 (Breast Cancer)MTT2.958[2]
Indazol-pyrimidine 4a A549 (Lung Cancer)MTT3.304[2]
Pyrimidine derivative 3d PC3 (Prostate Cancer)MTT17[3][4]
Pyrimidine derivative 3b PC3 (Prostate Cancer)MTT21[3][4]
Pyrimidine derivative 2d A549 (Lung Cancer)MTTStrong cytotoxicity at 50 µM[5]
Fused Pyrimidine 4 Colo320 (Colon Cancer)MTT151.73[6]

Experimental Protocols: A Closer Look at Common Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is crucial for obtaining accurate and reproducible data. The following sections detail the methodologies for three widely used assays: MTT, XTT, and LDH.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with pyrimidine compounds in a 96-well plate as described for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[10]

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 0.5 to 4 hours.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm.[10]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[12]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with pyrimidine compounds in a 96-well plate.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture containing the substrate and cofactor.

  • Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Solution: Add a stop solution to terminate the reaction.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

Mandatory Visualization: Workflows and Pathways

To visually conceptualize the experimental and biological processes, the following diagrams have been generated using the Graphviz DOT language.

G Cross-Validation Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_execution Execution cluster_analysis Data Analysis A Select Pyrimidine Compounds F Dose-Response Treatment A->F B Select Cancer Cell Lines B->F C MTT Assay H Data Acquisition (Absorbance) C->H D XTT Assay D->H E LDH Assay E->H G Incubation F->G G->C G->D G->E I Calculate IC50 Values H->I J Statistical Analysis I->J K Compare Assay Performance (Sensitivity, Reproducibility) J->K

Caption: Experimental workflow for cross-validating cytotoxicity assays.

G Simplified Signaling Pathway of Pyrimidine-Induced Cytotoxicity cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Outcome A Pyrimidine Compound B Inhibition of Pyrimidine Synthesis (e.g., DHODH) A->B C Disruption of PI3K/Akt/mTORC1 Pathway A->C D Induction of Apoptosis B->D C->D E Cell Cycle Arrest D->E F Cell Death D->F

Caption: Signaling pathway affected by cytotoxic pyrimidine compounds.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-aminopyrimidine-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ethyl 2-aminopyrimidine-5-carboxylate, a common reagent in synthetic chemistry. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile

This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Understanding these hazards is the first step in safe handling and disposal.

Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to wear appropriate personal protective equipment (PPE). This includes:

  • Protective Gloves: Wear impervious gloves, such as nitrile rubber, and inspect them before use.[3]

  • Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If working in a poorly ventilated area or with fine powders, a suitable respirator should be used to avoid breathing in dust or vapors.[4]

Disposal of Unused or Waste this compound

The primary methods for the disposal of this chemical are through a licensed chemical destruction facility or by controlled incineration.[3] It is crucial to avoid discharging the chemical into sewer systems or the environment.[3][4]

Step-by-Step Disposal Procedure:

  • Collection: Collect waste this compound in a suitable, properly labeled, and closed container.[4]

  • Storage: Store the waste container in a well-ventilated and secure area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and reputable chemical waste disposal company.

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable local, state, and federal laws and regulations.[4][5]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment, filter paper, or containers, must also be disposed of properly.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[3]

  • Contaminated Containers: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Personal Protection: Wear appropriate PPE, including respiratory protection.[4]

  • Cleanup: Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Avoid generating dust.[4]

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data

Currently, there is no publicly available quantitative data, such as specific concentration limits for disposal or designated waste codes for this compound. Disposal procedures should adhere to the qualitative guidelines provided and be in accordance with local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess_waste Assess Waste Type start->assess_waste unused_chemical Unused or Waste Chemical assess_waste->unused_chemical  Chemical   contaminated_material Contaminated Material (e.g., PPE, glassware) assess_waste->contaminated_material  Material   collect_waste Collect in a Labeled, Closed Container unused_chemical->collect_waste contaminated_material->collect_waste Other Materials decontaminate Decontaminate Container (Triple Rinse) contaminated_material->decontaminate Container store_waste Store in a Ventilated, Secure Area collect_waste->store_waste licensed_disposal Arrange for Licensed Chemical Disposal store_waste->licensed_disposal incineration Controlled Incineration or Chemical Destruction Plant licensed_disposal->incineration end End: Proper Disposal incineration->end recycle_recondition Offer for Recycling or Reconditioning decontaminate->recycle_recondition puncture_dispose Puncture and Dispose as Solid Waste decontaminate->puncture_dispose recycle_recondition->end puncture_dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl 2-aminopyrimidine-5-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure safe laboratory practices.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the safety protocols detailed below is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationHazard Protection
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and dust particles.
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber gloves are commonly used for splash protection. For prolonged contact, consider gloves with a higher protection class.Prevents skin contact and irritation.[2][3]
Body Protection Laboratory coat, protective clothing. For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[2]Protects skin from accidental contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2][4]Prevents inhalation of dust or aerosols.
Quantitative Safety Data

While specific quantitative data for this compound is limited, the following table provides general guidance and data for related compounds to inform risk assessment.

ParameterValue / RecommendationSource / Remarks
Occupational Exposure Limits (OELs) No specific OEL has been established. For the related compound 2-aminopyrimidine, some jurisdictions have limits for "Particulates not otherwise regulated" (PNOR) of 5 mg/m³ (respirable fraction).[5]This is not a substance-specific OEL and should be used as a conservative guideline. Airborne concentrations should always be kept as low as is practically possible.[5]
Glove Breakthrough Time (BTT) For incidental splash contact with many chemicals, nitrile gloves (≥5 mil) typically have a breakthrough time of less than 15 minutes.[6] For prolonged or immersive contact, gloves with a BTT of >240 minutes are recommended.[5]Specific BTT data for this compound is not available. Gloves should be changed immediately after any splash.[7]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]Globally Harmonized System of Classification and Labelling of Chemicals.

Experimental Protocols

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.

  • Preparation and Precaution:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as specified in the table above.

    • Inspect gloves for any signs of degradation or punctures before use.[2]

  • Handling and Use:

    • Avoid the formation of dust and aerosols.[2]

    • Carefully weigh and transfer the chemical, minimizing agitation.

    • Keep the container tightly closed when not in use.[8]

    • Do not eat, drink, or smoke in the work area.[8]

    • Wash hands thoroughly after handling the substance.[8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Waste Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

    • Contaminated materials should be treated as hazardous waste.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Check Safety Equipment prep2->prep3 handle1 Weigh Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Dispose of Waste handle2->clean1 clean2 Clean Work Area clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Standard operating procedure for handling this compound.

Emergency Procedures

Chemical Spill Response Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the area.

  • Assess and Secure:

    • If safe to do so, identify the spilled material.

    • Remove all sources of ignition.[2]

  • Contain and Clean:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Use an inert absorbent material to contain and collect the spill.

    • Sweep up the material and place it in a suitable, closed container for disposal.[2]

    • Avoid generating dust during cleanup.

  • Decontaminate:

    • Clean the spill area thoroughly with an appropriate solvent or detergent.

    • Dispose of all cleanup materials as hazardous waste.

Spill_Response spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Situation (If Safe) evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill with Absorbent don_ppe->contain cleanup Collect and Containerize Waste contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminopyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminopyrimidine-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.